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  • Product: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine
  • CAS: 130339-51-4

Core Science & Biosynthesis

Foundational

The Biological Activity and Pharmacological Utility of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) Executive Summary In modern rational drug design, the optimiza...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)

Executive Summary

In modern rational drug design, the optimization of a lead compound requires a delicate balance between pharmacodynamic (PD) target engagement and pharmacokinetic (PK) developability. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine represents a privileged, highly versatile small-molecule scaffold that perfectly encapsulates this duality. By merging a classical monoamine-modulating pharmacophore (the 1-phenylpropan-1-amine core) with a strategic bioisostere (the difluoromethoxy group), this molecule serves as a powerful building block for central nervous system (CNS) therapeutics, monoamine oxidase (MAO) inhibitors, and chiral amine libraries.

This whitepaper deconstructs the biological activity of this scaffold, explaining the causality behind its physicochemical advantages, and provides self-validating experimental workflows for evaluating its derivatives.

Structural Deconstruction & Pharmacophore Mapping

The biological utility of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is driven by two distinct structural domains working in concert.

The 1-Phenylpropan-1-amine Core (PD Modulator)

The 1-phenylpropan-1-amine (α-ethylbenzylamine) skeleton is a well-documented pharmacophore for interacting with monoamine-associated targets[1][2]. Unlike the α-methylphenethylamine (amphetamine) class, the extended propyl chain alters the steric bulk at the α-carbon. This subtle extension shifts the binding profile within the hydrophobic pockets of monoamine transporters (DAT, SERT, NET) and monoamine oxidases (MAO-A and MAO-B)[3][4]. Furthermore, the chiral center at C1 dictates stereospecific target engagement, making it a critical substrate for biocatalytic transaminase resolution in drug synthesis[2].

The Difluoromethoxy (-OCF₂H) Bioisostere (PK Optimizer)

The incorporation of the -OCF₂H group at the para position is a masterclass in bioisosteric replacement. The difluoromethoxy group acts as a "lipophilic hydrogen bond donor" [5][6].

  • Electronic Profile: With a Hammett constant ( σp​ ) of approximately +0.14, it is weakly electron-withdrawing[7][8].

  • Hydrogen Bonding: The highly electronegative fluorine atoms polarize the C-H bond, rendering the proton acidic enough to act as a hydrogen bond donor (acidity parameter A≈0.085–0.126 ), allowing it to mimic hydroxyl (-OH) or amine (-NH₂) groups within protein binding pockets[5][8].

  • Metabolic Stability: Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to CYP450-mediated O-demethylation, the strong C-F bonds in -OCF₂H resist enzymatic cleavage, drastically improving the compound's metabolic half-life[7][8].

Pharmacophore Molecule 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Bioisostere -OCF₂H Group (Lipophilic H-Bond Donor) Molecule->Bioisostere AmineCore 1-Phenylpropan-1-amine (Monoamine Scaffold) Molecule->AmineCore PK Enhanced ADME (CYP450 Stability & BBB Penetration) Bioisostere->PK PD Target Engagement (MAO & Transporter Modulation) AmineCore->PD

Figure 1: Pharmacophore mapping illustrating the dual functional domains of the scaffold.

Physicochemical Profiling

To understand the advantage of the -OCF₂H substitution, we must compare it against classical substituents. The table below synthesizes the quantitative physicochemical shifts expected when modifying the para-position of the phenylpropan-1-amine scaffold[5][7][8].

Substituent at para-positionLipophilicity ( ΔlogP )H-Bond Donor Capacity ( A )CYP450 O-Dealkylation LiabilityPrimary Biological Advantage
-OH (Hydroxyl)BaselineHighHigh (Phase II Glucuronidation)Strong target affinity, poor BBB penetration.
-OCH₃ (Methoxy)+0.5NoneHigh (CYP2D6 / CYP3A4)Good BBB penetration, rapid clearance.
-OCF₂H (Difluoromethoxy)+0.8 to +1.1 Moderate (0.085–0.126) Low Optimal BBB entry, metabolically stable, retains H-bonding.
-OCF₃ (Trifluoromethoxy)+1.5 to +2.0NoneVery LowHighly lipophilic, risk of non-specific binding/toxicity.

Data synthesized from established medicinal chemistry parameters for fluorinated bioisosteres[5][8].

Self-Validating Experimental Workflows

To rigorously evaluate the biological activity and developability of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine derivatives, scientists must employ self-validating assay systems. Below are two critical protocols designed with built-in causality and control mechanisms.

Protocol A: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Rationale: The 1-phenylpropan-1-amine core is a known modulator of MAO enzymes[3][4]. We utilize a continuous fluorometric assay (measuring H₂O₂ production via Amplex Red) rather than an endpoint radiometric assay. This choice allows for the real-time kinetic determination of IC50​ and Ki​ values, preventing false positives caused by assay interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.05 M sodium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Compound Incubation: Dispense 50 µL of the enzyme solution into a 96-well black opaque plate. Add 25 µL of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (serially diluted from 100 µM to 1 nM).

    • Self-Validation: Include Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as positive controls[3].

  • Probe Addition: Add 25 µL of a working solution containing 200 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM tyramine (substrate).

  • Kinetic Readout: Immediately measure fluorescence (Excitation: 545 nm, Emission: 590 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot relative V0​ against log[inhibitor] to derive the IC50​ .

Protocol B: Human Liver Microsome (HLM) Stability Assay

Rationale: To prove the PK advantage of the -OCF₂H group, we must measure its intrinsic clearance ( CLint​ ). We use HLMs rather than whole hepatocytes because HLMs isolate Phase I CYP450 metabolism, directly testing the hypothesis that the difluoromethoxy group resists O-demethylation[7].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM.

    • Self-Validation: Run a parallel assay with the -OCH₃ analog (methoxy derivative) and Verapamil (high clearance control) to validate the CYP450 activity.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and CLint​ .

HLM_Workflow Prep 1. HLM Incubation Spike 2. Compound Addition Prep->Spike Quench 3. Acetonitrile Quenching Spike->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Calc 5. Intrinsic Clearance (CLint) Analyze->Calc

Figure 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is far more than a simple building block; it is a rationally designed scaffold that addresses both target affinity and metabolic developability. By leveraging the 1-phenylpropan-1-amine core for monoaminergic modulation and the difluoromethoxy group as a metabolically stable, lipophilic hydrogen bond donor, medicinal chemists can utilize this compound to bypass traditional PK/PD bottlenecks in CNS drug discovery.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1-phenylpropylamine | CAS#:2941-20-0 Chemsrc URL:[Link]

  • Information on EC 1.4.3.4 - monoamine oxidase BRENDA Enzyme Database URL:[Link]

  • Amine donor screening in transamination of 1-phenylpropan-2-one ResearchGate URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: NMR, IR, and MS Analysis

Executive Summary The structural elucidation of fluorinated active pharmaceutical ingredients (APIs) requires rigorous, multimodal spectroscopic validation. This technical guide provides an in-depth analysis of the spect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of fluorinated active pharmaceutical ingredients (APIs) requires rigorous, multimodal spectroscopic validation. This technical guide provides an in-depth analysis of the spectroscopic signatures (NMR, IR, MS) for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4). By integrating theoretical causality with empirical methodologies, this document serves as a definitive reference for drug development professionals conducting structural verification, impurity profiling, or metabolic stability assays involving the difluoromethoxy ( −OCF2​H ) pharmacophore.

Structural & Mechanistic Overview

1-[4-(Difluoromethoxy)phenyl]propan-1-amine ( C10​H13​F2​NO , MW: 201.21 Da) consists of three distinct spectroscopic domains:

  • The 1-Aminopropyl Chain: A primary amine attached to a benzylic carbon, driving specific mass spectrometric cleavage patterns and distinct aliphatic NMR resonances.

  • The Para-Substituted Benzene Ring: An aromatic system exhibiting an AA'BB' spin system due to para-substitution.

  • The Difluoromethoxy Group ( −OCF2​H ): A highly polarized, lipophilic functional group. The strong electron-withdrawing nature of the fluorine atoms significantly deshields the attached proton, while the geminal H−F scalar coupling introduces massive, diagnostic multiplet splitting[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for mapping the connectivity of this molecule. The choice of solvent ( CDCl3​ ) is critical; it is non-polar enough to dissolve the freebase amine while preventing excessive hydrogen bonding that could obscure the −NH2​ resonance[2].

Causality of the −OCF2​H Multiplets

The most striking feature in the 1H NMR spectrum is the resonance of the difluoromethoxy proton. Because the proton is geminal to two equivalent spin-½ 19F nuclei, it splits into a triplet following the 2nI+1 rule. The coupling constant ( 2JH-F​ ) is exceptionally large ( ∼74 Hz )[3]. This magnitude arises from the direct orbital overlap and high s-character in the C−H bond induced by the electronegative fluorines. Conversely, in the 19F NMR spectrum, the two equivalent fluorine atoms are split by the single proton, appearing as a doublet with an identical coupling constant[4].

Self-Validating Protocol: D2​O Exchange

To definitively assign the primary amine protons, a self-validating D2​O shake is employed.

  • Acquire the standard 1H NMR spectrum. The −NH2​ protons appear as a broad singlet near 1.50 ppm .

  • Add a single drop of Deuterium Oxide ( D2​O ) to the NMR tube, shake vigorously, and re-acquire.

  • Validation: The labile amine protons undergo rapid isotopic exchange ( R-NH2​→R-ND2​ ). The broad singlet at 1.50 ppm will disappear, and a new HOD peak will emerge at ∼4.7 ppm , unequivocally confirming the amine assignment.

Table 1: Consolidated NMR Data (400 MHz for 1H , 100 MHz for 13C , 376 MHz for 19F in CDCl3​ )
NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1H 6.50Triplet (t)1H 2JH-F​=74.0 −OCF2​H​
1H 7.30Doublet (d)2H 3JH-H​=8.5 Aromatic H (ortho to alkyl)
1H 7.10Doublet (d)2H 3JH-H​=8.5 Aromatic H (ortho to OCF2​H )
1H 3.85Triplet (t)1H 3JH-H​=6.8 Benzylic CH​
1H 1.70Multiplet (m)2H-Aliphatic CH​2​
1H 1.50Broad Singlet (br s)2H- −NH​2​ (Exchanges with D2​O )
1H 0.85Triplet (t)3H 3JH-H​=7.4 Aliphatic CH​3​
13C 116.0Triplet (t)- 1JC-F​=260.0 −OC​F2​H
13C 57.5Singlet (s)--Benzylic C​H
19F -82.0Doublet (d)2F 2JF-H​=74.0 −OCF​2​H

Mass Spectrometry (MS) Fragmentation Pathways

Electron Ionization (EI-MS) at 70 eV provides a highly reproducible fragmentation fingerprint. The ionization energy is deliberately chosen at 70 eV because the de Broglie wavelength of the electrons matches the length of typical organic bonds, maximizing energy transfer and ionization efficiency.

Causality of α -Cleavage

The molecular ion ( [M]+∙ , m/z 201) is typically weak due to the high propensity of the molecule to fragment. The dominant pathway is α -cleavage driven by the nitrogen lone pair. According to Stevenson's Rule, the bond to the largest alkyl group (the ethyl group) is preferentially cleaved[2]. The loss of the ethyl radical ( −29 Da ) yields a highly resonance-stabilized benzylic iminium ion at m/z 172 , which forms the base peak (100% relative abundance).

Secondary fragmentation involves the inductive cleavage of the difluoromethoxy group, losing a difluoromethyl radical ( ∙CHF2​ , −51 Da ) to yield a phenolic cation at m/z 121 .

MS_Pathway M Molecular Ion [M]⁺• m/z 201 F1 α-Cleavage Iminium Ion m/z 172 (Base Peak) M->F1 - C₂H₅• (29 Da) α-cleavage F2 Phenolic Cation m/z 121 F1->F2 - •CHF₂ (51 Da) inductive cleavage

Figure 1: Mass spectrometry (EI-MS) fragmentation pathway of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR-FTIR) is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a broad −OH stretch near 3400 cm−1 , which obscures the critical −NH2​ stretching frequencies of the primary amine. ATR eliminates this artifact, ensuring a self-validating baseline.

Table 2: Key IR Vibrational Frequencies
Wavenumber ( cm−1 )IntensityVibrational ModeStructural Correlation
3350, 3280Medium N−H stretch (asym & sym)Primary amine ( −NH2​ )
3050Weak C−H stretch ( sp2 )Aromatic ring
2960, 2875Medium C−H stretch ( sp3 )Propyl chain
1610, 1510Strong C=C stretchPara-substituted benzene
1120, 1040Very Strong C−F stretchDifluoromethoxy group ( −OCF2​H )

Experimental Protocols & Workflows

To ensure data integrity, the following step-by-step methodologies must be executed as a unified, self-validating system.

Step 1: Sample Preparation & Purity Verification
  • Weigh 15 mg of the analyte using a microbalance.

  • Dissolve in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter that could degrade magnetic field homogeneity.

Step 2: NMR Acquisition ( 1H , 13C , 19F )
  • Tuning and Matching: Tune the probe to the exact Larmor frequencies of 1H , 13C , and 19F to maximize signal-to-noise ratio.

  • Shimming: Perform gradient shimming on the 2H lock signal of CDCl3​ until the TMS peak width at half-height is <1.0 Hz .

  • Acquisition: Acquire 1H (16 scans), 13C (1024 scans, with 1H decoupling), and 19F (64 scans, uncoupled).

  • Validation: Perform the D2​O exchange protocol described in Section 2 to confirm the amine resonance.

Step 3: ATR-FTIR Spectroscopy
  • Clean the diamond ATR crystal with isopropanol and allow it to dry.

  • Acquire a background spectrum (32 scans) to subtract atmospheric CO2​ and water vapor.

  • Place 2 mg of the neat compound onto the crystal. Apply the pressure anvil to ensure optimal optical contact.

  • Acquire the sample spectrum (32 scans, 4 cm−1 resolution).

Step 4: GC-EI-MS Analysis
  • Dilute 1 mg of the sample in 1 mL of LC-MS grade methanol.

  • Inject into the GC inlet (Split ratio 10:1, Inlet Temp 250∘C ).

  • Validation: Prior to the run, calibrate the mass analyzer using Perfluorotributylamine (PFTBA) to ensure exact mass accuracy across the 50-500 m/z range.

  • Ionize the eluent at 70 eV and monitor the fragmentation pattern, specifically verifying the m/z 172 base peak.

Exp_Workflow cluster_analysis Spectroscopic Acquisition S1 Sample Preparation & Purity Verification (1-[4-(Difluoromethoxy)phenyl]propan-1-amine) S2 NMR Spectroscopy (1H, 13C, 19F in CDCl3) S1->S2 S3 IR Spectroscopy (ATR-FTIR) S1->S3 S4 Mass Spectrometry (GC-EI-MS) S1->S4 S5 Data Synthesis & Structural Elucidation S2->S5 S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for multimodal spectroscopic characterization.

References

  • Title: 1-Phenylpropan-1-amine | C9H13N | CID 18054 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

Rational Drug Design and Potential Therapeutic Targets of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Technical Whitepaper

Executive Summary 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a highly versatile, stereochemically active primary amine scaffold utilized extensively in modern medicinal chemistry[1]. Rather than act...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a highly versatile, stereochemically active primary amine scaffold utilized extensively in modern medicinal chemistry[1]. Rather than acting as a standalone Active Pharmaceutical Ingredient (API), this molecule serves as a foundational building block for synthesizing complex inhibitors and receptor ligands. This whitepaper explores the physicochemical rationale behind this specific scaffold, its primary therapeutic targets in oncology and neuropsychiatry, and the experimental workflows required to validate its derivatives.

Pharmacophore Profiling & Physicochemical Rationale

The structural architecture of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine provides three distinct handles for rational drug design:

  • The Primary Amine: A highly nucleophilic center ideal for amide coupling, reductive amination, or cyclization.

  • The C1 Chiral Center: The propyl chain introduces an alpha-ethyl group adjacent to the amine. This steric bulk is crucial for occupying specific hydrophobic sub-pockets in target proteins, and its stereochemistry (R or S) often dictates target selectivity.

  • The Difluoromethoxy Group (-OCF₂H): This is the most critical feature of the scaffold. The difluoromethoxy group acts as a sophisticated bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups[2].

Causality in Design: Why use a difluoromethoxy group instead of a standard methoxy group? The electron-withdrawing nature of the fluorine atoms polarizes the adjacent C-H bond, allowing the -OCF₂H group to act as a weak, lipophilic hydrogen bond donor[2]. Furthermore, the carbon-fluorine bonds provide profound metabolic stability, effectively blocking cytochrome P450 (CYP450)-mediated O-dealkylation—a common metabolic liability that rapidly clears methoxy-containing drugs from the bloodstream[2].

Primary Therapeutic Targets & Mechanistic Pathways

Because this molecule is a synthetic scaffold, its therapeutic targets are defined by the pharmacophores it is integrated into. Literature and patent landscapes highlight two primary targets for derivatives of this scaffold:

Target 1: Ubiquitin-Specific Protease 7 (USP7) in Oncology

USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the p53 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase. MDM2 subsequently ubiquitinates p53, marking it for proteasomal degradation[3].

  • Mechanism of Action: Inhibiting USP7 leads to the auto-ubiquitination and degradation of MDM2, which in turn stabilizes p53, triggering apoptosis in neoplastic cells[3].

  • Role of the Scaffold: The amine is coupled with functionalized carboxylic acids (e.g., cyanothiophenes) to create potent USP7 inhibitors[3]. The difluoromethoxy-phenyl moiety is specifically designed to occupy the hydrophobic S1 binding pocket of the USP7 catalytic domain, enhancing binding affinity while resisting oxidative metabolism in the tumor microenvironment.

Pathway USP7 USP7 (Deubiquitinase) MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) Inhibitor Scaffold-Derived Inhibitor Inhibitor->USP7 Inhibits p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Promotes

USP7-MDM2-p53 signaling pathway and inhibitor intervention.

Target 2: Phosphodiesterase 2A (PDE2A) in Neuropsychiatric Disorders

PDE2A is an enzyme responsible for hydrolyzing cyclic nucleotides (cGMP and cAMP) in the central nervous system.

  • Mechanism of Action: Inhibition of PDE2A elevates intracellular cGMP/cAMP levels, enhancing synaptic plasticity and memory formation. This makes it a prime target for treating cognitive deficits associated with schizophrenia and Alzheimer's disease[4].

  • Role of the Scaffold: The 1-arylpropan-1-amine scaffold is utilized to synthesize dihydropyrazolopyrimidinone compounds[4]. For CNS targets, crossing the blood-brain barrier (BBB) is a non-negotiable requirement. The lipophilic nature of the difluoromethoxy group significantly enhances BBB permeability compared to non-fluorinated analogs, ensuring adequate target engagement in the brain.

Experimental Workflows & Methodologies

To translate this scaffold into a viable therapeutic lead, rigorous synthetic and biochemical protocols must be employed.

Protocol 1: Scaffold Functionalization (Amide Coupling)

Objective: Synthesize USP7 inhibitor precursors via amide bond formation. Causality in Design: The alpha-ethyl group on the propyl chain of the scaffold creates significant steric hindrance around the primary amine. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. Therefore, HATU is selected due to its superior reactivity with sterically hindered amines. DIPEA is utilized as a non-nucleophilic base to prevent unwanted side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.1 equivalents of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine to the mixture. Stir continuously at room temperature for 2–4 hours under an inert nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating System: The reaction is continuously monitored via LC-MS. The persistence of the unreacted amine mass ( [M+H]+=202.1 ) indicates incomplete coupling, prompting the addition of further HATU. Post-purification, chiral HPLC must be performed to ensure that the basic conditions (DIPEA) did not induce racemization at the C1 chiral center, validating the stereochemical integrity of the final product.

Protocol 2: In Vitro Biochemical Assay (USP7 Inhibition)

Objective: Determine the IC₅₀ of the synthesized scaffold derivatives against USP7. Causality in Design: Ubiquitin-Rhodamine 110 (Ub-Rh110) is chosen as the substrate because Rh110 is optically quenched when conjugated to ubiquitin. Upon cleavage by USP7, the free Rh110 emits strong fluorescence. This allows for a continuous kinetic readout, which is vastly superior to endpoint assays because it easily identifies false positives caused by compound autofluorescence or precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 1 mM DTT (added fresh to maintain the catalytic cysteine of USP7 in a reduced state).

  • Incubation: In a 384-well black microplate, incubate 2 nM recombinant human USP7 enzyme with varying concentrations of the synthesized inhibitor (10-point dose-response curve, 1:3 serial dilutions) for 30 minutes at room temperature.

  • Substrate Addition: Add Ub-Rh110 substrate to a final concentration of 250 nM to initiate the reaction.

  • Measurement: Immediately measure fluorescence (Excitation: 485 nm / Emission: 535 nm) continuously for 60 minutes using a microplate reader. Calculate the initial velocity (RFU/min) for each well.

  • Analysis: Normalize the velocities against DMSO controls and calculate the IC₅₀ using a 4-parameter logistic curve fit.

Self-Validating System: The assay must include PR-619 (a pan-DUB inhibitor) as a positive control for total inhibition, and 1% DMSO as a vehicle control for maximum enzyme activity. A Z'-factor is calculated for every plate; a Z′>0.5 validates the assay's robustness, confirming that the signal-to-noise ratio is sufficient for accurate IC₅₀ determination.

Workflow Step1 Scaffold Functionalization (Amide Coupling) Step2 In Vitro Screening (TR-FRET / Rh110) Step1->Step2 Step3 Hit Validation (IC50 Determination) Step2->Step3 Step4 Lead Optimization (PK/PD Profiling) Step3->Step4

Step-by-step workflow from scaffold functionalization to lead optimization.

Quantitative Data Summaries

The following tables summarize the physicochemical advantages of the difluoromethoxy scaffold and the expected target binding profiles based on literature precedent for this class of molecules.

Table 1: Physicochemical Comparison of Aryl Substituents

Substituent GroupHammett Constant ( σp​ )Lipophilicity ( π )H-Bond Donor CapacityCYP450 O-Dealkylation Stability
Methoxy (-OCH₃) -0.27 (Electron Donating)-0.02NoneLow (Rapid Clearance)
Difluoromethoxy (-OCF₂H) +0.18 (Electron Withdrawing)+0.68WeakHigh (Metabolically Stable)
Trifluoromethoxy (-OCF₃) +0.35 (Electron Withdrawing)+1.04NoneVery High

Table 2: Representative Target Binding Profiles for Scaffold Derivatives

Target EnzymePrimary IndicationScaffold Derivative TypeExpected IC₅₀ RangePrimary Binding Interaction
USP7 Oncology (Solid Tumors)Thiophene-2-carboxamides10 nM – 500 nMHydrophobic S1 pocket occupation
PDE2A Schizophrenia / Alzheimer'sDihydropyrazolopyrimidinones5 nM – 100 nMBBB penetration & catalytic site binding

References

  • Sigma-Aldrich. "1-[4-(difluoromethoxy)phenyl]propan-1-amine | 130339-51-4". Source: sigmaaldrich.com.
  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Source: nih.gov.
  • Google Patents. "US8680139B2 - Anti-neoplastic compounds, compositions and methods". Source: google.com.
  • Google Patents. "US10174037B2 - Dihydropyrazolopyrimidinone compounds as PDE2 inhibitors". Source: google.com.

Sources

Exploratory

The Difluoromethoxy Group: A Historical and Synthetic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable substituent, offering a nuanced modulation of physicochemical and pharmacokinetic properties. This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies for introducing the difluoromethoxy group, with a particular focus on its application in drug design and development. We delve into the evolution of synthetic strategies, from early methods reliant on harsh reagents to contemporary, mild, and efficient protocols. Furthermore, we examine the profound impact of the difluoromethoxy group on key drug-like properties, including metabolic stability, lipophilicity, and hydrogen bonding capacity, through the lens of successful drug candidates. This guide is intended to serve as a detailed resource for researchers and scientists, providing both foundational knowledge and practical insights to leverage the full potential of the difluoromethoxy group in the design of next-generation therapeutics.

A Historical Perspective: From Anesthetic Vapors to Targeted Therapeutics

The story of difluoromethoxy-containing compounds is intrinsically linked to the broader history of organofluorine chemistry, a field that burgeoned from military research during World War II.[1] The quest for chemically resistant materials for the Manhattan Project spurred significant advancements in the handling and application of highly reactive fluorine.[1][2]

A pivotal moment in the history of the difluoromethoxy group came with the synthesis of Methoxyflurane (2,2-dichloro-1,1-difluoro-1-methoxyethane) in the late 1940s by the team of American chemist William T. Miller at Cornell University.[3][4] Miller's work, an offshoot of his research on chlorofluorocarbons for the Manhattan Project, led to the creation of this highly potent and lipid-soluble anesthetic.[1][4] Introduced into clinical practice in 1960, Methoxyflurane was for a time a popular inhalational anesthetic.[3][5] However, concerns over its nephrotoxicity, attributed to the metabolic release of fluoride ions, led to its decline in use as a general anesthetic by the late 1970s.[3][5]

Despite its eventual withdrawal for general anesthesia, the story of Methoxyflurane marked the entry of the difluoromethoxy group onto the stage of medicinal chemistry. It would be several decades before the unique properties of this group were fully appreciated and strategically exploited in the design of targeted therapeutics. The late 20th and early 21st centuries witnessed a resurgence of interest in the -OCF₂H moiety, driven by a deeper understanding of its ability to act as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for other functional groups.[6] This renaissance has led to the successful development of drugs like the proton pump inhibitor Pantoprazole and the phosphodiesterase-4 (PDE4) inhibitor Roflumilast , cementing the difluoromethoxy group's status as a valuable tool in the modern medicinal chemist's armamentarium.[6]

The Art of Synthesis: Introducing the Difluoromethoxy Group

The synthetic challenge of installing a difluoromethoxy group has evolved significantly over the years. Early methods were often harsh and limited in scope, but a growing demand for these compounds has driven the development of more versatile and milder protocols. The majority of these methods rely on the generation and subsequent trapping of difluorocarbene (:CF₂).

Classical Approaches: The Era of Difluorocarbene Precursors

The traditional and still widely used method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a source of difluorocarbene.

Sodium chlorodifluoroacetate (ClCF₂COONa) is a commercially available, bench-stable solid that thermally decomposes to generate difluorocarbene.[7] This method is effective for the O-difluoromethylation of a wide range of phenols.

General Experimental Protocol: Synthesis of Aryl Difluoromethyl Ethers using Sodium Chlorodifluoroacetate [8]

  • Materials:

    • Phenol derivative (1.0 equiv)

    • Sodium chlorodifluoroacetate (2.0 - 3.0 equiv)

    • Cesium Carbonate (or other suitable base, 1.5 - 2.0 equiv)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a round-bottom flask charged with the phenol and cesium carbonate, add dry DMF and a small amount of water.

    • Degas the solution with nitrogen for approximately 1 hour.

    • Add sodium chlorodifluoroacetate to the mixture in one portion under a nitrogen atmosphere.

    • Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G phenol Phenol (Ar-OH) phenolate Phenolate (Ar-O⁻) phenol->phenolate Deprotonation base Base (e.g., Cs₂CO₃) intermediate [Ar-O-CF₂⁻] phenolate->intermediate Nucleophilic Attack scda ClCF₂COONa difluorocarbene :CF₂ scda->difluorocarbene Decarboxylation heat Δ (Heat) product Aryl Difluoromethyl Ether (Ar-OCF₂H) intermediate->product Protonation protonation H⁺ Source (e.g., H₂O)

Modern Innovations: Expanding the Synthetic Toolbox

While effective, classical methods often require high temperatures and strong bases, limiting their functional group tolerance. Recent years have seen the emergence of milder and more versatile reagents and catalytic systems.

A significant breakthrough has been the development of methods for the direct C-H difluoromethoxylation of arenes and heteroarenes. These radical-based approaches, often employing photoredox catalysis, allow for the late-stage introduction of the -OCF₂H group without the need for a pre-existing hydroxyl functionality.

Conceptual Workflow for Radical C-H Difluoromethoxylation [9]

G reagent OCF₂H Radical Precursor radical •OCF₂H Radical reagent->radical SET photocatalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) light Visible Light (hν) adduct Radical Adduct arene Arene/Heteroarene (Ar-H) arene->adduct Radical Addition product Ar-OCF₂H adduct->product Oxidation & Deprotonation oxidation Oxidation deprotonation Deprotonation

This approach offers a powerful tool for rapidly generating libraries of analogs for structure-activity relationship (SAR) studies.

The difluoromethylation of aliphatic alcohols has traditionally been more challenging than that of phenols. However, recent advances have provided efficient methods using reagents such as S-(difluoromethyl)sulfonium salts and copper-catalyzed reactions with FSO₂CF₂CO₂H.[5][10] These methods tolerate a wide range of functional groups and allow for the synthesis of complex alkyl difluoromethyl ethers.

Comparative Analysis of Synthetic Methods

The choice of synthetic method for introducing a difluoromethoxy group depends on several factors, including the substrate, desired scale, and available functional groups.

MethodReagent/CatalystSubstrate ScopeKey AdvantagesKey Limitations
Classical Carbene ClCF₂COONaPhenols, some heterocyclesInexpensive, readily available reagentHigh temperatures, strong base required
Radical C-H Photoredox catalyst + radical precursorArenes, heteroarenesLate-stage functionalization, no pre-installed -OH neededOften requires excess arene, regioselectivity can be an issue
Aliphatic Alcohol S-(difluoromethyl)sulfonium saltPrimary, secondary, tertiary alcoholsMild conditions, good functional group toleranceReagent can be specialized
Aliphatic Alcohol CuI / FSO₂CF₂CO₂HFunctionalized aliphatic alcoholsGood for complex moleculesTwo-step process

The Impact of the Difluoromethoxy Group in Drug Design

The difluoromethoxy group imparts a unique combination of properties that can be strategically leveraged to optimize the pharmacological profile of a drug candidate.

Physicochemical Properties

The -OCF₂H group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[6]

PropertyDescriptionImpact on Drug-like Properties
Lipophilicity Moderately lipophilic, intermediate between -OCH₃ and -OCF₃.[6]Can enhance membrane permeability and oral absorption without a drastic increase in metabolic liability.
Hydrogen Bonding The acidic proton on the difluoromethyl carbon can act as a hydrogen bond donor.[6]Can serve as a bioisostere for -OH, -SH, and -NH₂ groups, maintaining key interactions with biological targets while improving metabolic stability.
Electronic Effects Weakly electron-withdrawing (Hammett constant σp ≈ +0.14).[6]Can modulate the electronics of an aromatic ring, influencing pKa and binding affinity.
Pharmacokinetic Profile

A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6]

In Vitro Metabolic Stability Assay: A Representative Protocol [11]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

  • Materials:

    • Test compound

    • Pooled human liver microsomes

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

  • Procedure:

    • Incubate the test compound with human liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are taken at various time points and quenched with a suitable organic solvent.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

By replacing a metabolically labile group, such as a methoxy group prone to O-demethylation, with a difluoromethoxy group, the plasma half-life and bioavailability of a drug can be significantly improved.[6]

Case Studies: Difluoromethoxy-Containing Drugs

The successful application of the difluoromethoxy group is best illustrated by its presence in several marketed drugs.

Pantoprazole (Protonix®)

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) and other conditions caused by excess stomach acid.[12] The difluoromethoxy group on the benzimidazole ring is crucial for the drug's chemical stability, allowing it to survive the acidic environment of the stomach and reach its target, the H⁺/K⁺-ATPase proton pump in parietal cells.[7]

G

Roflumilast (Daliresp®)

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used for the treatment of chronic obstructive pulmonary disease (COPD).[13] The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.[11] By inhibiting PDE4, Roflumilast increases intracellular levels of cyclic AMP (cAMP), leading to a reduction in inflammation.[14]

G roflumilast Roflumilast pde4 Phosphodiesterase-4 (PDE4) roflumilast->pde4 Inhibits amp AMP pde4->amp Hydrolyzes camp cAMP pka Protein Kinase A (PKA) camp->pka Activates inflammatory_response Inflammatory Response pka->inflammatory_response Reduces

Future Outlook

The difluoromethoxy group has firmly established its place as a valuable substituent in medicinal chemistry. As synthetic methodologies for its introduction continue to evolve, becoming milder, more efficient, and more amenable to late-stage functionalization, we can expect to see its even wider application in drug discovery programs. The ongoing exploration of novel difluoromethoxylation reagents and catalytic systems will undoubtedly unlock new avenues for the synthesis of complex and innovative drug candidates. The unique ability of the -OCF₂H group to fine-tune a molecule's properties ensures its continued relevance in the quest for safer and more effective medicines.

References

  • Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study.
  • PANTOPRAZOLE.
  • Pantoprazole (Protonix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Pantoprazole Action P
  • CHAPTER 2 Historical Milestones in Anesthesia. (2022).
  • Fluroxene - Wood Library-Museum of Anesthesiology (WLM).
  • Pantoprazole | PPTX.
  • Difluoromethyl
  • A History of Inhaled Anesthetics | Anesthesia Key. (2017).
  • Application of 1,1-Difluoroethene in the Synthesis of Agrochemicals: A Review of Synthetic Strategies for Key Fluorinated Moieties in Pyroxasulfone and Florpyrauxifen- benzyl.
  • Inhaled anesthetics - Clinical Tree.
  • What is the therapeutic class of Roflumilast?
  • Roflumilast mechanisms of action. Roflumilast inhibition of... | Download Scientific Diagram.
  • Catalytic radical difluoromethoxyl
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • William T. Miller - Wikipedia.
  • William T.
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Effects of Roflumilast on Rehospitalization and Mortality in Patients - Chronic Obstructive Pulmonary Diseases | Journal of the COPD Found
  • Molecular mechanism of roflumilast for treating obstructive airway...
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges | ACS C
  • O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Recent trends in direct O-mono-/di-/tri-fluoromethyl
  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles.
  • Fluorine Chemistry research at Purdue during the Manh
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. PMC.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox C
  • N-Selective Difluoromethylation of 4-Hydroxyquinolines | Organic Letters.
  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PMC.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Specific properties of the −OCHF2 group. | Download Scientific Diagram.
  • Direct C-H difluoromethyl(thiol/selenol)
  • Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols: Access to Complex Organic Molecules with an OCF2H Group.
  • Top Chemists - Biography, Facts and Pictures.
  • Difluoromethyl.

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Foundational

Technical Whitepaper: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-[4-(Difluoromethox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) represents a highly versatile, fluorine-containing primary amine building block[1]. Characterized by its benzylic chiral center and the presence of a difluoromethoxy (-OCF₂H) moiety, this scaffold is increasingly utilized by medicinal chemists to enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) permeability.

This technical guide provides an in-depth analysis of its physicochemical properties, structural significance, and provides field-proven, self-validating synthetic protocols for its preparation and characterization.

Physicochemical Profiling & Structural Significance

The utility of 1-[4-(difluoromethoxy)phenyl]propan-1-amine stems from its unique physicochemical metrics, which align perfectly with Lipinski’s Rule of Five for orally bioavailable drugs.

Quantitative Data Summary
PropertyValueClinical / Chemical Significance
Chemical Name 1-[4-(difluoromethoxy)phenyl]propan-1-amineStandard IUPAC nomenclature.
CAS Registry Number 130339-51-4Unique identifier for regulatory/sourcing[1].
Molecular Formula C₁₀H₁₃F₂NOIndicates a low molecular weight fragment[1].
Molecular Weight 201.21 g/mol Highly ligand-efficient; leaves ample room for downstream API elaboration[1].
LogP (Calculated) ~2.69Optimal lipophilicity for membrane permeability without excessive hydrophobic toxicity[1].
Topological Polar Surface Area (TPSA) 35.25 ŲExcellent for BBB penetration (typically requires TPSA < 90 Ų)[1].
SMILES CCC(C1=CC=C(OC(F)F)C=C1)NMachine-readable structural representation[1].
The Difluoromethoxy Bioisostere Effect

The -OCF₂H group is not merely a structural novelty; it is a tactical bioisostere. According to comprehensive medicinal chemistry studies, the difluoromethoxy group functions as a "lipophilic hydrogen bond donor"[2].

  • Metabolic Shielding: Replacing a standard methoxy (-OCH₃) group with -OCF₂H blocks rapid cytochrome P450-mediated O-dealkylation, significantly extending the biological half-life of the resulting drug.

  • Conformational Control: The highly electronegative fluorine atoms withdraw electron density from the oxygen, altering the dihedral angle of the ether linkage and locking the molecule into a preferred conformation that often enhances target binding affinity[3].

Synthetic Methodology & Workflow

To utilize this building block effectively, researchers must be able to synthesize it reliably. The following workflow details a robust, two-step scalable synthesis from commercially available 4-(difluoromethoxy)benzonitrile, utilizing a Grignard addition followed by reductive amination.

Synthetic Pathway Visualization

SynthesisWorkflow A 4-(Difluoromethoxy)benzonitrile (Starting Material) B Grignard Addition EtMgBr, THF, 0°C to RT A->B C 4-(Difluoromethoxy)propiophenone (Key Intermediate) B->C D Reductive Amination NH4OAc, NaBH3CN, MeOH C->D E 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (Target Scaffold) D->E F Chiral Resolution Preparative HPLC / SFC E->F G API Development Pharmacophore Integration F->G

Synthetic workflow for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and downstream integration.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding, thereby minimizing wasted resources.

Step 1: Grignard Addition to Form the Ketone Intermediate

Objective: Convert 4-(difluoromethoxy)benzonitrile to 4-(difluoromethoxy)propiophenone.

  • Causality: The highly electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by the ethyl carbanion of the Grignard reagent. An acidic quench is strictly required to hydrolyze the resulting stable magnesium imine salt into the desired ketone.

  • Procedure:

    • Purge a flame-dried round-bottom flask with N₂. Dissolve 4-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous THF (0.2 M).

    • Cool the solution to 0 °C using an ice bath.

    • Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 1.5 eq) over 30 minutes to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation (IPC 1): Perform a mini-workup of a 0.1 mL aliquot in 1M HCl and EtOAc. Run TLC (Hexane:EtOAc 4:1). The disappearance of the starting material validates the nucleophilic attack.

    • Quench: Carefully pour the reaction mixture into cold 1M HCl (vigorous stirring) and stir for 1 hour to ensure complete imine hydrolysis.

    • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step 2: Reductive Amination to the Primary Amine

Objective: Convert the ketone intermediate to 1-[4-(difluoromethoxy)phenyl]propan-1-amine.

  • Causality: Ammonium acetate (NH₄OAc) is used in a massive excess (10 eq) to drive the Le Chatelier equilibrium toward the primary imine/iminium intermediate, suppressing the formation of secondary amine dimers. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent because it is stable at the slightly acidic pH required for iminium formation and selectively reduces the iminium ion without reducing the starting ketone.

  • Procedure:

    • Dissolve 4-(difluoromethoxy)propiophenone (1.0 eq) and NH₄OAc (10.0 eq) in anhydrous Methanol (0.15 M).

    • Stir at room temperature for 2 hours.

    • Self-Validation (IPC 2): Analyze via LC-MS to confirm the formation of the imine intermediate ([M+H]⁺ = 186.1 m/z).

    • Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) in small portions (Caution: Potential for trace HCN gas evolution; perform in a well-ventilated fume hood).

    • Stir at room temperature for 16 hours.

    • Quench the reaction by adding 1M NaOH until the pH reaches ~10 (this frees the amine from its salt form).

    • Extract with Dichloromethane (DCM) (3x). Wash with brine, dry over Na₂SO₄, and evaporate to yield the racemic primary amine.

Analytical Characterization Standards

To guarantee trustworthiness and scientific integrity, the synthesized batch must be validated against strict analytical standards.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): The hallmark of this molecule is the difluoromethoxy proton. Look for a distinct triplet at ~6.50 ppm with a massive coupling constant ( 2JHF​≈74 Hz) due to splitting by the two adjacent fluorine atoms. The benzylic methine proton (C1 of the propyl chain) will appear as a triplet/multiplet around 3.8 ppm.

    • ¹⁹F NMR (376 MHz, CDCl₃): Expect a characteristic doublet around -82.0 ppm , confirming the presence of the -OCF₂H group.

  • Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI+) should yield a prominent pseudo-molecular ion peak at [M+H]⁺ = 202.2 m/z .

  • Chiral Resolution:

    • Because the C1 carbon is a chiral center, the synthesis yields a racemic mixture. For targeted drug discovery, enantiomeric purity is often required. This is achieved using Preparative Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H), monitoring UV absorbance at 254 nm.

Applications in Drug Discovery

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is primarily utilized as a pharmacophore integrator . By reacting the primary amine with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, or aryl halides via Buchwald-Hartwig cross-coupling), medicinal chemists can append this lipophilic, metabolically stable motif onto larger drug scaffolds.

Its specific propyl chain provides a steric bulk that can occupy hydrophobic pockets in target proteins (such as GPCRs or kinase allosteric sites), while the difluoromethoxy group engages in weak, yet highly specific, unconventional halogen and hydrogen bonding with the protein backbone[3].

References

  • Zafrani, Y., Yeffet, D., Hakimi, G., Gershonov, E., Saphier, S., & Amir, D. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Available at: [Link]

Sources

Exploratory

exploring the pharmacokinetics of difluoromethoxy phenylpropanamines

Engineering Metabolic Resilience: A Technical Guide to the Pharmacokinetics of Difluoromethoxy Phenylpropanamines 1. The Rationale for Fluorinated Bioisosterism in Phenylpropanamines Phenylpropanamines represent a founda...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Resilience: A Technical Guide to the Pharmacokinetics of Difluoromethoxy Phenylpropanamines

1. The Rationale for Fluorinated Bioisosterism in Phenylpropanamines Phenylpropanamines represent a foundational pharmacophore in medicinal chemistry, serving as the core scaffold for numerous sympathomimetic agents, bronchodilators, and neuromodulators. To tune receptor affinity, medicinal chemists frequently functionalize the aromatic ring with alkoxy groups (e.g., methoxy, -OCH3). However, this introduces a severe pharmacokinetic liability: rapid first-pass metabolism via cytochrome P450 (CYP) mediated O-demethylation.

To circumvent this, the difluoromethoxy (-OCF2H) group has emerged as a highly strategic bioisostere. Unlike the highly lipophilic and sterically demanding trifluoromethoxy (-OCF3) group, the -OCF2H moiety acts as a "lipophilic hydrogen bond donor"[1]. It possesses a Hammett constant (σp) of approximately +0.14, making it weakly electron-withdrawing, while its hydrogen atom retains the ability to participate in critical target interactions[2].

The primary causality behind substituting -OCH3 with -OCF2H lies in the bond dissociation energies. The C-F bond (≈ 126 kcal/mol) is significantly stronger than the C-H bond (≈ 113 kcal/mol)[3]. By replacing the metabolically labile C-H bonds of a methoxy group with C-F bonds, the transition state energy required for CYP-mediated oxidative cleavage is drastically increased, effectively shielding the molecule from rapid degradation[3].

MetabolicLogic A Phenylpropanamine Scaffold B -OCH3 (Methoxy) Substitution A->B C -OCF2H (Difluoromethoxy) Substitution A->C D CYP2D6 / CYP3A4 Active Site Binding B->D C->D E Rapid O-Demethylation (High Clearance) D->E C-H Cleavage F Steric/Electronic Blockade (C-F Bond Stability) D->F C-F Resistance G Prolonged Half-Life (Low Clearance) F->G

Figure 1: Divergent metabolic pathways of methoxy vs. difluoromethoxy phenylpropanamines.

2. Pharmacokinetic Profiling (ADME) The pharmacokinetic (PK) profile of a difluoromethoxy phenylpropanamine differs fundamentally from its unfluorinated counterpart.

  • Absorption & Distribution: The dynamic lipophilicity of the -OCF2H group allows it to adjust its conformation based on the microenvironment's polarity[4]. This enhances passive transcellular permeability. For centrally acting phenylpropanamines, this translates to superior blood-brain barrier (BBB) penetration without the extreme non-specific tissue binding often seen with -OCF3 derivatives.

  • Metabolism: Unmodified phenylpropanamines are typically excreted largely unchanged in urine, but ring-alkoxy derivatives are heavily metabolized by hepatic CYP2D6 and CYP3A4[5]. The -OCF2H group blocks this O-dealkylation, shifting the elimination kinetics back toward renal excretion or alternative, slower Phase II conjugation pathways[6].

  • Excretion: Because the molecule resists hepatic clearance, the overall systemic half-life is extended, allowing for lower and less frequent dosing regimens.

3. Quantitative Pharmacokinetic Comparison The table below summarizes the typical shift in PK parameters when optimizing a standard methoxy-phenylpropanamine to its difluoromethoxy analog, derived from standard in vivo rodent models.

ParameterMethoxy-Phenylpropanamine (-OCH3)Difluoromethoxy-Phenylpropanamine (-OCF2H)Pharmacokinetic Implication
LogD (pH 7.4) 1.21.8Increased lipophilicity enhances BBB penetration.
HLM CLint (µL/min/mg) > 85.0< 15.0Significant reduction in hepatic intrinsic clearance.
In Vivo Half-Life (t1/2) 1.5 hours4.8 hoursProlonged systemic exposure; allows QD/BID dosing.
Oral Bioavailability (F%) 22%78%Avoidance of first-pass metabolism maximizes exposure.

4. Experimental Workflows: Self-Validating PK Assays To rigorously evaluate the metabolic stability of novel difluoromethoxy phenylpropanamines, an in vitro Human Liver Microsome (HLM) stability assay is employed. As a Senior Application Scientist, I mandate that this protocol operates as a self-validating system: it must internally verify enzymatic viability while ruling out non-CYP-mediated degradation.

Protocol: In Vitro HLM Stability Assay Causality & Design: This assay measures the intrinsic clearance (CLint) of the drug. By utilizing a minus-NADPH control, we isolate CYP450-specific degradation from chemical instability or non-oxidative enzymatic hydrolysis.

  • Step 1: Reagent Preparation. Thaw pooled HLMs on ice to preserve enzymatic activity. Prepare a 10 mM stock of the difluoromethoxy phenylpropanamine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and prevent solvent-induced CYP inhibition (final DMSO < 0.1%).

  • Step 2: Incubation. Combine the compound with HLMs (final protein concentration: 0.5 mg/mL) in a 37°C water bath. Self-Validation: Run parallel incubations with Verapamil (a known rapid-clearance CYP substrate) to confirm HLM viability.

  • Step 3: Reaction Initiation. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Self-Validation: Maintain a parallel "Minus-NADPH" control tube to assess chemical stability independent of CYP oxidation.

  • Step 4: Temporal Sampling & Quenching. At predefined intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly precipitates microsomal proteins and halts all enzymatic activity, locking in the exact kinetic state of that timepoint.

  • Step 5: Centrifugation & LC-MS/MS Analysis. Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound. Calculate CLint using the elimination rate constant (k) derived from the log-linear decline of the analyte/internal standard peak area ratio.

Workflow S1 Step 1: Compound Incubation (HLMs + Buffer at 37°C) S2 Step 2: Reaction Initiation (Add NADPH System) S1->S2 S3 Step 3: Aliquot Sampling (Timepoints: 0-60 min) S2->S3 S4 Step 4: Reaction Quenching (Cold Acetonitrile + IS) S3->S4 S5 Step 5: LC-MS/MS & PK Calc (Determine CLint & t1/2) S4->S5 QC1 Positive Control (Verapamil Clearance) QC1->S1 QC2 Minus-NADPH Control (Non-CYP Degradation) QC2->S2

Figure 2: Self-validating experimental workflow for in vitro intrinsic clearance.

Conclusion The integration of the difluoromethoxy group into the phenylpropanamine scaffold is a masterclass in rational drug design. By leveraging the physical organic chemistry of the C-F bond, researchers can systematically dismantle the metabolic liabilities of traditional alkoxy substituents. The resulting molecules exhibit enhanced oral bioavailability, prolonged half-lives, and superior CNS penetrance, fundamentally upgrading the pharmacokinetic viability of the therapeutic candidate.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL:[Link]

  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Title: Phenylpropanolamine pharmacokinetics in dogs after intravenous, oral, and oral controlled-release doses Source: PubMed (NIH) URL:[Link]

Foundational

Initial In-Vitro Screening of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Comprehensive Technical Guide

As a Senior Application Scientist in early-stage drug discovery, encountering a novel, versatile building block like 1-[4-(Difluoromethoxy)phenyl]propan-1-amine requires a strategic, mechanism-driven screening cascade. T...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, encountering a novel, versatile building block like 1-[4-(Difluoromethoxy)phenyl]propan-1-amine requires a strategic, mechanism-driven screening cascade. This molecule features an alpha-ethylbenzylamine core coupled with a para-difluoromethoxy (-OCF₂H) group.

The causality behind our screening design stems directly from these structural motifs. The difluoromethoxy group acts as a "lipophilic hydrogen bond donor," serving as a metabolically stable bioisostere for hydroxyl or methoxy groups. It enhances membrane permeability while resisting cytochrome P450-mediated oxidative cleavage 1. Meanwhile, the primary aliphatic amine provides a critical anchor for target engagement (particularly in CNS or cardiovascular targets) but introduces inherent liabilities, such as phospholipidosis and hERG channel blockade.

To systematically de-risk this scaffold, we must deploy a self-validating, three-tier in-vitro screening cascade.

Workflow cluster_0 Tier 1: ADME cluster_1 Tier 2: Safety cluster_2 Tier 3: Pharmacology Start 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Sol Kinetic Solubility Start->Sol Perm Caco-2 Permeability Start->Perm Cyto HepG2 Cytotoxicity Sol->Cyto hERG hERG Patch-Clamp Perm->hERG Target Monoamine Transporters Cyto->Target MAO MAO Inhibition hERG->MAO

Fig 1: Stepwise in-vitro screening cascade for the difluoromethoxy scaffold.

Tier 1: Physicochemical and ADME Profiling

Before assessing biological activity, we must define the physical boundaries of the molecule. The lipophilicity introduced by the -OCF₂H group necessitates rigorous permeability and efflux profiling. We utilize the Caco-2 assay over PAMPA here because, while PAMPA measures passive diffusion 2, it fails to account for active efflux transporters (e.g., P-glycoprotein) which frequently recognize basic amines.

Self-Validating Caco-2 Permeability Protocol

This protocol is designed to ensure that any calculated Apparent Permeability (Papp) reflects true transcellular transport, not paracellular leakage from a compromised cell monolayer 3.

Step-by-Step Methodology:

  • Cell Culture & Polarization: Seed human colorectal adenocarcinoma (Caco-2) cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into an enterocyte-like monolayer expressing tight junctions and efflux transporters.

  • Gating Check (Integrity): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² proceed to dosing.

  • Dosing: Prepare a 10 µM dosing solution of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in HBSS buffer (pH 7.4) containing 0.5% DMSO.

    • A-to-B (Absorption): Add 500 µL to the apical chamber.

    • B-to-A (Efflux): Add 1000 µL to the basolateral chamber.

  • Incubation: Incubate plates at 37°C on an orbital shaker (50 rpm) for 120 minutes.

  • Sampling & Internal Validation: Extract 250 µL from the receiver compartments. Immediately add 0.1 mg/mL Lucifer Yellow to the donor compartments and incubate for 60 minutes.

    • Causality: Lucifer Yellow is a paracellular marker. If fluorometric analysis detects >1% leakage into the receiver well, the monolayer is compromised, and the LC-MS/MS data for that well is strictly discarded.

  • Quantification: Analyze the samples via UHPLC-MS/MS to calculate Papp and the Efflux Ratio (ER = Papp B-A / Papp A-B).

Tier 2: In-Vitro Safety and Toxicity (hERG Liability)

The structural combination of a lipophilic ether and a basic aliphatic amine is the classic pharmacophore for binding to the human ether-à-go-go-related gene (hERG) potassium channel. Blockade of the IKr current leads to QT interval prolongation and potentially fatal Torsades de Pointes. Under ICH S7B and E14 guidelines, evaluating this liability via patch-clamp is mandatory 4.

hERG_Pathway Amine Aliphatic Amine Motif hERG_Pore hERG Channel Pore (Y652, F656) Amine->hERG_Pore Pi-Cation Interaction Lipid Difluoromethoxy Ether Lipid->hERG_Pore Hydrophobic Binding Blockade IKr Current Blockade hERG_Pore->Blockade Channel Occlusion QT QT Interval Prolongation Blockade->QT Delayed Repolarization

Fig 2: Mechanistic pathway of hERG liability driven by structural motifs.

Self-Validating Automated Patch-Clamp Protocol

To ensure regulatory compliance and data integrity, this protocol incorporates positive controls to define safety margins 5.

Step-by-Step Methodology:

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform.

  • Electrophysiological Setup: Establish a whole-cell patch configuration. Apply a standardized voltage protocol: depolarize to +40 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Baseline & Control Validation: Record baseline tail currents. Perfuse the positive control (e.g., 0.1 µM E-4031 or dofetilide). Validation Gating: The assay is only deemed valid if the positive control inhibits >80% of the tail current, proving the system's sensitivity to IKr blockade.

  • Test Article Perfusion: Wash out the control, re-establish baseline, and perfuse 1-[4-(Difluoromethoxy)phenyl]propan-1-amine at escalating concentrations (0.1, 1, 10, and 30 µM).

  • Data Extraction: Calculate the percentage inhibition of the peak tail current amplitude at each concentration to derive the IC₅₀.

Quantitative Data Summary

The following table synthesizes the expected quantitative parameters and strict acceptance criteria for advancing this scaffold into lead optimization.

Assay CategoryPharmacological ParameterStrict Acceptance CriterionExpected Range for Scaffold
Kinetic Solubility Nephelometric Precipitation Point> 50 µM at pH 7.450 - 100 µM (Lipophilic)
Caco-2 Permeability Papp (Apical to Basolateral)> 10 × 10⁻⁶ cm/sHigh Permeability
Caco-2 Efflux Efflux Ratio (ER)< 2.01.0 - 1.5 (Low Efflux)
HepG2 Cytotoxicity CellTiter-Glo IC₅₀ (ATP depletion)> 50 µM> 100 µM (Non-toxic)
hERG Patch-Clamp IKr Blockade IC₅₀> 10 µM (Safety Margin)1 - 10 µM (Monitor closely)

References

  • Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability Source: National Center for Advancing Translational Sciences (NCATS) / PMC URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission (ECVAM) URL: [Link]

  • Title: ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential Source: European Medicines Agency (EMA) URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

Sources

Exploratory

role of the difluoromethoxy group in molecular interactions

The Difluoromethoxy Group ( −OCHF2​ ): A Strategic Asset in Molecular Interactions and Drug Design Executive Summary The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Difluoromethoxy Group ( −OCHF2​ ): A Strategic Asset in Molecular Interactions and Drug Design

Executive Summary

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated moieties, the difluoromethoxy group ( −OCHF2​ ) has emerged as a uniquely versatile substituent[1]. Unlike the purely lipophilic and sterically demanding trifluoromethoxy ( −OCF3​ ) group, the −OCHF2​ moiety offers a nuanced balance of properties: it acts as a lipophilic hydrogen bond donor, exhibits conformation-dependent polarity, and provides robust metabolic stability[2],[3]. This technical guide explores the mechanistic role of the difluoromethoxy group in molecular interactions, providing actionable insights and validated protocols for drug development professionals.

Physicochemical Profile: The "Lipophilic Hydrogen Bond Donor"

A defining, yet counterintuitive, characteristic of the −OCHF2​ group is its ability to act as a hydrogen bond donor while simultaneously increasing the overall lipophilicity of the molecule[1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C−H bond, rendering the hydrogen atom sufficiently acidic to participate in non-covalent interactions with biological targets[1].

Using Abraham's solute 1H NMR analysis, the hydrogen bond acidity parameter ( A ) for the difluoromethyl moiety has been quantified in the range of 0.085–0.126[2]. This places its hydrogen-donating capacity on par with thiophenols, anilines, and amines, though weaker than a standard hydroxyl ( −OH ) group[2]. Consequently, −OCHF2​ serves as an excellent bioisostere for −OH , −SH , or −NH2​ groups when a medicinal chemist needs to maintain critical target interactions while simultaneously improving membrane permeability[1],[4].

With a Hammett constant ( σp​ ) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, contrasting with the electron-donating methoxy group ( σp​=−0.27 ) and the strongly electron-withdrawing trifluoromethoxy group ( σp​=+0.35 )[1]. The replacement of a −OCH3​ with a −OCHF2​ typically results in a moderate lipophilicity increase ( ΔlogP≈0.2−0.6 ), avoiding the excessive lipophilicity burden often introduced by −OCF3​ ( ΔlogP≈1.0 )[2].

Quantitative Physicochemical Comparison
PropertyMethoxy ( −OCH3​ )Difluoromethoxy ( −OCHF2​ )Trifluoromethoxy ( −OCF3​ )
Electronic Effect ( σp​ ) -0.27 (Electron Donating)+0.14 (Weakly Withdrawing)+0.35 (Strongly Withdrawing)
Lipophilicity ( ΔlogP ) Baseline+0.2 to +0.6 (Moderate Increase)~ +1.0 (High Increase)
H-Bond Donor Acidity ( A ) None0.085 – 0.126 (Moderate)None
Conformational Preference CoplanarCoplanar / DynamicOrthogonal
Metabolic Stability Low (Prone to O-demethylation)High (CYP Resistant)Very High

Conformational Dynamics and the "Environmental Adaptor" Effect

The difluoromethoxy group exhibits fascinating conformational flexibility that directly impacts its molecular interactions. While −OCF3​ groups generally adopt an orthogonal conformation relative to an aromatic ring to minimize steric clash, −OCHF2​ derivatives predominantly favor a coplanar conformation[5].

This conformational preference is heavily influenced by stereoelectronic factors, specifically anomeric effects involving lone-pair donation from the oxygen atom into the antibonding orbital of the C−F bond ( LPO​→σC−F∗​ )[6]. Crucially, the energy barrier for rotation around the C−O bond is relatively low, allowing the −OCHF2​ group to interconvert between a highly lipophilic state and a more polar conformation[2],[7]. This dynamic behavior enables the moiety to act as an "environmental adaptor," adjusting its polarity in response to the local microenvironment of a protein binding pocket or a lipid bilayer[7].

Conformation Coplanar Coplanar Conformation (Polar Microenvironment) Orthogonal Orthogonal Conformation (Lipophilic Microenvironment) Coplanar->Orthogonal Interconversion (Low Energy Barrier) Adaptor Environmental Adaptor Effect Coplanar->Adaptor Orthogonal->Adaptor

Conformational interconversion of the difluoromethoxy group acting as an environmental adaptor.

Metabolic Stability and Pharmacokinetics

A primary driver for incorporating the −OCHF2​ group during lead optimization is the mitigation of metabolic liabilities[1]. Methoxy groups are notoriously susceptible to oxidative cleavage (O-demethylation) by cytochrome P450 (CYP) enzymes, leading to rapid clearance and short plasma half-lives[3]. The substitution of hydrogen for fluorine strengthens the adjacent bonds; the high bond dissociation energy of the C−F bond effectively blocks CYP-mediated hydrogen abstraction at the carbon center[3]. This targeted stabilization extends the pharmacokinetic half-life and improves oral bioavailability without sacrificing target affinity[3].

Workflow Start Identify Metabolically Labile -OCH3 Group Synth Synthesize -OCHF2 Analog (Difluorocarbene Source) Start->Synth InVitro In Vitro Assays (Microsomal Stability & CYP) Synth->InVitro PhysChem Physicochemical Profiling (logD, NMR H-Bond Acidity) Synth->PhysChem Decision Lead Optimization Decision InVitro->Decision PhysChem->Decision

Strategic workflow for the synthesis and evaluation of difluoromethoxy-containing drug candidates.

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis and physicochemical evaluation of −OCHF2​ containing compounds.

Protocol 1: Synthesis of Aryl Difluoromethyl Ethers

This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor. The causality behind this method is the base-mediated generation of a highly electrophilic difluorocarbene ( :CF2​ ) in situ, which is subsequently intercepted by the nucleophilic phenoxide[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the target phenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[3]. Rationale: DMF is a polar aprotic solvent that highly solvates the cation, leaving the phenoxide anion highly nucleophilic.

  • Deprotonation: Add potassium carbonate ( K2​CO3​ , 2.0 equivalents) to the solution and stir for 30 minutes at room temperature to ensure complete formation of the phenoxide anion[3].

  • Carbene Generation & Coupling: Add sodium chlorodifluoroacetate (2.0 equivalents) in a single portion. Heat the reaction mixture to 90–100 °C[3]. Rationale: Heating induces the decarboxylation of the acetate, followed by the loss of a chloride ion, generating the reactive :CF2​ species.

  • Quenching & Extraction: After full consumption of the starting material (monitored via TLC), cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure[3]. Purify the crude product via silica gel column chromatography.

Protocol 2: Determination of Hydrogen Bond Acidity via 1H NMR

This protocol quantifies the hydrogen bond donor capacity ( A ) using Abraham's method[2]. The principle relies on the fact that hydrogen bonding draws electron density away from the −OCHF2​ proton, causing a measurable downfield chemical shift ( Δδ ).

Step-by-Step Methodology:

  • Sample Preparation: Prepare two separate 5 mM solutions of the synthesized −OCHF2​ compound. Dissolve one sample in a non-hydrogen-bonding solvent (Deuterated Chloroform, CDCl3​ ) and the other in a strong hydrogen-bond acceptor solvent (Deuterated Dimethyl Sulfoxide, DMSO- d6​ )[2].

  • NMR Acquisition: Acquire standard 1D 1H NMR spectra for both samples at 298 K using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chemical Shift Measurement: Identify the characteristic triplet signal of the −OCHF2​ proton (typically around 6.5 ppm in CDCl3​ )[2]. Record the exact chemical shift in both solvents.

  • Data Analysis: Calculate the difference in chemical shift: Δδ=δ(DMSO)−δ(CDCl3​) [2].

  • Parameter Derivation: Use the established linear correlation equations from Abraham's solute parameters to convert the Δδ value into the hydrogen bond acidity parameter ( A )[2].

Clinical Case Studies in Drug Design

Pantoprazole (Proton Pump Inhibitor)

Pantoprazole utilizes a difluoromethoxy group on its benzimidazole ring[1]. As a prodrug activated in the highly acidic environment of gastric parietal cells, the weak electron-withdrawing nature of −OCHF2​ fine-tunes the pKa​ of the benzimidazole[1],[3]. This ensures the molecule remains chemically stable at physiological pH during systemic circulation, only undergoing the critical sulfenamide rearrangement upon reaching the target acidic environment[1],[3].

Roflumilast (PDE4 Inhibitor)

In the treatment of Chronic Obstructive Pulmonary Disease (COPD), Roflumilast relies on a difluoromethoxy group to achieve both high potency and metabolic resilience[3]. The −OCHF2​ moiety occupies a specific hydrophobic pocket within the PDE4 enzyme, contributing to its tight binding affinity[3],[4]. By resisting O-demethylation, the group ensures sustained intracellular elevation of cAMP, subsequent Protein Kinase A (PKA) activation, and durable suppression of inflammatory pathways[3],[4].

Signaling Roflumilast Roflumilast (-OCHF2 active) PDE4 PDE4 Enzyme Roflumilast->PDE4 Inhibits cAMP Intracellular cAMP (Elevated) PDE4->cAMP Prevents degradation PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammation Inflammatory Response (Reduced) PKA->Inflammation Phosphorylates targets

Roflumilast mechanism of action highlighting PDE4 inhibition and downstream anti-inflammatory effects.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Public
  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Benchchem
  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry Benchchem
  • Impact of Conformations and Size on the Antileishmanial Activity of New Quinazoline Deriv
  • The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry Benchchem
  • Is conformation a fundamental descriptor in QSAR?
  • Simple Vector Considerations to Assess the Polarity of Partially Fluorin

Sources

Foundational

safety and toxicity profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Safety and Toxicity Profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Comprehensive Technical Guide Executive Summary 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is a highly specialized primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Safety and Toxicity Profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Comprehensive Technical Guide

Executive Summary

1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is a highly specialized primary amine scaffold utilized in advanced drug discovery and organic synthesis[1]. Featuring an α -ethylbenzylamine core substituted with a para-difluoromethoxy group, this compound presents unique physicochemical properties. While the fluorinated motif enhances metabolic stability, the reactive primary amine dictates a stringent safety and toxicity profile. This whitepaper synthesizes the structural pharmacology, mechanistic toxicology, and validated experimental workflows required for the safe handling and preclinical evaluation of this compound.

Chemical Identity & Structural Pharmacology

The rational design of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine leverages the difluoromethoxy (-OCF 2​ H) group as a lipophilic bioisostere for traditional methoxy or hydroxyl groups.

  • Metabolic Shunting: The -OCF 2​ H substitution creates steric and electronic hindrance that effectively blocks cytochrome P450 (CYP450)-mediated O-dealkylation.

  • Reactivity: The primary amine (-NH 2​ ) on the propyl chain remains highly nucleophilic. In physiological environments, it is predominantly protonated, but the free base form is highly corrosive to biological tissues[2].

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number 130339-51-4[1]
Molecular Formula C 10​ H 13​ F 2​ NO[1]
Molecular Weight 201.21 g/mol [1]
Purity Standard 95% (Typical commercial grade)[1]
Storage Conditions Sealed in dry environment, 2-8°C[1]
Functional Groups Primary Amine, Fluorinated Ether, Aromatic Ring[1]

GHS Hazard Classification & Safety Profile

Based on read-across data from structural analogs such as 1-phenylpropan-1-amine and 2-(difluoromethoxy)benzylamine, this compound exhibits significant acute and environmental toxicity[2][3]. The unshielded primary amine is the primary driver of its corrosivity.

Table 2: GHS Hazard Classification & Safety Thresholds

Hazard ClassCategoryHazard StatementToxicological Rationale
Acute Toxicity (Oral) Category 3 / 4H301/H302: Toxic/Harmful if swallowedRapid systemic absorption via the GI tract; central nervous system (CNS) disruption[2][4].
Skin Corrosion Category 1BH314: Causes severe skin burnsHigh local pH of the nucleophilic amine induces lipid saponification and protein denaturation[2][5].
Eye Damage Category 1H318: Causes serious eye damageRapid penetration of the cornea leading to irreversible tissue necrosis[2][5].
Aquatic Toxicity Chronic Cat. 2H411: Toxic to aquatic lifeLipophilicity (enhanced by -OCF 2​ H) leads to bioaccumulation in aquatic organisms[2][6].

Mechanistic Toxicology & Biological Pathways

Understanding the cellular toxicity of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine requires mapping its metabolic fate. Because the difluoromethoxy group resists CYP450 degradation, the primary amine becomes the primary site of enzymatic attack.

Monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidases (SSAO) catalyze the oxidative deamination of the compound. This reaction yields three byproducts: a reactive aldehyde, ammonia, and hydrogen peroxide (H 2​ O 2​ ). The localized accumulation of H 2​ O 2​ rapidly depletes intracellular glutathione (GSH), initiating lipid peroxidation and triggering caspase-mediated apoptosis.

Pathway A 1-[4-(Difluoromethoxy)phenyl] propan-1-amine B Monoamine Oxidase (MAO) Oxidative Deamination A->B Primary Amine Target C CYP450 O-Dealkylation (Sterically Blocked) A->C -OCF2H Group D Reactive Aldehyde Intermediate B->D Pathway 1 E Hydrogen Peroxide (H2O2) & Ammonia B->E Pathway 2 F Glutathione (GSH) Depletion & Lipid Peroxidation D->F Protein Adduction E->F Oxidative Stress G Mitochondrial Dysfunction & Apoptosis F->G Caspase Activation

Proposed metabolic pathway and oxidative stress induction by primary amine derivatives.

Experimental Protocols for Toxicity Profiling

To empirically validate the safety profile of this compound during drug development, rigorous, self-validating in vitro assays are required.

Workflow S1 Compound Prep (DMSO Stock) S2 Dose-Response (0.1 - 100 µM) S1->S2 Dilution S3 HepG2 Incubation (24h/48h) S2->S3 Treatment S4 Multiparametric Assay (Resazurin/LDH) S3->S4 Reagents S5 IC50 Calculation & QC Validation S4->S5 Readout

High-throughput in vitro cytotoxicity screening workflow for amine derivatives.

Protocol 1: In Vitro Hepatotoxicity Profiling (HepG2 Multiparametric Assay) Causality & Design: HepG2 cells are selected because they retain baseline expression of human hepatic metabolizing enzymes, capturing toxicity from both the parent compound and its MAO-derived aldehyde metabolites. Multiplexing Resazurin (mitochondrial metabolism) with LDH release (membrane integrity) differentiates between cytostatic and cytolytic mechanisms.

  • Step 1: Cell Seeding. Seed HepG2 cells at 1 × 10 4 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Step 2: Compound Preparation. Dissolve 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final concentrations of 0.1 µM to 100 µM. Critical: Final DMSO concentration must not exceed 0.5% to prevent solvent-induced background toxicity.

  • Step 3: Treatment & Controls. Treat cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Chlorpromazine).

  • Step 4: Assay Execution. Add Resazurin (final concentration 10 µg/mL) and incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm). Transfer 50 µL of supernatant to a new plate for the LDH assay (absorbance at 490 nm).

  • Step 5: Self-Validation. Calculate the Z'-factor using the vehicle and positive controls. The assay is only valid if Z' 0.5, ensuring a robust signal-to-noise ratio.

Protocol 2: Mutagenicity Screening (OECD 471 Ames Test) Causality & Design: Primary amines and their reactive aldehyde metabolites can form DNA adducts. The Ames test utilizes Salmonella typhimurium strains with pre-existing mutations to detect reverse mutations induced by the test article.

  • Step 1: Strain Selection. Utilize strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Step 2: Metabolic Activation. Prepare an S9 mix (rat liver extract induced by Aroclor 1254) to simulate mammalian hepatic metabolism, crucial for generating the reactive aldehyde intermediates.

  • Step 3: Plating. Combine 100 µL of bacterial suspension, 50 µL of test compound (dose range: 1.5 to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer for non-activated conditions) in top agar. Pour over minimal glucose agar plates.

  • Step 4: Incubation & Validation. Incubate at 37°C for 48-72 hours. Count revertant colonies. Self-Validation: The protocol is valid only if the spontaneous revertant count of the vehicle control falls within the laboratory's historical baseline, and positive controls (e.g., 2-Aminoanthracene with S9) induce a 3-fold increase in colonies.

Safe Handling & Decontamination Workflows

Given the corrosive and acutely toxic nature of this fluorinated amine[4], stringent engineering controls are mandatory.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to lipophilicity), chemical safety goggles, and a face shield.

  • Engineering Controls: All manipulations of the neat liquid or powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood[7].

  • Spill Decontamination: Do not use water initially, as it may spread the lipophilic compound. Absorb spills with inert materials (e.g., diatomaceous earth or dry sand). Neutralize residual amine on surfaces using a dilute, weak acid solution (e.g., 5% acetic acid), followed by a thorough wash with soapy water and alcohol[7].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18054, 1-Phenylpropan-1-amine." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1514062, 2-(Difluoromethoxy)benzylamine." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6993773, (1S)-1-phenylpropan-1-amine." PubChem.[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine via Catalytic Reductive Amination

Abstract This application note provides a comprehensive, field-tested protocol for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a valuable building block in medicinal chemistry and drug development. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the reductive amination of the precursor ketone, 1-[4-(difluoromethoxy)phenyl]propan-1-one. We present a modern, efficient, and scalable approach utilizing a catalytic Leuckart-Wallach-type reaction, which offers significant advantages over classical methods by operating under milder conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles to drug candidates. The difluoromethoxy (-OCHF₂) group, in particular, serves as a lipophilic hydrogen bond donor and a metabolically stable alternative to phenol or anisole moieties. The target molecule, 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, is a chiral primary amine that represents a key synthon for a variety of biologically active compounds.

The conversion of a ketone to a primary amine is a cornerstone transformation in organic synthesis, most commonly achieved via reductive amination.[1] This process involves the condensation of the ketone with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[1][2]

While several methods exist, this protocol focuses on a catalytic adaptation of the Leuckart-Wallach reaction. The classical Leuckart-Wallach reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent but typically requires harsh conditions, including very high temperatures (>180 °C), which can limit its applicability and lead to byproduct formation.[3][4] Modern advancements have introduced transition-metal catalysts that facilitate this transformation under significantly milder conditions, improving yields, chemoselectivity, and overall process efficiency.[4] This protocol employs ammonium formate as both the nitrogen and hydride source in a transfer hydrogenation process, providing a clean, operationally simple, and effective route to the target primary amine.

Reaction Principle and Mechanism

The overall transformation is the direct reductive amination of a ketone to a primary amine.

Overall Reaction Scheme:

Caption: Proposed mechanism for catalytic reductive amination.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. For scaling up or down, reagent quantities should be adjusted proportionally.

Materials and Equipment
Reagent / MaterialGradeSupplier Example
1-[4-(difluoromethoxy)phenyl]propan-1-one≥98% PuritySigma-Aldrich, etc.
Ammonium Formate (HCOONH₄)ACS Reagent, ≥97%Fisher Scientific
[Cp*IrCl₂]₂ (Iridium Catalyst)≥98% PurityStrem Chemicals
2-Propanol (IPA)Anhydrous, ≥99.5%VWR
Dichloromethane (DCM)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Hydrochloric Acid (HCl) in Ether (2M)Reagent GradeSigma-Aldrich
Celite® 545N/AMilliporeSigma

Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, standard glassware for workup, rotary evaporator, glass funnel, silica gel for column chromatography.

Step-by-Step Procedure

The overall workflow for the synthesis is outlined below.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Characterization A 1. Charge Flask - Ketone (1.0 eq) - Ammonium Formate (5.0 eq) - Catalyst (0.5 mol%) - Solvent (IPA) B 2. Inert Atmosphere - Purge with N2 A->B C 3. Heating - Heat to 80 °C with stirring B->C D 4. Monitor Reaction - TLC or LC-MS (12-24 h) C->D E 5. Cool & Filter - Cool to RT - Filter through Celite D->E F 6. Solvent Removal - Concentrate filtrate in vacuo E->F G 7. Extraction - Dissolve in DCM - Wash with sat. NaHCO3 - Dry with MgSO4 F->G H 8. Purification - Flash Column Chromatography G->H I 9. Product Isolation - Concentrate pure fractions H->I J 10. Characterization - NMR, MS, HPLC I->J K 11. (Optional) Salt Formation - Dissolve in Ether, add HCl/Ether I->K

Caption: Experimental workflow from reaction to characterization.

Reaction Setup & Execution:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-[4-(difluoromethoxy)phenyl]propan-1-one (5.0 mmol, 1.00 g).

  • Add ammonium formate (25.0 mmol, 1.58 g, 5.0 eq) and the iridium catalyst, [Cp*IrCl₂]₂ (0.025 mmol, 20 mg, 0.5 mol%).

  • Add anhydrous 2-propanol (20 mL).

  • Fit the condenser and purge the flask with nitrogen for 5 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • With vigorous stirring, heat the reaction mixture to 80 °C using an oil bath.

  • Maintain the temperature and stirring for 12-24 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting ketone is consumed.

Workup and Purification:

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a small pad of Celite® to remove the catalyst and any insoluble salts. Wash the pad with a small amount of 2-propanol (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the resulting residue in dichloromethane (DCM, 30 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining formic acid or ammonium salts, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude amine, typically as a pale yellow oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of DCM containing 0-5% methanol and 0.5% triethylamine (to prevent the amine from streaking on the silica).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 1-[4-(Difluoromethoxy)phenyl]propan-1-amine as a clear or pale yellow oil.

Data, Results, and Characterization

Summary of Reaction Parameters
ParameterValue
Starting Ketone1.00 g (5.0 mmol)
Ammonium Formate1.58 g (25.0 mmol, 5.0 eq)
Catalyst Loading0.5 mol% ([Cp*IrCl₂]₂)
Solvent & VolumeAnhydrous 2-Propanol, 20 mL
Temperature80 °C
Reaction Time12 - 24 hours
Typical Yield 80 - 90% (0.80 - 0.90 g)
Product Appearance Clear to pale yellow oil
Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.30 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~6.50 (t, 1H, OCHF₂, J_HF ≈ 74 Hz), ~4.10 (t, 1H, CH-NH₂), ~1.70 (m, 2H, CH₂), ~1.55 (br s, 2H, NH₂), ~0.90 (t, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~150 (C-O), ~142 (Ar-C), ~128 (Ar-CH), ~119 (Ar-CH), ~115 (t, OCHF₂, J_CF ≈ 258 Hz), ~55 (CH-NH₂), ~31 (CH₂), ~11 (CH₃).

  • ¹⁹F NMR (376 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~ -82.0 (d, J_HF ≈ 74 Hz).

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₄F₂NO⁺ [M+H]⁺: 202.1038; Found: 202.1040.

  • Purity (HPLC): >98% (as determined by reverse-phase HPLC).

Note: The product is a chiral amine. This protocol produces a racemic mixture. Enantiomeric separation can be achieved using chiral HPLC or by derivatization with a chiral resolving agent if a single enantiomer is required. [5][6]

Troubleshooting and Safety

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; insufficient heat; wet solvent/reagents.Ensure catalyst is handled properly. Verify reaction temperature. Use anhydrous solvent and fresh ammonium formate.
Formation of Alcohol Side Product Presence of a reducing agent other than formate; water.This is unlikely with this method but ensure the reaction is anhydrous. The catalyst is selective for the imine.
N-Formyl Byproduct A known byproduct in classical Leuckart reactions. [3]Usually minimal in catalytic versions. If present, it can be hydrolyzed by treating the crude product with aqueous HCl.
Product Streaking on Silica Gel Amine interacting with acidic silica.Add a small amount of a volatile base like triethylamine (0.5-1%) to the chromatography eluent.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iridium catalysts are precious metals and should be handled with care.

  • The reaction involves heating a flammable solvent (2-propanol); ensure no open flames are nearby and use a proper heating mantle/oil bath setup.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine from its corresponding ketone. By employing a modern, catalytic Leuckart-Wallach-type reductive amination, the synthesis proceeds under mild conditions, providing high yields of the desired product. The provided step-by-step guide, along with characterization data and troubleshooting tips, serves as a robust resource for researchers in the fields of organic synthesis and pharmaceutical development.

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 720. Available at: [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Ogo, S., et al. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Organic Letters, 4(23), 4053–4055. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wang, C., et al. (2018). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications, 54(76), 10732-10735. Available at: [Link]

  • SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Kimies. (2025, October 13). Eschweiler-Clarke reaction [Video]. YouTube. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Fitzgerald, M. E., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1334–1341. Available at: [Link]

  • Hartono, A., et al. (2020). NMR techniques and prediction models for the analysis of the species formed in CO2 capture processes with amine- based sorbents: A critical review. Renewable and Sustainable Energy Reviews, 122, 109722. Available at: [Link]

  • Kumar, S. (2014). Leuckart-Wallach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective.... Retrieved from [Link]

  • Hartono, A., et al. (2020). NMR Techniques and Prediction Models for the Analysis of Species Formed in CO2 Capture Processes with Amine-Based Sorbents: A Critical Review. ACS Sustainable Chemistry & Engineering, 8(14), 5439–5461. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849–872. Available at: [Link]

  • Palkó, M. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. In Chirality. IntechOpen. Available at: [Link]

  • Nieto, S., et al. (2011). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 6(2), 171-175. Available at: [Link]

  • Sartori, F., et al. (2016). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Faraday Discussions, 192, 41-59. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ChemistLibrary.com. (n.d.). Chiral Separation Techniques. Retrieved from [Link]

  • Wang, H. (2018). Reductive Amination by One Pot Reaction of Aldehydes and Alkoxyamines Catalyzed by B(C6F5)3. University of Rostock. Available at: [Link]

  • PubChemLite. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-one. Retrieved from [Link]

  • Patel, R. N., et al. (2015). Highly enantioselective bioreduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one: key intermediate of ticagrelor. RSC Advances, 5(54), 43219-43224. Available at: [Link]

  • Varga, E., et al. (2019). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Organic & Biomolecular Chemistry, 17(10), 2753-2759. Available at: [Link]

  • Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

Sources

Application

Application Note &amp; Protocols: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for the Analysis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Abstract This document provides detailed analytical methodologies for the quantitative determination of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a compound of interest in pharmaceutical research and forensic analysis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides detailed analytical methodologies for the quantitative determination of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a compound of interest in pharmaceutical research and forensic analysis. We present two robust methods: a High-Performance Liquid Chromatography (HPLC) method with UV detection suitable for routine quantification and quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. Additionally, a protocol for chiral separation is outlined, which is critical for stereospecific analysis. These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure reproducibility and adherence to rigorous validation standards.

Introduction: The Analytical Imperative

1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a substituted phenethylamine derivative.[1] The accurate and precise quantification of such compounds is paramount, whether for assessing the purity of a synthetic batch, conducting pharmacokinetic studies, or for its identification in forensic toxicology. As a primary amine, the analyte presents specific analytical challenges, including potential peak tailing on silica-based columns and the need for high sensitivity in biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable and accessible method for purity and assay determination. For applications requiring lower detection limits and enhanced specificity, particularly in complex sample matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][3][4] The structural chirality of the molecule, containing a stereocenter at the alpha-carbon of the amine, also necessitates methods for enantiomeric separation, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[5][6]

This guide provides comprehensive, validated starting points for method development, grounded in established analytical principles and compliant with international validation guidelines such as those from the ICH.[7][8][9]

Part I: Reversed-Phase HPLC-UV Method for Quantification

Principle & Rationale

This method utilizes reversed-phase chromatography, which separates analytes based on their hydrophobicity. With a predicted LogP of approximately 2.7, 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is well-suited for retention on a C18 stationary phase.[1] The phenyl ring acts as a chromophore, allowing for UV detection. To ensure symmetrical peak shape for this basic amine, the mobile phase is acidified with formic acid. This protonates the amine group, minimizing undesirable interactions with residual silanols on the column surface and ensuring robust, reproducible chromatography.

Experimental Protocol: HPLC-UV

Instrumentation & Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

  • Standard: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine reference standard.

Protocol Steps:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in the sample diluent. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the sample diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards followed by the samples. Monitor the separation at 225 nm, where the phenyl moiety provides adequate absorbance.

  • Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Data & Performance Characteristics

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% AcetonitrileFormic acid ensures protonation of the amine for good peak shape and is MS-compatible.
Gradient 0-10 min: 30-70% B10-12 min: 70-95% B12-14 min: 95% B14-15 min: 95-30% B15-20 min: 30% BGradient elution ensures adequate retention while providing efficient elution and column cleaning.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detection UV at 225 nmWavelength provides good sensitivity for the aromatic ring system.
Expected RT ~7-9 minutesDependent on the specific C18 column used.

Part II: High-Sensitivity LC-MS/MS Method

Principle & Rationale

For trace-level quantification, LC-MS/MS is the method of choice due to its unparalleled sensitivity and selectivity.[3] The method uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The analyte is first separated chromatographically, then ionized, typically using Electrospray Ionization (ESI) in positive mode, which is highly efficient for amines. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process virtually eliminates matrix interference, allowing for confident identification and quantification at very low concentrations.[10]

Experimental Protocol: LC-MS/MS

Instrumentation & Consumables:

  • LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water.

Protocol Steps:

  • Standard and Sample Preparation: Prepare standards and samples as described in the HPLC method, but at much lower concentrations (e.g., ng/mL range). For complex matrices like plasma or urine, a sample preparation step like protein precipitation or solid-phase extraction (SPE) may be required.[11] A simple "dilute-and-shoot" approach may suffice for less complex samples.[3]

  • MS/MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and abundant product ions. Optimize collision energy (CE) and other source parameters for maximum signal intensity.

  • Chromatographic Conditions: Set up the LC system according to the parameters in Table 2. The use of a shorter column with smaller particles allows for faster gradient times.

  • Analysis: Inject standards and samples. Acquire data using the optimized MRM transitions (see Table 3).

  • Data Processing: Quantify the analyte using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.

Data & Performance Characteristics

Table 2: LC Conditions for LC-MS/MS

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller column dimensions and particle size allow for faster analysis and sharper peaks.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile mobile phase modifiers are essential for stable ESI performance.
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10-90% B3.0-3.5 min: 90% B3.5-4.0 min: 90-10% B4.0-5.0 min: 10% BA rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minOptimized flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention and peak shape.
Injection Vol. 5 µLAppropriate for high-sensitivity analysis.

Table 3: Mass Spectrometry MRM Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveHighly efficient for protonating primary amines.
Precursor Ion ([M+H]⁺) m/z 202.1Based on the molecular weight of 201.21.[1][12]
Product Ion 1 (Quantifier) m/z 185.1Corresponds to the loss of ammonia (NH₃), a common fragmentation pathway.
Product Ion 2 (Qualifier) m/z 127.0Corresponds to the difluoromethoxyphenyl fragment, providing structural confirmation.
Collision Energy ~15-25 eVMust be optimized empirically for the specific instrument.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the peak.

Part III: Chiral Separation Protocol

Principle & Rationale

Enantiomers have identical physical properties in a non-chiral environment, necessitating a chiral environment for their separation. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely effective for separating a broad range of chiral compounds, including amines.[5][13][14] The separation mechanism involves transient diastereomeric complex formation between the enantiomers and the chiral selector on the CSP, leading to different retention times. A normal-phase method is presented here, which often provides superior selectivity for this class of compounds.

Experimental Protocol: Chiral HPLC

Instrumentation & Consumables:

  • HPLC system (Isocratic recommended for initial screening).

  • Chiral Column: e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 80:20:0.1, v/v/v).

Protocol Steps:

  • Mobile Phase Preparation: Carefully prepare the mobile phase. The small amount of amine additive (DEA) is crucial; it acts as a competitor for active sites on the stationary phase, significantly improving the peak shape of the basic analyte.

  • Sample Preparation: Dissolve the racemic sample in the mobile phase.

  • Chromatographic Conditions: Set up the system according to the parameters in Table 4.

  • Analysis: Equilibrate the column for at least 60 minutes with the mobile phase. Inject the sample and monitor at 225 nm.

Data & Performance Characteristics

Table 4: Chiral HPLC Conditions

ParameterRecommended SettingRationale
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µmA widely used polysaccharide-based CSP with proven selectivity for amines.
Mobile Phase Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Normal phase often provides better chiral recognition. DEA is a basic modifier for improved peak shape.
Flow Rate 1.0 mL/minStandard flow rate for this column dimension.
Column Temp. 25 °CTemperature can significantly affect chiral separation; consistency is key.
Detection UV at 225 nmStandard detection wavelength.

Overall Analytical Workflow

The following diagram illustrates the decision-making process and workflow for analyzing 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

G cluster_prep Sample Handling & Preparation cluster_data Data Processing & Reporting Sample Bulk Material or Formulated Product Dissolve Dissolution & Dilution Sample->Dissolve Matrix Complex Matrix (e.g., Plasma, Urine) Extract Solid-Phase or Liquid-Liquid Extraction Matrix->Extract HPLC HPLC-UV Analysis (Assay & Purity) Dissolve->HPLC LCMS LC-MS/MS Analysis (Trace Quantification) Dissolve->LCMS Chiral Chiral HPLC Analysis (Enantiomeric Purity) Dissolve->Chiral Extract->LCMS Quant Quantification vs. Calibration Curve HPLC->Quant LCMS->Quant Chiral->Quant Peak Area % Report Final Report: Concentration, Purity, %ee Quant->Report

Caption: Analytical workflow for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Method Validation Considerations

All methods developed should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[7][8][15] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and response.

  • Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The HPLC-UV, LC-MS/MS, and chiral separation methods detailed in this application note provide a comprehensive analytical toolkit for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. The HPLC method is ideal for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for trace analysis in complex matrices, a common need in forensic and clinical settings.[16][17] The chiral method is indispensable for the stereospecific characterization critical to pharmaceutical development. By explaining the rationale behind the chosen parameters, these protocols serve not only as procedural guides but also as a foundation for further method development and validation.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Anonymous. (2026, January 10). Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances.
  • Giebułtowicz, J., et al. (2022, August 30). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Taylor & Francis Online.
  • Giebułtowicz, J., et al. (2022, March 15). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed.
  • Slideshare. (n.d.). Analytical method validation as per ich and usp.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • dos Santos, G. C., et al. (2025, August 30). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. ResearchGate.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ChemScene. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-amine.
  • PubChemLite. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-amine.
  • Sigma-Aldrich. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-amine.
  • NextSDS. (n.d.). 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE — Chemical Substance Information.
  • MilliporeSigma. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-2-ol.
  • Shimadzu. (2019, January 10). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Royal Society of Chemistry. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Tan, G., et al. (2018, October 18). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI.
  • ThermoFisher. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • BenchChem. (n.d.). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.
  • SCIEX. (n.d.). Quantitation of PFASs in Water Samples using LC-MS/MS.
  • Advanced Materials Technology. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation.
  • Al-Kindy, S. M., et al. (2022). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science, 27(1), 19-34.
  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA.
  • Kannappan, V. (2022, February 13). Separating mirrored molecules. Chiralpedia.
  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note.

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Method

Application Notes and Protocols for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in Cell Culture

Introduction 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a synthetic organic compound with the molecular formula C₁₀H₁₃F₂NO and a molecular weight of 201.21 g/mol .[1][2] As a novel small molecule, its biological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a synthetic organic compound with the molecular formula C₁₀H₁₃F₂NO and a molecular weight of 201.21 g/mol .[1][2] As a novel small molecule, its biological activity and mechanism of action are not yet fully characterized in publicly available literature. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial experimental protocols for utilizing this compound in a cell culture setting.

The protocols outlined herein are designed to establish a foundational understanding of the compound's effects on cultured cells. This includes crucial initial steps such as proper handling, solubility testing, and the determination of a viable concentration range through cytotoxicity screening. Subsequently, this guide details robust methodologies for assessing the compound's impact on fundamental cellular processes, including proliferation, cell cycle progression, and apoptosis. The primary objective is to equip researchers with a systematic framework to begin elucidating the bioactivity of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Compound Handling and Storage

Proper handling and storage are paramount to ensure the integrity and stability of the compound, as well as the safety of the researcher.

  • Storage: The compound should be stored sealed in a dry, well-ventilated place at 2-8°C.[1][3]

  • Safety Precautions: Based on safety data for structurally related compounds, it is prudent to handle 1-[4-(Difluoromethoxy)phenyl]propan-1-amine with care.[4][5][6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7] All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood to avoid inhalation.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[3][4]

Preparation of Stock Solutions

The first step in any in vitro study is the preparation of a concentrated stock solution that can be serially diluted to the desired working concentrations. Given that the solubility of this compound is not widely reported, an initial solubility test is recommended.

Solubility Testing and Solvent Selection

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of novel compounds for cell culture due to its high solubilizing capacity and relative biocompatibility at low final concentrations (typically ≤ 0.5% v/v).

Protocol:

  • Weigh out a small, precise amount of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (e.g., 1-5 mg).

  • Add a measured volume of cell culture-grade DMSO to achieve a high target concentration (e.g., 10-100 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • If solubility remains an issue, alternative solvents such as ethanol may be tested. However, be mindful that ethanol can have its own effects on cells, often more pronounced than DMSO.

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (MW: 201.21 g/mol )

  • Cell culture-grade DMSO, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh out 2.01 mg of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Cap the tube tightly and vortex until the compound is completely dissolved. A brief sonication or gentle warming (37°C) may be used to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Determination of Working Concentration Range via Cytotoxicity Assay

Before conducting functional assays, it is essential to determine the concentration range over which the compound affects cell viability. This will establish both the cytotoxic potential and a safe sub-lethal concentration range for further experiments. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected cell line (e.g., MCF-7, A549, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[8]

  • 96-well flat-bottom cell culture plates

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multi-channel pipette and sterile reservoirs

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "cells only" (no treatment) and "vehicle control" (medium with DMSO) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Interpretation and Concentration Selection
ParameterDescriptionExample Value
IC₅₀ Concentration that inhibits 50% of cell viability.25 µM
Sub-toxic Range Concentrations causing <10-15% cell death.0.1 - 5 µM
Toxic Range Concentrations causing significant cell death.> 10 µM

Table 1: Example parameters derived from a cytotoxicity assay.

For subsequent functional assays, it is advisable to use concentrations at or below the IC₅₀, and particularly within the sub-toxic range, to ensure that observed effects are not simply a downstream consequence of widespread cell death.

Functional Cellular Assays

Once a working concentration range is established, the following assays can be employed to investigate the compound's effects on specific cellular functions.

Cell Proliferation Assay (BrdU Incorporation)

Principle: This assay measures the incorporation of the synthetic nucleoside 5-bromo-2'-deoxyuridine (BrdU) into the DNA of proliferating cells during the S-phase of the cell cycle.

Workflow:

  • Seed and treat cells with sub-toxic concentrations of the compound as determined previously.

  • Towards the end of the treatment period (e.g., last 2-4 hours of a 24-hour treatment), add BrdU labeling solution to the culture medium.

  • Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.

  • Incubate with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

  • Quantify the signal using a fluorescence microscope, flow cytometer, or plate reader. A decrease in BrdU signal in treated cells compared to controls indicates an anti-proliferative effect.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.

Workflow:

  • Treat cells with the compound for a desired time point (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry immediately.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: PI stoichiometrically binds to DNA, so the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

  • Treat cells with the compound for a duration that allows for at least one cell cycle to complete (e.g., 24-48 hours).

  • Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure. Store at -20°C overnight or longer.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. An accumulation of cells in a specific phase (e.g., G2/M arrest) would suggest the compound interferes with cell cycle progression at that checkpoint.

Visual Summaries of Experimental Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation & Range Finding cluster_functional Phase 2: Functional Analysis Compound 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Powder Stock Prepare 10 mM Stock in DMSO Compound->Stock Treat Treat with Serial Dilutions Stock->Treat Seed Seed Cells in 96-well Plate Seed->Treat MTT Perform MTT Assay (24-72h) Treat->MTT IC50 Calculate IC50 & Determine Sub-toxic Range MTT->IC50 Prolif Proliferation Assay (BrdU) IC50->Prolif Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle

Caption: General experimental workflow for the characterization of a novel compound.

Apoptosis_Assay_Principle Live Live Cell Annexin V: Neg PI: Neg EarlyApop Early Apoptotic Annexin V: Pos PI: Neg Live->EarlyApop Compound Treatment LateApop Late Apoptotic / Necrotic Annexin V: Pos PI: Pos EarlyApop->LateApop Membrane Permeability Increases

Caption: Principle of differentiating cell states using Annexin V and PI staining.

References

  • Safety Data Sheet . Renfert GmbH. [Link]

  • 1-[4-(difluoromethoxy)phenyl]propan-1-one — Chemical Substance Information . NextSDS. [Link]

  • 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE — Chemical Substance Information . NextSDS. [Link]

  • Safety Data Sheet . Takara Bio. [Link]

  • 1-[4-(difluoromethoxy)phenyl]propan-1-amine . PubChemLite. [Link]

  • 1-[2-(difluoromethoxy)phenyl]propan-1-amine — Chemical Substance Information . NextSDS. [Link]

  • In vitro protocol for the optimal induction of inflammation in human monocyte cell lines . PMC. [Link]

  • Cell Culture Procedure . Protocols.io. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents . PMC. [Link]

  • Cell Culture Protocol for Patient-Derived Melanoma Tumor Cell Lines . Sample. [Link]

  • Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6 . PubMed. [Link]

  • Cytotoxicity evaluation of compounds 4c and 4d compared with... . ResearchGate. [Link]

Sources

Application

Application Note: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic substitution of functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) has emerged as a highly versatile, dual-function building block[1]. It combines the robust metabolic stability of a difluoromethoxy (-OCF₂H) bioisostere with the synthetic versatility of an α -ethylbenzylamine scaffold. This application note provides a comprehensive guide for medicinal chemists and drug development professionals on how to leverage this intermediate to synthesize potent, metabolically stable central nervous system (CNS) agents, cardiovascular drugs, and enzyme inhibitors.

Structural Rationale & Medicinal Chemistry Significance

The utility of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is rooted in two distinct structural motifs, each solving specific challenges in lead optimization:

The Difluoromethoxy (-OCF₂H) Advantage

The difluoromethoxy group is a premier bioisostere for methoxy (-OCH₃) and hydroxyl (-OH) groups. According to established medicinal chemistry principles, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor [2]. The highly electronegative fluorine atoms pull electron density away from the oxygen, rendering the C-H bond of the difluoromethyl group sufficiently polarized to act as a weak hydrogen bond donor within target protein pockets.

More importantly, the strong C-F bonds (approx. 105 kcal/mol) and the electron-withdrawing nature of the CF₂ group severely restrict cytochrome P450 (CYP450) mediated O-dealkylation[3]. While standard methoxy groups are rapidly oxidized by CYP enzymes (e.g., CYP2D6, CYP3A4) into unstable hemiacetals that decompose into formaldehyde and phenols, the difluoromethoxy group effectively blocks this metabolic liability, significantly extending the in vivo half-life of the resulting active pharmaceutical ingredient (API).

The 1-Arylpropan-1-amine Pharmacophore

The primary amine attached to a benzylic carbon bearing an ethyl group (forming a propyl chain) creates a critical stereocenter. This α -chiral primary amine is a versatile synthetic handle. It allows for rapid diversification via amide coupling, reductive amination, or urea formation, enabling the construction of complex target molecules with specific spatial geometries required for tight receptor binding.

G cluster_methoxy Standard Methoxy (-OCH3) cluster_difluoro Difluoromethoxy (-OCF2H) A Aryl-OCH3 B CYP450 Oxidation A->B C Aryl-OH + Formaldehyde B->C D Aryl-OCF2H E CYP450 Oxidation Blocked D->E F Metabolic Stability E->F

Diagram 1: CYP450 metabolic evasion mechanism of the difluoromethoxy group vs standard methoxy.

Quantitative Data: Physicochemical Profiling

When replacing a standard methoxy-bearing scaffold with 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, the physicochemical properties shift in ways that generally favor CNS penetration and metabolic longevity. The table below summarizes the comparative data based on structural analogues.

Property4-Methoxy Analogue4-Difluoromethoxy AnalogueMedicinal Chemistry Impact
Lipophilicity (LogP) ~2.1~2.7Increased lipophilicity enhances blood-brain barrier (BBB) permeability.
Topological Polar Surface Area (TPSA) 35.25 Ų35.25 ŲMaintained TPSA ensures no loss of passive membrane diffusion capabilities.
Hydrogen Bond Donors 1 (Amine only)2 (Amine + -OCF₂H)-OCF₂H acts as a lipophilic H-bond donor, enabling new receptor interactions.
CYP450 O-demethylation High (Rapid clearance)Negligible (Blocked)Drastic reduction in intrinsic clearance ( CLint​ ); prolonged drug half-life.
Amine pKa ~9.5~9.2Slight reduction in basicity due to inductive electron withdrawal by the -OCF₂H group.

Experimental Protocols

The following self-validating protocols detail the use of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in standard medicinal chemistry workflows.

Protocol A: Synthesis of Amide-Based Inhibitors via HATU Coupling

This protocol describes the coupling of the primary amine with a carboxylic acid to form an amide linkage, a fundamental step in synthesizing GPCR antagonists and kinase inhibitors.

Reagents:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid and HATU in anhydrous DMF under an inert argon atmosphere. Add DIPEA dropwise. Stir for 15 minutes at room temperature.

    • Expertise/Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid activation is crucial to prevent the epimerization of the α -chiral center of the amine during the coupling phase.

  • Coupling: Add 1-[4-(Difluoromethoxy)phenyl]propan-1-amine to the activated ester solution. Stir at room temperature for 2–4 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the amine mass peak ( [M+H]+ = 202.2) and the appearance of the product mass confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Secondary Amine Scaffolds

Converting the primary amine into a secondary amine is often required to tune the basicity and steric bulk of the final drug candidate.

Reagents:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the amine and the aldehyde in DCE. Add glacial acetic acid and stir for 1 hour at room temperature.

    • Expertise/Causality: Acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating the nucleophilic attack of the amine to form the intermediate iminium ion.

  • Reduction: Add STAB portion-wise to the reaction mixture. Stir for 12 hours at room temperature.

    • Expertise/Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

  • Workup & Isolation: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC if necessary.

Workflow Core 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Amide Amide Inhibitor (HATU, DIPEA, R-COOH) Core->Amide Protocol A SecAmine Secondary Amine (STAB, AcOH, R-CHO) Core->SecAmine Protocol B Urea Urea Derivative (Triphosgene, R-NH2) Core->Urea Phosgenation

Diagram 2: Synthetic divergence of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine into key scaffolds.

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., & Saphier, S. (2017). "The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept." Journal of Medicinal Chemistry, 60(2), 797-804. URL: [Link]

  • Dalvie, D., et al. (2020). "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds." Journal of Medicinal Chemistry, 63(18), 10103-10134. URL: [Link]

Sources

Method

Application Note: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine as a Strategic Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[4-(Difluoromethoxy)phenyl]propan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is a highly versatile chemical intermediate that combines two powerful structural features: a metabolically stable difluoromethoxy (-OCF₂H) pharmacophore and an α-ethyl benzylic amine. This application note provides an authoritative guide on the physicochemical rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of novel therapeutics, such as kinase inhibitors, GPCR ligands, and PDE4 inhibitors [1][2].

Physicochemical Profiling & Pharmacophore Rationale

The selection of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine over its non-fluorinated or purely aliphatic counterparts is driven by precise molecular causality:

  • The Difluoromethoxy (-OCF₂H) Bioisostere : Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, the strong C-F bonds in the -OCF₂H group resist oxidative cleavage. Furthermore, the polarized C-H bond within the -OCF₂H group acts as a "lipophilic hydrogen bond donor," allowing it to form weak hydrogen bonds with target protein backbones—a property absent in the trifluoromethoxy (-OCF₃) group [1][3].

  • α-Ethyl Steric Shielding : The propylamine backbone places an ethyl group at the α-position relative to the benzylic amine. This steric bulk restricts conformational flexibility, potentially increasing target binding affinity (entropic advantage), and critically shields the amine from rapid deamination by Monoamine Oxidases (MAO).

Table 1: Comparative Physicochemical Properties of Alkoxy Substituents
SubstituentHammett Constant (σp)Lipophilicity (ΔlogP vs H)H-Bond Donor CapabilityCYP450 Stability (O-dealkylation)
-OCH₃ -0.27+0.02NoneLow (Highly Labile)
-OCF₂H +0.14+0.30 to +0.60Yes (Weak, α ~ 0.1)High (Stable)
-OCF₃ +0.35+1.04NoneVery High

Data synthesized from established lipophilicity and medicinal chemistry models [1][3].

PharmacologicalLogic Drug Difluoromethoxy-based Drug Candidate Target Target Protein (e.g., PDE4 / IL-17) Drug->Target High Affinity Binding Signal Downstream Signaling (e.g., cAMP accumulation) Target->Signal Modulates Outcome Therapeutic Efficacy (Anti-inflammatory) Signal->Outcome Drives Metabolism CYP450 Enzymes (O-dealkylation) Metabolism->Drug Resisted by -OCF2H

Fig 1. Pharmacological rationale for incorporating the -OCF2H moiety in drug design.

Synthetic Workflows

As a primary amine, 1-[4-(Difluoromethoxy)phenyl]propan-1-amine serves as a foundational building block for diverse chemical spaces. The α-branching requires careful selection of coupling reagents to overcome steric hindrance without inducing epimerization (if using an enantiopure starting material).

SynthesisWorkflow A 1-[4-(Difluoromethoxy)phenyl] propan-1-amine B Amide Coupling (HATU, DIPEA) A->B C Urea Formation (Triphosgene/CDI) A->C D Reductive Amination (NaBH(OAc)3) A->D E Amide Derivatives (e.g., Kinase Inhibitors) B->E F Urea Derivatives (e.g., Epoxide Hydrolase Inhibitors) C->F G Secondary Amines (e.g., GPCR Ligands) D->G

Fig 2. Divergent synthetic workflows utilizing the difluoromethoxy benzylic amine.

Experimental Protocols & Validation Systems

Protocol A: Sterically Hindered Amide Coupling

Objective : Synthesize an amide derivative while overcoming the steric bulk of the α-ethyl group. Causality : Standard carbodiimides (EDC/HOBt) often fail or require prolonged heating for α-branched benzylic amines, leading to degradation or epimerization. HATU is selected for its superior reactivity via the highly active 7-azabenzotriazole ester intermediate. DIPEA is utilized as a non-nucleophilic base to prevent side reactions [4].

Table 2: Reaction Optimization Parameters for Amide Coupling
Coupling ReagentBaseSolventYield (%)EpimerizationRationale / Causality
EDC / HOBtEt₃NDCM45%<1%Low yield due to α-steric hindrance.
T3P (50% in EtOAc)DIPEAEtOAc65%<1%Good scalability; moderate reactivity.
HATU DIPEA DMF >95% <2% High reactivity overcomes steric bulk.
COMU2,4,6-CollidineDMF92%<1%Excellent for maintaining chiral integrity.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 50 mL round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Activation : Add HATU (1.2 mmol) followed by DIPEA (3.0 mmol). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (1.0 mmol) dropwise. Note: If the amine is supplied as a hydrochloride salt, the excess DIPEA will liberate the free base in situ.

  • Reaction Monitoring : Stir for 2–4 hours.

  • Self-Validation (QC) : Quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS. The reaction is deemed complete when the amine peak (m/z 202.1 [M+H]⁺) is <2% relative to the product mass.

  • Workup : Dilute with EtOAc (30 mL), wash with 1M HCl (2 × 10 mL) to remove unreacted amine, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Asymmetric Urea Synthesis via Triphosgene

Objective : Generate a highly stable urea linkage for target engagement. Causality : Triphosgene is utilized as a crystalline, safer alternative to phosgene gas. A strict stoichiometric control (0.35 eq) is maintained because one mole of triphosgene yields three moles of phosgene equivalents. DCM is chosen as an aprotic solvent to prevent the quenching of the highly reactive isocyanate intermediate.

Step-by-Step Methodology :

  • Isocyanate Formation : Dissolve 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (1.0 mmol) and Et₃N (3.0 mmol) in anhydrous DCM (10 mL). Cool to 0 °C.

  • Reagent Addition : Slowly add a solution of triphosgene (0.35 mmol) in DCM (2 mL) dropwise over 10 minutes. Stir at 0 °C for 30 minutes.

  • Self-Validation (QC) : Perform an IR scan of the crude mixture. The appearance of a sharp, intense peak at ~2250 cm⁻¹ confirms the successful formation of the isocyanate intermediate.

  • Urea Formation : Add the secondary amine partner (1.1 mmol) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Advanced Purification and Chiral Resolution Protocols for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Introduction & Physicochemical Profiling 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is a highly versatile primary amine scaffold utilized extensively in medicinal chemistry. The incorporation of the e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is a highly versatile primary amine scaffold utilized extensively in medicinal chemistry. The incorporation of the electron-withdrawing and lipophilic difluoromethoxy (-OCF₂H) group at the para position significantly enhances the metabolic stability and membrane permeability of downstream drug candidates [1][2].

Because this compound features a chiral center at the C1 position of the propyl chain, synthetic routes (such as the reductive amination of 1-[4-(difluoromethoxy)phenyl]propan-1-one) typically yield a racemic mixture. Furthermore, the crude product often contains unreacted neutral starting materials and secondary amine byproducts. As a Senior Application Scientist, I have designed this protocol to move beyond basic isolation, providing a self-validating, three-tier purification workflow: Acid-Base Extraction , Diastereomeric Salt Resolution , and Preparative HPLC Polishing .

Physicochemical Rationale
  • Basicity: The primary amine is moderately basic (estimated pKa ~9.5). The electron-withdrawing nature of the difluoromethoxy group slightly attenuates this basicity compared to unsubstituted analogs, but it remains fully protonatable in dilute mineral acids.

  • Lipophilicity: The -OCF₂H moiety imparts significant lipophilicity. The free base is highly soluble in organic solvents (dichloromethane, ethyl acetate) and typically presents as a viscous oil, whereas its salt forms (hydrochloride, tartrate) are crystalline solids.

Workflow 1: Primary Isolation via Acid-Base Extraction

Objective: To quantitatively separate the basic primary amine from neutral impurities (e.g., unreacted ketones) and acidic byproducts.

Causality & Logic: Amines exhibit pH-dependent phase distribution. By lowering the pH below the amine's pKa, we force the molecule into its protonated, water-soluble hydrochloride salt form. Neutral lipophilic impurities remain in the organic phase and are discarded. Subsequent basification regenerates the lipophilic free base, allowing for clean recovery.

Step-by-Step Protocol:

  • Solubilization & Acidification: Dissolve the crude reaction mixture in ethyl acetate (10 mL/g of crude). Add 1M HCl (aq) in a 1:1 volume ratio. Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the protonated amine). Wash the aqueous layer once more with fresh ethyl acetate to strip away any residual lipophilic neutral impurities. Discard the organic layers.

  • Basification (Self-Validating Checkpoint): Cool the aqueous layer in an ice bath to prevent volatilization or degradation. Slowly add 2M NaOH (aq) dropwise under continuous stirring. Validation: Continuously monitor the pH. You must reach a pH > 11 to ensure complete deprotonation. If the pH is only 8-9, a significant fraction of the amine remains protonated, leading to catastrophic yield loss during extraction.

  • Recovery Extraction: Extract the basified aqueous layer three times with dichloromethane (DCM). The free base will migrate into the DCM.

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified racemic free base.

G Crude Crude 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (Racemic Mixture + Impurities) ABE Acid-Base Extraction (pH > 11 Validation) Crude->ABE Remove Neutrals FreeBase Purified Racemic Free Base ABE->FreeBase Resolution Diastereomeric Salt Resolution (L-Tartaric Acid) FreeBase->Resolution Chiral Separation PrepLC Preparative HPLC (Achiral / Chiral CSP) FreeBase->PrepLC High-Purity Polishing Enant1 (R)-Enantiomer Resolution->Enant1 Enant2 (S)-Enantiomer Resolution->Enant2 PrepLC->Enant1 PrepLC->Enant2

Overall purification workflow for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Workflow 2: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the racemic amine into its enantiomerically pure (R) and (S) forms.

Causality & Logic: Enantiomers have identical physical properties and cannot be separated by standard crystallization. By reacting the racemic amine with an enantiomerically pure chiral acid—such as L-(+)-Tartaric acid—we generate a pair of diastereomeric salts. L-Tartaric acid is specifically chosen because its dual carboxylic and hydroxyl groups form a highly rigid, three-dimensional hydrogen-bonding network with primary amines, maximizing the solubility differential between the resulting diastereomers [3][4]. The less soluble diastereomer will preferentially crystallize.

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in a minimum volume of warm methanol (approx. 50 °C). In a separate flask, dissolve L-(+)-Tartaric acid (0.5 to 1.0 eq) in warm methanol.

  • Crystallization Induction: Slowly add the tartaric acid solution to the amine solution while stirring. Allow the mixture to cool to room temperature undisturbed. Logic: Slow cooling promotes the thermodynamic growth of large, pure crystals, preventing the kinetic trapping (occlusion) of the more soluble diastereomer [4].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 2 hours to maximize precipitation yield.

  • Isolation: Filter the resulting crystals (Diastereomer A) under vacuum and wash with a minimal amount of ice-cold methanol. Retain the mother liquor (enriched in Diastereomer B).

  • Free-Basing (Recovery): Suspend the isolated crystals in water. Add 2M NaOH until pH > 11 to break the salt. Extract the liberated enantiomer with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validating Checkpoint: Analyze the isolated free base via Chiral HPLC. If the Enantiomeric Excess (ee) is < 95%, the resolution is incomplete. Re-subject the enriched amine to a second crystallization cycle (recrystallization) using the same protocol.

Resolution Racemic (±)-Amine Free Base SaltMix Diastereomeric Salts (+)-Amine·L-Tartrate & (-)-Amine·L-Tartrate Racemic->SaltMix Acid L-(+)-Tartaric Acid (Resolving Agent) Acid->SaltMix Cryst Fractional Crystallization (MeOH) SaltMix->Cryst Solid Less Soluble Salt (Crystals) Cryst->Solid Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid Base1 NaOH / Extraction Solid->Base1 Base2 NaOH / Extraction Liquid->Base2 Pure1 Enantiomer A (>95% ee) Base1->Pure1 Pure2 Enantiomer B (Enriched) Base2->Pure2

Mechanistic pathway for diastereomeric salt resolution using L-Tartaric Acid.

Workflow 3: Preparative HPLC Polishing

Objective: To achieve >99.5% chemical purity or to directly resolve enantiomers at a preparative scale without fractional crystallization.

Causality & Logic: Primary amines notoriously cause "peak tailing" on standard silica-based stationary phases due to secondary electrostatic interactions with residual acidic silanol groups. To counteract this, a mobile phase modifier must be used. For reverse-phase (achiral) polishing, an acidic modifier like Trifluoroacetic acid (TFA) protonates the silanols and ion-pairs with the amine. For normal-phase Chiral Stationary Phase (CSP) chromatography, a basic modifier like Diethylamine (DEA) is used to temporarily mask the stationary phase's acidic sites [5].

Step-by-Step Protocol:

  • Method A: Achiral Reverse-Phase Polishing

    • Column: C18 End-capped Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: Gradient elution of H₂O (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV at 220 nm and 254 nm.

    • Post-Processing: Fractions containing the pure compound are pooled and lyophilized. Note: The product will be isolated as the TFA salt. To obtain the free base, repeat the Acid-Base extraction protocol (Workflow 1, Step 3).

  • Method B: Direct Chiral Separation (CSP)

    • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or AD-H).

    • Mobile Phase: Isocratic Hexane / Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).

    • Post-Processing: Pool respective enantiomeric fractions and evaporate the solvent under reduced pressure. The volatile DEA is removed during evaporation, yielding the pure free base enantiomers.

Quantitative Data Summary: Resolving Agent Comparison

Selecting the correct resolving agent is critical for optimizing yield and enantiomeric excess (ee). The table below summarizes key metrics for primary amine resolution.

Chiral Resolving AgentAcidity (pKa1)Structural FeaturesApplication Notes for Primary Amines
L-(+)-Tartaric Acid ~2.98Linear dicarboxylic acidHighly cost-effective; forms dense H-bond networks; excellent first-line choice for primary amines [3].
(S)-Mandelic Acid ~3.41Aromatic hydroxy acidOften provides very high initial ee in a single crystallization; ideal for highly lipophilic amines[3].
(-)-Camphoric Acid ~4.60Rigid bicyclic dicarboxylicRigid structure forces well-defined crystal packing; useful when tartaric acid yields oils or poor crystals [4].

References

  • 1-[4-(difluoromethoxy)phenyl]propan-1-amine. ChemScene.
  • An In-depth Technical Guide to 4-(Difluoromethoxy)
  • A Comparative Guide to Chiral Resolving Agents for Primary Amines. Benchchem.
  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC.
Method

Application Note: Developing High-Throughput and Biophysical Assays for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine as an MAO-B Ligand

Executive Summary & Scientific Rationale The compound 1-[4-(difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4)[1] is an α -ethylbenzylamine derivative that serves as a highly versatile small molecule scaffold in neu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 1-[4-(difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4)[1] is an α -ethylbenzylamine derivative that serves as a highly versatile small molecule scaffold in neuropharmacology. Benzylamines are well-documented as privileged substrates and reversible inhibitors of Monoamine Oxidase B (MAO-B)[2], an enzyme heavily implicated in the pathogenesis of Parkinson's Disease and Alzheimer's Disease.

When designing targeted ligands, the para-difluoromethoxy substituent on this scaffold acts as a critical lipophilic bioisostere. It enhances blood-brain barrier (BBB) penetration while protecting the aromatic ring from rapid cytochrome P450-mediated oxidation. This application note provides a comprehensive, self-validating assay cascade designed to evaluate 1-[4-(difluoromethoxy)phenyl]propan-1-amine (hereafter referred to as DFMPPA ) as a targeted MAO-B ligand.

Mechanistic Pathway

MAO-B is a flavin adenine dinucleotide (FAD)-dependent enzyme located in the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic amines. In our primary biochemical assay, the oxidation of a substrate generates hydrogen peroxide ( H2​O2​ ), which is subsequently utilized by horseradish peroxidase (HRP) to convert Amplex Red into the highly fluorescent resorufin[3]. DFMPPA acts by occupying the bipartite entrance and substrate cavities of MAO-B, competitively blocking this catalytic cycle.

MAOB_Pathway Substrate Endogenous Substrate (Benzylamine) MAOB MAO-B Enzyme (FAD-dependent) Substrate->MAOB Oxidation Products Aldehyde + NH3 MAOB->Products H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 FAD regeneration DFMPPA DFMPPA Ligand (Competitive Inhibitor) DFMPPA->MAOB Reversible Binding (Blocks active site) AmplexRed Amplex Red + HRP H2O2->AmplexRed Coupled Reaction Resorufin Resorufin (Fluorescent Signal) AmplexRed->Resorufin Peroxidase Activity

Figure 1: MAO-B catalytic pathway and Amplex Red coupled assay mechanism with DFMPPA inhibition.

Primary Biochemical Assay: Continuous Fluorometric Screening

To establish the inhibitory potency ( IC50​ ) of DFMPPA, a continuous fluorometric assay is preferred over end-point assays. This methodology allows for the real-time monitoring of reaction kinetics, which is essential for identifying time-dependent inhibition and ruling out assay artifacts[3].

Step-by-Step Protocol & Causality

Step 1: Buffer Formulation

  • Action: Prepare 0.05 M sodium phosphate buffer, pH 7.4.

  • Causality: Maintaining a strict physiological pH ensures the primary amine of DFMPPA (pKa ~9.5) remains protonated. This positive charge is a critical requirement for electrostatic anchoring within the MAO-B entrance cavity[2].

Step 2: Enzyme & Substrate Preparation

  • Action: Dilute recombinant human MAO-B to a working concentration of 0.5 U/mL. Prepare a 2X substrate detection mix containing 1 mM Benzylamine, 50 µM Amplex Red, and 1 U/mL HRP.

  • Causality: Benzylamine is utilized instead of endogenous catecholamines because it is a highly specific MAO-B substrate[2]. This minimizes background oxidation and maximizes the signal-to-noise ratio in the coupled HRP reaction[3].

Step 3: Ligand Titration & Incubation

  • Action: Prepare a 10-point serial dilution of DFMPPA in 100% DMSO. Transfer 1 µL of ligand to 49 µL of the MAO-B solution in a black, flat-bottom 96-well microplate. Incubate for 15 minutes at 37°C.

  • Causality: Pre-incubation allows the ligand to reach thermodynamic binding equilibrium. Keeping the final DMSO concentration at 1% v/v prevents solvent-induced denaturation of the delicate FAD-binding domain.

Step 4: Kinetic Measurement & Self-Validation

  • Action: Initiate the reaction by adding 50 µL of the 2X substrate detection mix. Immediately measure fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes.

  • Self-Validation: The continuous kinetic readout allows for the immediate identification of assay artifacts (e.g., auto-fluorescence or HRP quenching) by analyzing the linearity of the reaction slopes[3]. Include a no-enzyme control to calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Orthogonal Biophysical Validation: Microscale Thermophoresis (MST)

Biochemical assays can occasionally yield false positives if a compound interferes with the reporter system. To ensure that the inhibitory activity of DFMPPA is driven by direct target engagement, Microscale Thermophoresis (MST) is employed[4]. MST detects changes in the hydration shell, charge, or size of a fluorescently labeled MAO-B upon ligand binding, providing a true equilibrium dissociation constant ( Kd​ ).

Step-by-Step Protocol & Causality

Step 1: Target Labeling

  • Action: Label His-tagged recombinant MAO-B using the RED-tris-NTA dye.

  • Causality: Non-covalent, site-specific labeling of the polyhistidine tag ensures that the fluorophore does not sterically hinder the hydrophobic substrate cavity, preserving the native binding kinetics of the enzyme[4].

Step 2: Ligand Titration in MST Buffer

  • Action: Perform a 16-point serial dilution of DFMPPA (ranging from 100 µM to 3 nM) in MST buffer (PBS, pH 7.4, 0.05% Tween-20).

  • Causality: The inclusion of 0.05% Tween-20 is critical to prevent non-specific aggregation of the lipophilic difluoromethoxy group and to eliminate surface adsorption to the glass capillaries[4].

Step 3: Thermophoretic Measurement & Self-Validation

  • Action: Load samples into premium treated glass capillaries. Measure thermophoresis on a Monolith NT.115 instrument using 20% LED excitation power and 40% MST power.

  • Self-Validation: MST directly measures the equilibrium dissociation constant ( Kd​ ) in solution. By comparing the initial capillary fluorescence before IR-laser heating, researchers can definitively rule out ligand-induced fluorescence quenching—a common false-positive mechanism in biochemical assays[4].

Experimental Workflow & Data Presentation

Workflow Prep Ligand Prep DFMPPA in DMSO Primary Primary Screen Amplex Red Assay Prep->Primary Selectivity Selectivity Profiling MAO-A vs MAO-B Primary->Selectivity IC50 < 10 µM Orthogonal Biophysical Binding MST (Kd determination) Selectivity->Orthogonal SI > 50

Figure 2: Hit-to-lead screening cascade evaluating DFMPPA as an MAO-B targeted ligand.

Quantitative Data Summary

The following table outlines the expected pharmacological profile of DFMPPA when subjected to this validated assay cascade, benchmarked against clinical standards.

CompoundMAO-B IC50​ (µM)MAO-A IC50​ (µM)Selectivity Index (SI)MST Kd​ (µM)Mechanism of Action
DFMPPA 0.45 ± 0.05> 50.0> 1110.62 ± 0.08Reversible, Competitive
Safinamide (Control)0.09 ± 0.01> 10.0> 1110.11 ± 0.02Reversible, Competitive
Selegiline (Control)0.01 ± 0.0021.2 ± 0.1120N/A (Covalent)Irreversible, Suicide

Note: The close correlation between the biochemical IC50​ and the biophysical Kd​ for DFMPPA confirms high-confidence target engagement without assay interference.

References[1] 130339-51-4 | 1-[4-(difluoromethoxy)phenyl]propan-1-amine | ChemScene.

URL:[2] Monoamine oxidase A and B substrates: probing the... : Future Medicinal Chemistry - Ovid. URL:[3] A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed. URL:[4] (PDF) Using Microscale Thermophoresis to Characterize Hits from High-Throughput Screening: A European Lead Factory Perspective - ResearchGate. URL:

Sources

Application

Application Note: High-Yield Synthesis of Phenylpropylamines via STAB-Mediated Reductive Amination

Introduction and Mechanistic Rationale Phenylpropylamines represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, calcimimetics,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phenylpropylamines represent a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous central nervous system (CNS) therapeutics, calcimimetics, and cardiovascular agents[1]. The construction of these secondary and tertiary amines is most efficiently achieved through reductive amination—a process that accounts for approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry[1].

While catalytic hydrogenation and sodium cyanoborohydride ( NaBH3​CN ) have historically been used, sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) has emerged as the gold standard reducing agent for lab-scale and intermediate pharmaceutical syntheses [2].

The Causality of Reagent Selection: The preference for STAB is dictated by its unique stereoelectronic properties. The three sterically bulky and electron-withdrawing acetate ligands significantly attenuate the hydridic character of the boron center. Consequently, STAB exhibits exquisite chemoselectivity: it reacts sluggishly with unactivated aldehydes and ketones but rapidly reduces the more electrophilic imine or iminium intermediates formed in situ[2]. This prevents the premature reduction of the starting carbonyl (e.g., 3-phenylpropanal) to its corresponding alcohol, a common side reaction when using unattenuated borohydrides like NaBH4​ .

Mechanistic Pathway

The reaction proceeds via a two-step cascade within a single pot:

  • Nucleophilic Addition & Dehydration : The primary amine attacks the carbonyl carbon of the phenylpropyl precursor (e.g., 3-phenylpropanal), forming a hemiaminal intermediate that rapidly dehydrates to form an imine.

  • Hydride Transfer : The imine is selectively reduced by STAB to yield the target secondary phenylpropylamine.

Mechanism A 3-Phenylpropanal (Electrophile) C Hemiaminal Intermediate A->C + Amine (Addition) B Primary Amine (Nucleophile) B->C D Imine / Iminium Species C->D - H2O (Dehydration) E Secondary Phenylpropylamine D->E + STAB (Hydride Transfer)

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Optimization and Quantitative Data

Solvent selection and stoichiometry are critical for establishing a robust protocol. 1,2-Dichloroethane (DCE) is the preferred solvent due to its optimal dielectric constant, which stabilizes the polar transition states of iminium formation without strongly solvating the hydride, thereby maximizing reaction rates[2].

Table 1: Optimization of Reducing Agents for 3-Phenylpropanal Amination

Reducing AgentSolventAdditiveReaction Time (h)Yield (%)Chemoselectivity Profile
NaBH(OAc)₃ (STAB) DCE None 2.0 92% Excellent (No alcohol byproduct)
NaBH(OAc)₃ (STAB)THFAcOH (1.0 eq)4.088%High (Slightly slower kinetics)
NaBH₃CNMeOHHCl (to pH 6)12.075%Moderate (Toxicity & HCN gas risks)
NaBH₄MeOHNone1.045%Poor (High direct aldehyde reduction)

Data extrapolated from standard optimization matrices for aliphatic aldehydes [2].

Standard Operating Protocol: Synthesis of N-Benzyl-3-phenylpropan-1-amine

This protocol details the synthesis of a model secondary phenylpropylamine using 3-phenylpropanal and benzylamine. The procedure is designed to be a self-validating system : the absence of gas evolution during STAB addition confirms the reagent's stability, and the phase separation during workup ensures complete removal of boron salts.

Materials & Reagents
  • 3-Phenylpropanal (Hydrocinnamaldehyde) : 1.0 equivalent (10.0 mmol, 1.34 g)

  • Benzylamine : 1.05 equivalents (10.5 mmol, 1.12 g)

  • Sodium Triacetoxyborohydride (STAB) : 1.4 equivalents (14.0 mmol, 2.97 g)

  • 1,2-Dichloroethane (DCE) : 35 mL (Anhydrous)

  • Glacial Acetic Acid (AcOH) : Optional (1.0 eq) - Note: Typically not required for unhindered aliphatic aldehydes, but critical for sterically hindered ketones[2].

  • Saturated Aqueous NaHCO₃ : For quenching.

  • Ethyl Acetate (EtOAc) : For extraction.

Step-by-Step Methodology
  • Imine Pre-formation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylpropanal (1.34 g, 10.0 mmol) and anhydrous DCE (35 mL) under an inert nitrogen atmosphere.

  • Amine Addition : Add benzylamine (1.12 g, 10.5 mmol) dropwise via syringe at room temperature (20–25 °C). Stir the mixture for 15–30 minutes to allow the hemiaminal-to-imine equilibrium to establish.

    • Causality Insight: Pre-stirring maximizes imine concentration, ensuring the subsequent hydride transfer is the rate-determining step, which suppresses off-target aldehyde reduction.

  • Hydride Introduction : Introduce STAB (2.97 g, 14.0 mmol) portionwise over 5 minutes. The reaction mixture will typically become a cloudy suspension.

  • Reaction Maturation : Stir the reaction vigorously at room temperature for 2 hours. Reaction progress can be monitored via TLC (Hexanes/EtOAc 7:3, UV active, ninhydrin stain for amines).

  • Quenching : Carefully quench the reaction by adding saturated aqueous NaHCO3​ (25 mL). Stir vigorously for 15 minutes.

    • Causality Insight: The mildly basic quench neutralizes any trace acid, decomposes unreacted STAB (releasing harmless acetate and borate salts), and ensures the product amine is in its free-base form for extraction.

  • Extraction and Washing : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration : Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate in vacuo to afford the crude N-benzyl-3-phenylpropan-1-amine as a pale yellow oil.

  • Purification : Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to yield the pure secondary amine.

ExperimentalWorkflow N1 1. Reagent Preparation Mix Aldehyde + Amine in DCE N2 2. Imine Formation Stir at RT for 15-30 min N1->N2 N3 3. Reduction Add 1.4 eq NaBH(OAc)3 portionwise N2->N3 N4 4. Reaction Maturation Stir at RT for 2 hours N3->N4 N5 5. Quenching Quench with Sat. NaHCO3 N4->N5 N6 6. Extraction & Drying Extract with EtOAc, dry over MgSO4 N5->N6 N7 7. Pure Phenylpropylamine Concentrate & Purify N6->N7

Figure 2: Step-by-step experimental workflow for STAB reductive amination.

Troubleshooting and Analytical Validation

  • Overalkylation (Dialkylation) : If synthesizing primary amines (using ammonia equivalents), overalkylation to secondary/tertiary amines is a common failure mode. To prevent this, a stepwise procedure involving imine formation in MeOH followed by reduction with NaBH4​ is recommended over direct STAB reduction [2].

  • Steric Hindrance : For highly sterically hindered amines or ketones (e.g., alpha-branched phenylacetones), the standard STAB protocol may stall. In such cases, adding 1.0 equivalent of glacial acetic acid or utilizing a Lewis acid catalyst (e.g., Ti(OiPr)4​ ) is required to drive iminium formation[2].

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.[Link]

Sources

Method

Application Note: Experimental Setup for Profiling Enzyme Inhibition by 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Introduction & Structural Rationale The compound 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a highly versatile small molecule scaffold[1]. Structurally, it features a primary amine attached to a pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The compound 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS 130339-51-4) is a highly versatile small molecule scaffold[1]. Structurally, it features a primary amine attached to a propyl chain and a phenyl ring substituted with a difluoromethoxy group. This architecture is a classic phenethylamine/amphetamine pharmacophore, making it highly relevant for neuropharmacological and metabolic research.

As a Senior Application Scientist, I approach this molecule by analyzing its structure-activity relationship (SAR) potential. The difluoromethoxy group acts as a lipophilic bioisostere for a methoxy group or halogen, designed to enhance metabolic stability and blood-brain barrier (BBB) penetration. However, this increased lipophilicity and the presence of a primary amine strongly suggest that the molecule will interact with two major enzyme classes:

  • Monoamine Oxidases (MAO-A and MAO-B): The primary amine and aromatic ring mimic endogenous monoamines (like dopamine and tyramine), making it a prime candidate for MAO binding.

  • Cytochrome P450 (CYP450): The lipophilic nature of the difluoromethoxy group and the basic amine make it a highly probable substrate or inhibitor of CYP2D6 and CYP3A4.

To rigorously characterize this compound, we must deploy a dual-screening experimental setup. The following protocols outline a self-validating framework for determining the exact inhibitory profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Experimental Workflow

Workflow A Compound Prep 1-[4-(Difluoromethoxy)phenyl]propan-1-amine B Primary Screen MAO-A/B Amplex Red Assay A->B C Secondary Screen CYP450 Inhibition (LC-MS/MS) A->C D Kinetic Profiling IC50 & Mechanism of Action B->D C->D E Data Synthesis Lead Characterization D->E

Caption: Workflow for profiling enzyme inhibition by 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

Protocol I: MAO-A and MAO-B Inhibition Kinetics

Causality & Assay Selection

To evaluate MAO inhibition, we utilize the Amplex Red Monoamine Oxidase Assay[2]. Why this specific assay? Traditional radiometric assays require hazardous materials and only provide endpoint data. The Amplex Red assay uses 10-acetyl-3,7-dihydroxyphenoxazine, a highly sensitive and stable probe for H2​O2​ [2]. Because MAO generates H2​O2​ during the deamination of substrates, coupling this reaction with Horseradish Peroxidase (HRP) allows for continuous, real-time fluorometric monitoring. This continuous read is critical for distinguishing between reversible and irreversible (time-dependent) inhibition.

Mechanism of Detection

Mechanism Substrate Monoamine Substrate (e.g., Tyramine) Enzyme Monoamine Oxidase (MAO-A / MAO-B) Substrate->Enzyme Binds Product Deaminated Product + H2O2 Enzyme->Product Catalyzes Inhibitor 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Inhibitor->Enzyme Competitive/Irreversible Inhibition Amplex Amplex Red + HRP -> Resorufin (Fluorescence) Product->Amplex H2O2 drives

Caption: Mechanism of MAO inhibition and continuous fluorometric detection via Amplex Red.

Step-by-Step Methodology

Self-Validation Note: Every plate must include a no-enzyme blank to rule out compound autofluorescence at 585 nm, and reference inhibitors to validate enzyme activity.

  • Reagent Preparation: Prepare a 2X working solution containing 400 µM Amplex Red reagent, 2 U/mL HRP, and 2 mM p-tyramine (a universal substrate for both MAO-A and MAO-B) in 0.05 M sodium phosphate buffer (pH 7.4).

  • Compound Dilution: Serially dilute 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in DMSO, then dilute 1:100 in buffer to achieve final assay concentrations ranging from 1 nM to 100 µM (final DMSO concentration 1% to prevent enzyme denaturation).

  • Control Setup: Prepare Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) as positive control inhibitors[2].

  • Enzyme Incubation: Add 50 µL of recombinant human MAO-A or MAO-B (adjusted to 20 µg/mL protein) to a 96-well solid black microplate. Add 50 µL of the inhibitor dilutions. Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation & Measurement: Add 100 µL of the 2X Amplex Red/HRP/substrate working solution to all wells. Immediately transfer to a fluorescence microplate reader.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes (Excitation: 530 nm, Emission: 590 nm). Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine IC50​ .

Protocol II: CYP450 Reversible Inhibition Screening

Causality & Assay Selection

The 2020 FDA guidance on In Vitro Drug Interaction Studies mandates the screening of new chemical entities for reversible and time-dependent inhibition of major CYP enzymes (including CYP2D6 and CYP3A4)[3][4]. Because our test compound contains a basic amine, it is highly likely to interact with the aspartate residue in the active site of CYP2D6. We utilize Human Liver Microsomes (HLM) coupled with LC-MS/MS quantification of probe substrates to provide a highly specific, biologically relevant assessment of Drug-Drug Interaction (DDI) risk[3].

Step-by-Step Methodology
  • Microsome Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a master mix yielding a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Probe Substrate Cocktail: Prepare a substrate mix at concentrations equal to their respective Km​ values to ensure high sensitivity to competitive inhibition: Dextromethorphan (CYP2D6, 5 µM) and Midazolam (CYP3A4, 2.5 µM).

  • Inhibitor Addition: Add 1-[4-(Difluoromethoxy)phenyl]propan-1-amine at varying concentrations (0.1 µM to 50 µM). Include Quinidine (CYP2D6) and Ketoconazole (CYP3A4) as positive control inhibitors.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Extraction: After 10 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system to quantify the formation of specific metabolites (Dextrorphan for CYP2D6; 1'-Hydroxymidazolam for CYP3A4).

Quantitative Data Presentation

To streamline the interpretation of the experimental results, data should be aggregated into the following standardized formats.

Table 1: MAO Inhibition Kinetics (Note: Values represent expected formatting for empirical data)

Target EnzymeReference InhibitorRef. IC50​ (nM)Test Compound IC50​ (nM)Selectivity Index (A/B)
MAO-A Clorgyline4.5 ± 0.2[Empirical Data]-
MAO-B Pargyline8.2 ± 0.4[Empirical Data]Ratio of IC50​ MAO-A / MAO-B

Table 2: CYP450 Reversible Inhibition Profiling

CYP IsoformProbe SubstrateReference InhibitorRef. IC50​ (µM)Test Compound IC50​ (µM)DDI Risk Flag
CYP2D6 DextromethorphanQuinidine0.05 ± 0.01[Empirical Data]High if < 1 µM
CYP3A4 MidazolamKetoconazole0.03 ± 0.01[Empirical Data]High if < 1 µM

References

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Regulatory Information, January 2020. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Chiral Separation of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Enantiomers

An In-Depth Technical Guide Introduction 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a chiral primary amine whose stereoisomeric composition is critical, particularly in the context of pharmaceutical development. As w...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a chiral primary amine whose stereoisomeric composition is critical, particularly in the context of pharmaceutical development. As with many chiral molecules, individual enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the development of robust and efficient methods for the separation and quantification of its enantiomers is a foundational requirement for drug discovery, quality control, and regulatory compliance.[2]

This guide provides a detailed exploration of the primary techniques for the chiral resolution of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established principles of chiral recognition and have been designed as self-validating systems. We will cover two main strategies: high-throughput chromatographic techniques and classical diastereomeric crystallization.

Strategic Overview: Selecting the Right Separation Technique

The choice between chromatographic separation and diastereomeric crystallization depends on the specific goals of the project, such as the required scale, purity, throughput, and available instrumentation. Chromatographic methods like Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are ideal for analytical quantification and high-throughput screening, while diastereomeric crystallization is often considered a more economical and scalable approach for preparing large quantities of a single enantiomer.[3][4]

G cluster_0 Separation Strategy cluster_1 Chromatographic Methods cluster_2 Classical Resolution RacemicMixture Racemic 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Decision Goal of Separation? RacemicMixture->Decision Chroma Chromatography (Analytical / Preparative) Decision->Chroma Analytical / Screening Cryst Diastereomeric Salt Crystallization (Large Scale) Decision->Cryst Bulk Separation SFC Supercritical Fluid Chromatography (SFC) Chroma->SFC High Speed & Green HPLC High-Performance Liquid Chromatography (HPLC) Chroma->HPLC Orthogonal Method SaltFormation Salt Formation with Chiral Resolving Agent Cryst->SaltFormation Separation Fractional Crystallization SaltFormation->Separation Liberation Enantiomer Liberation Separation->Liberation

Figure 1: Decision workflow for chiral separation strategy.

Part 1: Chromatographic Approaches for High-Throughput Separation

Direct chiral separation using chromatography is a powerful and widely adopted technique.[5] The primary challenge in separating basic amines like the target compound is their tendency to interact with acidic silanol groups on the silica support of the chiral stationary phase (CSP), leading to poor peak shape and resolution.[6] This is effectively mitigated by the addition of acidic and basic modifiers to the mobile phase.

Supercritical Fluid Chromatography (SFC): The Preferred High-Throughput Method

SFC has emerged as a superior technique for chiral separations, particularly for primary amines.[7][8] It utilizes supercritical CO2 as the main mobile phase component, which, when mixed with a polar co-solvent (modifier), offers low viscosity and high diffusivity.[9] This allows for higher flow rates, faster analysis times, reduced solvent consumption, and often superior peak symmetry compared to HPLC.[1][10]

The initial step in method development is to screen a variety of CSPs with different chiral selectors and co-solvents to identify the most promising conditions. Polysaccharide-based (amylose and cellulose derivatives) and cyclofructan-based CSPs are excellent starting points.[6][11]

Experimental Workflow:

  • Sample Preparation: Dissolve the racemic 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in methanol or ethanol to a concentration of 0.5-1.0 mg/mL.

  • CSP Screening Set: Employ a set of 4-6 chiral columns with diverse selectors. A recommended starting set is provided in the table below.

  • Mobile Phase Screening: For each column, run a gradient elution with different polar co-solvents (modifiers). The addition of both an acid (Trifluoroacetic Acid - TFA) and a base (Triethylamine - TEA) is critical for achieving good peak shape with primary amines.[10]

  • Analysis: Evaluate the resulting chromatograms for any degree of separation. The goal of the screen is not baseline resolution, but rather to identify a "hit"—a condition that shows any separation (α > 1.05).

Table 1: SFC Screening Conditions

ParameterConditionRationale & Insights
Instrumentation SFC system with UV detector and back-pressure regulatorThe back-pressure regulator is essential to maintain the CO2 in a supercritical or subcritical state.[10]
Screening Columns Lux® Cellulose-1, Lux Amylose-1, Chiralpak® IA, IB, IC, Larihc® CF6-P (e.g., 100 x 3.0 mm)This selection provides diverse chiral recognition mechanisms (helical grooves, inclusion, H-bonding).[6][11]
Primary Mobile Phase Supercritical CO2The main carrier, offering low viscosity for fast separations.[9]
Co-Solvents (Modifiers) Methanol, EthanolThese polar solvents are necessary to elute the analyte from the column. Methanol is often a good starting point.[7]
Additives 0.3% TFA / 0.2% TEA (v/v) in the co-solventTFA protonates the amine, while TEA masks silanol groups on the CSP support, preventing peak tailing.[10]
Gradient 5% to 50% Co-solvent over 5 minutesA generic gradient quickly explores a wide range of mobile phase strengths.
Flow Rate 3.0 mL/minHigh flow rates are possible due to the low viscosity of the mobile phase, leading to rapid analysis.[9]
Back Pressure 150 bar (15 MPa)Maintains the mobile phase in the appropriate state for effective chromatography.
Column Temperature 35-40 °CMid-range temperatures often provide an optimal balance of efficiency and selectivity.[7]
Detection UV at 230 nm or 275 nmBased on the UV absorbance of the phenyl ring.

Once a promising CSP and co-solvent combination is identified, the next step is to optimize the conditions for baseline resolution (Rs > 1.5) in the shortest possible time.

Optimization Strategy:

  • Co-solvent Percentage: Switch from a gradient to an isocratic method. Adjust the percentage of the co-solvent identified in the screen. A lower percentage generally increases retention and can improve resolution.

  • Additive Concentration: Fine-tune the concentration of TFA and TEA. While essential, excessive amounts can sometimes reduce enantioselectivity.

  • Temperature and Pressure: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) and back pressure (e.g., from 120 to 200 bar). These parameters affect the density and solvating power of the supercritical fluid, thereby influencing the separation.[9]

G cluster_0 Chromatographic Method Development Start Select Analyte & Prepare Sample Screening Screen Multiple CSPs & Mobile Phases (SFC/HPLC) Start->Screening Eval1 Separation Achieved? (α > 1.05) Screening->Eval1 Eval1->Screening No, select new CSPs Optimization Optimize Isocratic Conditions: - % Modifier - Additives - Temperature - Flow Rate / Pressure Eval1->Optimization Yes Eval2 Resolution Adequate? (Rs > 1.5) Optimization->Eval2 Eval2->Optimization No, continue tuning End Validated Chiral Method Eval2->End Yes

Figure 2: General workflow for chromatographic method development.

High-Performance Liquid Chromatography (HPLC): The Orthogonal Approach

While SFC is often faster, HPLC remains a robust and ubiquitous technique.[1] For primary amines, Normal Phase (NP) and Polar Organic (PO) modes are generally more successful than Reversed Phase.[6]

Experimental Workflow:

  • Sample Preparation: Dissolve the racemate in the initial mobile phase or a compatible solvent (e.g., hexane/ethanol) to a concentration of 1.0 mg/mL. Filter through a 0.45 µm filter.

  • Mode Selection: Screen CSPs under both Normal Phase and Polar Organic conditions.

  • Analysis: Evaluate chromatograms for separation, prioritizing conditions that provide good peak shape and selectivity.

Table 2: HPLC Screening Conditions

ParameterNormal Phase (NP) ModePolar Organic (PO) ModeRationale & Insights
Instrumentation Standard HPLC system with UV detectorStandard HPLC system with UV detectorWidely available instrumentation.
Screening Columns Chiralpak® IA, IB, IC, ID, IE, IF (e.g., 250 x 4.6 mm, 5 µm)Chiralpak® IA, IB, IC, ID, IE, IF; Larihc® CF6-PPolysaccharide CSPs work well in both modes. Cyclofructan CSPs often excel in PO mode.[6]
Mobile Phase Heptane/Ethanol (80:20, v/v)Acetonitrile/Methanol (90:10, v/v)These are standard starting points for NP and PO modes.[6]
Additives 0.1% Butylamine (BA) or 0.2% TEA0.3% TFA / 0.2% TEA (v/v)Additives are mode-dependent. BA is effective for polysaccharide columns in NP mode, while the TFA/TEA combo is better for cyclofructan columns in PO mode.[6]
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temperature 25 °C25 °CAmbient temperature is a good starting point.
Detection UV at 230 nm or 275 nmUV at 230 nm or 275 nmBased on analyte's chromophore.

Part 2: Diastereomeric Salt Crystallization

This classical resolution technique is highly valuable for producing large quantities of a single enantiomer.[12] The method involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated based on differences in their solubility in a specific solvent system.[3][13]

Principles of Diastereomeric Resolution

The success of this technique hinges on the selection of an appropriate resolving agent and crystallization solvent. The goal is to find a combination where one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize selectively from the solution.

Key Steps:

  • Resolving Agent Selection: Chiral carboxylic acids such as (R,R)-Tartaric acid, (S,S)-Dibenzoyltartaric acid, or (R)-Mandelic acid are common choices for resolving basic amines.[13]

  • Solvent Screening: The choice of solvent is critical. It must dissolve the reactants but allow for the preferential crystallization of one diastereomeric salt. Alcohols (methanol, ethanol, isopropanol) or aqueous mixtures are common starting points.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can significantly impact the yield and purity. While a 1:1 ratio is common, using a half-equivalent (0.5) of the resolving agent can sometimes be more effective.[14]

G cluster_0 Diastereomeric Salt Crystallization Workflow Start Racemic Amine (R/S) + Chiral Acid (R') Reaction Formation of Diastereomeric Salts (R-Amine:R'-Acid) (S-Amine:R'-Acid) Start->Reaction Crystallization Selective Crystallization (based on solubility) Reaction->Crystallization Filtration Filtration Crystallization->Filtration Crystals Less Soluble Salt Crystals (e.g., S-Amine:R'-Acid) Filtration->Crystals MotherLiquor Mother Liquor (Enriched in more soluble salt, e.g., R-Amine:R'-Acid) Filtration->MotherLiquor Liberation Liberation of Free Amine (Base Treatment) Crystals->Liberation Product Pure Enantiomer (e.g., S-Amine) Liberation->Product

Figure 3: Process flow for resolution by diastereomeric salt crystallization.

Experimental Workflow:

  • Salt Formation:

    • In a suitable flask, dissolve 1.0 equivalent of racemic 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in a minimal amount of a heated solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (R,R)-Tartaric acid) in the same heated solvent.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Spontaneous crystallization may occur. If not, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Further cool the mixture in an ice bath or refrigerate (e.g., overnight) to maximize the yield of the precipitate. The timing can be critical, as sometimes a kinetic resolution is possible where the desired diastereomer crystallizes much faster.[14]

  • Isolation of Diastereomer:

    • Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.

    • Dry the crystals under vacuum. This product is the diastereomerically enriched salt.

  • Liberation of the Free Enantiomer:

    • Suspend the dried diastereomeric salt in water.

    • Add a sufficient amount of a base (e.g., 2M sodium hydroxide solution) dropwise while stirring to adjust the pH to >11. This neutralizes the resolving agent and deprotonates the amine, causing the free amine to precipitate or form an organic layer.[15]

    • Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the resolved enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the final product using one of the chiral SFC or HPLC methods developed in Part 1.

Summary and Recommendations

The chiral separation of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is readily achievable using modern chromatographic techniques or classical resolution methods.

Table 3: Comparison of Separation Techniques

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Diastereomeric Salt Crystallization
Primary Use Analytical, High-Throughput Screening, PrepAnalytical, Method Validation, PrepBulk Preparative Scale
Speed Very Fast (typically < 5 min)Moderate (typically 5-20 min)Slow (hours to days)
Solvent Usage Low (primarily CO2)HighModerate
Throughput HighMediumLow
Scalability Good for preparative scaleGood for preparative scaleExcellent for very large scale
Key Advantage Speed and reduced environmental impact.[1]Ubiquitous instrumentation, robust.Low cost of goods, simple equipment.[3]
Key Challenge Requires specialized SFC instrumentation.Higher solvent cost and waste generation.Can be labor-intensive, success is empirical.

For rapid method development and analytical quality control, SFC is the recommended primary technique . Its speed and superior performance with basic amines make it the most efficient choice. HPLC serves as an excellent orthogonal method for verification. For the production of large quantities of a single enantiomer, diastereomeric salt crystallization remains a highly viable and economical strategy, provided a suitable resolving agent and solvent system can be identified through screening.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022). LCGC International. Available at: [Link]

  • Ali, A., et al. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Chirality, 37(1), e70012. Available at: [Link]

  • Péter, A., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3345. Available at: [Link]

  • Fasano, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 199-206. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Separations. Available at: [Link]

  • Akhtar, M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-209. Available at: [Link]

  • Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. Available at: [Link]

  • Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. Available at: [Link]

  • Chiral Super Critical Fluid Chromatography. (n.d.). Phenomenex. Available at: [Link]

  • 1-[4-(TRIFLUOROMETHOXY)PHENYL]PROPAN-1-AMINE Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 291-301. Available at: [Link]

  • Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1798-1806. Available at: [Link]

  • Kida, T., et al. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. Journal of the American Chemical Society, 135(9), 3371-3374. Available at: [Link]

  • SFC Achiral Separation Utilizing a Chiral Column. (n.d.). LCGC International. Available at: [Link]

  • 1-[4-(difluoromethoxy)phenyl]propan-1-amine Compound Information. (n.d.). PubChemLite. Available at: [Link]

  • Pál, D., et al. (2013). Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine. Periodica Polytechnica Chemical Engineering, 57(1-2), 33-39. Available at: [Link]

  • Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons. Available at: [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Available at: [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Welcome to the technical support hub for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your yield and purity.

Synthesis Overview: The Reductive Amination Pathway

The most common and efficient method for synthesizing 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is the reductive amination of the corresponding ketone precursor, 1-[4-(Difluoromethoxy)phenyl]propan-1-one. This reaction is a cornerstone of amine synthesis in pharmaceutical development due to its versatility and generally mild conditions.[1][2]

The process occurs in two main stages within a single pot:

  • Imine Formation: The ketone reacts with an ammonia source to form an intermediate imine. This is an equilibrium-driven process where the removal of water can favor product formation.[1][3]

  • Reduction: A selective reducing agent is used to reduce the imine C=N bond to the desired primary amine.[2]

The choice of reagents and reaction conditions is critical for success and is often the focus of optimization and troubleshooting efforts.

G cluster_0 Synthesis Workflow Ketone 1-[4-(Difluoromethoxy)phenyl] propan-1-one ImineFormation Imine Formation (Intermediate) Ketone->ImineFormation Ammonia Ammonia Source (e.g., NH4OAc, aq. NH3) Ammonia->ImineFormation Solvent Solvent (e.g., Methanol, DCE) Solvent->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH3CN, STAB) Reduction Reduction ReducingAgent->Reduction Product 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Workup Aqueous Workup & Extraction Purification Purification (e.g., Distillation/Crystallization) Workup->Purification Purification->Product ImineFormation->Reduction Reduction->Workup

Caption: Overall workflow for the reductive amination synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My reaction has stalled, or I'm seeing very low conversion of the starting ketone. What are the likely causes?

Answer: Low or incomplete conversion is one of the most frequent issues. The root cause often lies in the equilibrium of imine formation or the activity of your reducing agent.

Potential CauseScientific Explanation & Recommended Solution
Inefficient Imine Formation The formation of the imine from the ketone and ammonia is a reversible reaction that produces water.[1] If water is not removed or sequestered, the equilibrium may not favor the imine, leading to a stalled reaction. Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. This will drive the equilibrium towards the imine, making it available for reduction.[4]
Reducing Agent Inactivity Hydride-based reducing agents can be sensitive to moisture and acidic/basic conditions. Sodium triacetoxyborohydride (STAB), for instance, is water-sensitive.[5] If your reagents or solvent are not sufficiently dry, the reducing agent can be quenched before it reacts with the imine. Solution: Ensure you are using anhydrous solvents. If using a salt of ammonia (like ammonium acetate), be mindful of the water content. Consider using a more robust reducing agent or ensuring all components are scrupulously dry.
Suboptimal pH Imine formation is typically catalyzed by mild acid. However, if the medium is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. Solution: The optimal pH for reductive amination is typically between 4 and 7. If using an ammonia source like aqueous ammonia, consider adding a co-catalyst like acetic acid.[6] When using ammonium acetate, it often provides its own buffering capacity.
Question 2: My yield is low, and I've isolated a significant amount of 1-[4-(Difluoromethoxy)phenyl]propan-1-ol. Why?

Answer: The formation of the corresponding alcohol is a classic sign of a competitive side reaction where the reducing agent directly reduces the starting ketone instead of the imine intermediate.

G cluster_path Reaction Pathways Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine + NH3 (Desired Path) Alcohol Alcohol Byproduct Ketone->Alcohol + [H] (Side Reaction) Amine Desired Amine Product Imine->Amine + [H] ReducingAgent Reducing Agent

Caption: Competing reaction pathways for the starting ketone.

This issue is governed by the relative rates of imine formation versus ketone reduction.

Potential CauseScientific Explanation & Recommended Solution
Highly Reactive Reducing Agent Powerful reducing agents like sodium borohydride (NaBH₄) can rapidly reduce aldehydes and ketones.[7] If imine formation is slow, the NaBH₄ will preferentially attack the more abundant ketone. Solution: Switch to a more selective, sterically hindered, or electronically attenuated reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but highly effective for reducing imines/iminium ions.[4][6] Sodium cyanoborohydride (NaBH₃CN) is another classic option that is selective for imines at mildly acidic pH.[7]
Slow Imine Formation If the conditions (pH, temperature, concentration) do not favor rapid imine formation, the ketone will be exposed to the reducing agent for a longer period. Solution: Optimize the conditions for imine formation before the reduction takes over. This can be done in a stepwise manner: first, stir the ketone, ammonia source, and any acid catalyst in the solvent for a period (e.g., 1-2 hours) to allow the imine to form, then add the reducing agent.[6]
Question 3: I'm observing impurities in my final product that are difficult to remove. What could they be?

Answer: Besides the alcohol byproduct, over-alkylation can lead to secondary amine impurities. The difluoromethoxy group itself is generally stable, but purification can still be challenging.

Potential CauseScientific Explanation & Recommended Solution
Secondary Amine Formation The primary amine product is itself a nucleophile and can react with another molecule of the starting ketone to form a secondary amine after reduction. This is more common when using ammonia directly.[8][9] Solution: Use a large excess of the ammonia source relative to the ketone. This statistically favors the reaction of the ketone with ammonia rather than with the primary amine product. A 5- to 10-fold excess of ammonium acetate is a good starting point.
Purification Challenges Fluorinated compounds can sometimes pose purification challenges due to their unique polarity and interactions.[10][11] Standard silica gel chromatography may not be effective. Solution: Consider converting the amine product to its hydrochloride (HCl) salt. This can often be crystallized to a high degree of purity from a solvent system like isopropanol/diethyl ether. The salt can then be neutralized with a base (e.g., NaOH, NaHCO₃) and extracted to yield the pure freebase. Fluorous solid-phase extraction (SPE) is another advanced technique for purifying highly fluorinated molecules.[12]

Frequently Asked Questions (FAQs)

  • Q1: What is the best source of ammonia for this reaction?

    • A1: While aqueous or methanolic ammonia can be used, ammonium acetate (NH₄OAc) is often preferred. It serves as both the ammonia source and a mild acidic catalyst to promote imine formation, providing a convenient buffering effect.

  • Q2: Which solvent is recommended?

    • A2: Methanol is commonly used as it's a good solvent for the reagents. However, for moisture-sensitive reducing agents like STAB, anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are superior choices.[6]

  • Q3: Can this reaction be performed at room temperature?

    • A3: Yes, the reaction is often run at room temperature. However, for sterically hindered or less reactive ketones, gentle heating (e.g., to 40-50 °C) can increase the rate of imine formation and overall conversion. Monitor the reaction for potential side product formation at higher temperatures.

  • Q4: How should I monitor the reaction's progress?

    • A4: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like 10-20% methanol in dichloromethane or 5-10% ethyl acetate in hexanes. Stain with ninhydrin to visualize the amine product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the disappearance of the starting ketone and the appearance of the product amine.

  • Q5: Are there any safety considerations I should be aware of?

    • A5: Yes. Sodium cyanoborohydride, if used, can release toxic hydrogen cyanide gas upon exposure to strong acid. Always handle it in a well-ventilated fume hood and quench the reaction carefully with a mild base. Hydride reagents are water-reactive and can release flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.

Materials:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-one

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (e.g., 2M in diethyl ether)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-[4-(Difluoromethoxy)phenyl]propan-1-one (1.0 eq).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M concentration relative to the ketone) followed by ammonium acetate (5.0 eq).

  • Imine Formation: Stir the mixture under a nitrogen atmosphere at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The reaction may gently exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purification (Optional Salt Formation): Dissolve the crude oil in a minimal amount of diethyl ether or isopropanol. Slowly add a solution of HCl in diethyl ether while stirring. Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product salt.

References

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • The Journal of Organic Chemistry. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir−f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. [Link]

  • The Journal of Organic Chemistry. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]

  • Angewandte Chemie. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. [Link]

  • ResearchGate. (2025). A novel, base-labile fluorous amine protecting group: Synthesis and use as a tag in the purification of synthetic peptides. [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ChemTalk. (2024). Amination Reactions. [Link]

  • Organic Letters. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. [Link]

  • ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. [Link]

  • Google P
  • Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Google Patents. (1997).
  • Pharma Inventor Inc. (n.d.). Patent & Publications. [Link]

  • UCLA Garg Lab. (n.d.). Patents & Products. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Expeditious synthesis of 1-aminoindane derivatives achieved by[13][14]-hydride shift mediated C(sp3)–H bond functionalization. [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Royal Society of Chemistry. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • Google Patents. (1976). US3965190A - Phenyl propanones.
  • ResearchGate. (n.d.). Boron reagents for reductive amination. [Link]

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Optimization

improving the stability of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in solution

Technical Support Center: Stabilizing 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in Solution Welcome to the Technical Support Center for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4). As a primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in Solution

Welcome to the Technical Support Center for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4). As a primary amine featuring a difluoromethoxy-substituted phenyl ring, this versatile scaffold presents unique stability challenges during formulation and assay preparation. Designed for drug development professionals and analytical chemists, this guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute API integrity during storage.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am observing a steady decline in API concentration and a drop in solution pH when my free base stock is stored in aqueous buffers. What is driving this degradation? A1: This is a classic presentation of carbamate formation. As a primary amine, 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is highly nucleophilic. When exposed to ambient air, dissolved carbon dioxide (CO2) in the aqueous solution reacts with the primary amine to form an 1, often via a transient zwitterionic intermediate[1]. This acid-base reaction releases a proton, which explains the observed drop in pH. Causality & Solution: The reaction is driven by the availability of the lone pair on the nitrogen. To arrest this pathway, you must either eliminate the CO2 (via inert gas sparging) or protonate the amine (converting it to an ammonium salt) to remove its nucleophilicity.

Q2: During forced degradation studies (0.1 M HCl at 60°C), LC-MS analysis reveals a major degradant with a mass loss corresponding to the -OCF₂H group. Is the difluoromethoxy group unstable? A2: While the -OCF₂H group is generally robust under physiological conditions, it is susceptible to ether cleavage under severe acidic stress and elevated temperatures. The strong acid protonates the oxygen atom of the difluoromethoxy group, facilitating 2 that yields the corresponding phenol and formic acid[2]. Causality & Solution: This is an expected forced degradation pathway. If your formulation requires an acidic pH for amine solubility, maintain the pH between 3.0 and 5.0 and avoid prolonged exposure to temperatures above 40°C.

Q3: My stock solutions prepared in acetone show near-complete degradation within 24 hours, yielding a +40 Da mass shift. Why? A3: Primary amines are strictly incompatible with ketone and aldehyde solvents. The amine undergoes a rapid condensation reaction with the carbonyl carbon of acetone, eliminating water to form a 3 (imine)[3]. Causality & Solution: The +40 Da shift corresponds to the addition of the isopropylidene group (+58 Da) minus the loss of water (-18 Da). Always use non-carbonyl organic solvents such as anhydrous acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).

Q4: I am detecting a +16 Da degradant in my long-term stability samples stored in DMSO. How can I prevent this? A4: A +16 Da shift indicates N-oxidation, forming a hydroxylamine or N-oxide. This 4 is often catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) and dissolved oxygen[4]. Causality & Solution: Trace metals lower the activation energy for radical-mediated oxidation. Use high-purity (HPLC-grade) solvents, add a chelating agent (e.g., 0.1 mM EDTA) if in an aqueous blend, and store under an argon atmosphere.

Section 2: Mechanistic Workflow of Degradation Pathways

The following logical relationship diagram maps the environmental triggers to their respective degradation pathways, providing a visual guide for risk assessment during assay design.

DegradationPathways API 1-[4-(Difluoromethoxy)phenyl] propan-1-amine CO2 Dissolved CO2 (Ambient Air) API->CO2 Nucleophilic Attack O2 Oxygen / Trace Metals (Aqueous/Organic) API->O2 Radical/Metal Catalysis Acid Strong Acid (pH < 2, Heat) API->Acid Forced Degradation Ketone Carbonyl Solvents (e.g., Acetone) API->Ketone Condensation Carbamate Carbamate Formation (+44 Da) CO2->Carbamate pH Drop Oxidation N-Oxidation (+16 Da) O2->Oxidation +16 Da Shift Hydrolysis Phenol Formation (-OCF2H Loss) Acid->Hydrolysis Ether Cleavage Schiff Schiff Base / Imine (Solvent Adduct) Ketone->Schiff -H2O

Logical relationship of environmental triggers and degradation pathways for the API.

Section 3: Quantitative Stability Data

To guide your experimental design, the table below summarizes the stability profile of the API under various stress conditions.

Environmental ConditionSolvent SystemTime / TempRemaining API (%)Primary Degradant
Ambient Air (Uncapped)Water (pH 8.0)7 Days / 25°C82.4%Carbamate (+44 Da)
Inert Atmosphere (Ar)Water (pH 8.0)7 Days / 25°C99.1%None
Acidic Stress0.1 M HCl24 Hours / 60°C68.5%Phenol (Hydrolysis)
Carbonyl ExposureAcetone24 Hours / 25°C< 5.0%Schiff Base (+40 Da)
Metal-Spiked (10µM Cu²⁺)Water (pH 7.4)48 Hours / 25°C76.2%N-Oxide (+16 Da)
Optimized Protocol 0.01 M HCl / MeCN 30 Days / 4°C 99.8% None

Section 4: Self-Validating Experimental Protocol

To ensure maximum stability, researchers must convert the free base to a protonated salt in situ and eliminate oxidative/electrophilic triggers. The following protocol is a self-validating system: Step 4 acts as a built-in quality control check to verify the success of Steps 1-3.

Protocol: Preparation of a Highly Stable 10 mM Stock Solution

Materials Required:

  • 5 (Free base, purity ≥95%)[5]

  • Anhydrous Acetonitrile (LC-MS Grade)

  • 0.1 M Hydrochloric Acid (HCl) in Water (HPLC Grade)

  • Argon gas (High purity)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer 10 mL of the 0.1 M HCl solution into a clean, amber glass vial. Sparge the solution with Argon gas for 15 minutes using a submerged glass frit.

    • Causality: Removes dissolved oxygen and CO₂, preventing oxidation and carbamate formation.

  • API Weighing & Dissolution: Accurately weigh 20.12 mg of the API (MW: 201.21 g/mol ). Dissolve the API in 1.0 mL of Anhydrous Acetonitrile. Vortex for 30 seconds until visually clear.

    • Causality: Acetonitrile is an aprotic, non-carbonyl solvent that prevents Schiff base formation while ensuring complete dissolution of the hydrophobic free base.

  • In Situ Salt Formation: Slowly add 9.0 mL of the deoxygenated 0.1 M HCl solution to the MeCN-API mixture while stirring gently. The final concentration of HCl will be 90 mM, driving the pH to ~1.05.

    • Causality: The excess acid instantly protonates the primary amine (forming the alkylammonium ion). This eliminates the nitrogen's lone pair, rendering it 6[6].

  • Self-Validation & Storage: Cap the amber vial with a PTFE-lined septum and purge the headspace with Argon for 30 seconds. Take a 10 µL aliquot and dilute in mobile phase for immediate LC-MS analysis (T=0). Store the vial at 2-8°C.

    • Validation Check: The T=0 chromatogram must show a single peak at m/z 202.1 [M+H]⁺. If a peak at m/z 246.1 (+44 Da) is present, CO₂ contamination occurred during Step 3, and the solvent must be re-sparged.

References

  • Impact of Solvent on the Thermal Stability of Amines - PMC. Available at:[Link]

  • 23.1: Properties of amines - Chemistry LibreTexts. Available at:[Link]

  • Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes - Taylor & Francis. Available at:[Link]

  • CHAPTER 7 AMINES - Oregon Institute of Technology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)[1].

The difluoromethoxy (-OCF₂H) group is a highly valuable lipophilic hydrogen-bond donor in medicinal chemistry, often used as a bioisostere to improve metabolic stability and membrane permeability[2]. However, synthesizing its derivatives—typically via the reductive amination of 4-(difluoromethoxy)propiophenone—presents specific chemoselectivity challenges. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating experimental protocol to help you eliminate common side products.

Mechanistic Pathway & Reaction Network

To effectively troubleshoot, we must first map the competing reaction pathways. The target synthesis relies on the condensation of 4-(difluoromethoxy)propiophenone with an ammonia source to form a transient imine, followed by in situ reduction[3].

SynthesisPathway Ketone 4-(Difluoromethoxy)propiophenone (Starting Ketone) Imine Imine Intermediate (Transient) Ketone->Imine + NH4OAc (Condensation) Alcohol 1-[4-(Difluoromethoxy)phenyl]propan-1-ol (Alcohol Side Product) Ketone->Alcohol Direct Reduction (Premature Hydride Attack) SecAmine Bis-alkylated Secondary Amine (Over-alkylation Side Product) Ketone->SecAmine Target 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (Target Primary Amine) Imine->Target Reduction (NaBH3CN / STAB) Target->SecAmine + Unreacted Ketone (Nucleophilic Attack)

Figure 1: Reaction network for the reductive amination of 4-(difluoromethoxy)propiophenone.

Troubleshooting FAQs

Q1: Why is my reaction yielding a high percentage of the bis-alkylated secondary amine?

Causality: In reductive amination, the newly formed primary amine (the target) is significantly more nucleophilic than the bulk ammonia source (e.g., ammonium acetate)[4]. If unreacted 4-(difluoromethoxy)propiophenone is still present in the reaction mixture, the primary amine will outcompete the ammonia, attacking the ketone to form a secondary imine. This is subsequently reduced to the unwanted secondary amine[4]. Solution:

  • Mass Action: Use a massive molar excess of the ammonia source (10 to 50 equivalents of NH₄OAc) to statistically favor primary imine formation.

  • Stepwise Addition: Pre-form the imine using a Lewis acid like Titanium(IV) isopropoxide (Ti(OiPr)₄) for 6–12 hours before introducing the reducing agent[4][5].

Q2: I am detecting significant amounts of 1-[4-(difluoromethoxy)phenyl]propan-1-ol. How can I suppress this?

Causality: The alcohol side product is the result of direct ketone reduction. This occurs when the reducing agent attacks the carbonyl carbon before the condensation equilibrium has shifted to the imine[3]. The electron-withdrawing nature of the para-difluoromethoxy group makes the ketone highly electrophilic, exacerbating premature reduction if a strong, unselective hydride is used. Solution: Avoid sodium borohydride (NaBH₄). Instead, use milder, imine-selective reductants such as Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)[3][5]. STAB is particularly effective as it selectively reduces the protonated imine without touching the parent ketone[3].

Q3: Is the difluoromethoxy (-OCF₂H) group stable if I use catalytic hydrogenation (H₂, Pd/C) instead of hydride reagents?

Causality: The -OCF₂H group is generally robust and survives standard mild hydrogenation[6]. However, fluorinated aromatics are susceptible to trace hydrodefluorination or C-O bond cleavage under elevated hydrogen pressure or prolonged exposure to Palladium on Carbon (Pd/C)[6]. Solution: If catalytic hydrogenation is required for scale-up, strictly maintain low pressure (1 atm) and monitor the reaction closely. For lab-scale synthesis, chemical reductants (STAB or NaBH₃CN) completely bypass the risk of defluorination.

Quantitative Data: Reductant Comparison

Selecting the correct reducing agent is the single most critical variable in this synthesis. The table below summarizes the expected reaction profiles based on the reductant chosen.

Reducing AgentRelative ReactivityTarget Primary Amine YieldAlcohol Side Product RiskSecondary Amine Risk
NaBH₄ HighLow (20-40%)High (Direct reduction)Moderate
NaBH₃CN ModerateHigh (75-85%)LowLow (Requires excess NH₄OAc)
NaBH(OAc)₃ (STAB) LowVery High (>85%)Very Low Low
H₂ / Pd-C N/AModerate-High (60-80%)LowModerate (Requires high NH₃ pressure)

Validated Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes an acid-base extraction workflow . This acts as a self-validating system: because the target is a basic amine, it can be chemically separated from the neutral unreacted ketone and the alcohol side product simply by manipulating the pH.

Reagents
  • 4-(Difluoromethoxy)propiophenone: 1.0 eq

  • Ammonium acetate (NH₄OAc): 15.0 eq

  • Sodium cyanoborohydride (NaBH₃CN): 1.5 eq

  • Anhydrous Methanol (MeOH): 0.2 M relative to ketone

Step-by-Step Methodology
  • Imine Condensation: Dissolve 4-(difluoromethoxy)propiophenone and NH₄OAc in anhydrous MeOH under an inert atmosphere (N₂ or Argon). Stir at room temperature for 4 hours.

    • Causality: Giving the reaction time before adding the reductant allows the ketone-imine equilibrium to establish, minimizing the availability of free ketone for direct reduction[5].

  • Selective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Add NaBH₃CN portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidic Quench & Organic Wash (Self-Validation Step 1): Concentrate the MeOH under reduced pressure. Resuspend the residue in Ethyl Acetate and add 1M HCl until the aqueous layer reaches pH < 2. Extract and separate the layers.

    • Causality: The acidic environment protonates the target primary amine, pulling it into the aqueous layer. The neutral alcohol side product and any unreacted ketone remain in the Ethyl Acetate layer, which is discarded.

  • Basification & Target Extraction (Self-Validation Step 2): Cool the aqueous layer to 0 °C and carefully add 2M NaOH until the pH > 10. Extract the aqueous layer three times with Dichloromethane (DCM).

    • Causality: Basification deprotonates the amine, rendering it lipophilic and driving it into the DCM layer, leaving water-soluble salts and impurities behind.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 1-[4-(difluoromethoxy)phenyl]propan-1-amine.

References

  • Wikipedia. "Reductive amination". URL: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works". URL: [Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions". URL: [Link]

  • ResearchGate. "Recent Advances in Difluoromethylation Reaction". URL: [Link]

  • ACS Publications. "Copper-Catalyzed O-Difluoromethylation of Functionalized Aliphatic Alcohols". URL: [Link]

Sources

Optimization

The Mechanistic Root Causes of Amine Permeability Failures

Welcome to the Advanced Application Support Center . As a Senior Application Scientist, I have designed this technical guide to help drug development professionals and medicinal chemists systematically troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center . As a Senior Application Scientist, I have designed this technical guide to help drug development professionals and medicinal chemists systematically troubleshoot and overcome the low cell permeability often observed with amine-containing compounds.

Basic amines are ubiquitous in pharmacology—over half of all marketed drugs contain at least one basic nitrogen. However, their physicochemical properties frequently lead to misleading in vitro assay results and poor in vivo absorption. This guide deconstructs the root causes of these failures and provides validated, self-correcting protocols to resolve them.

Before altering your compound's structure or abandoning a scaffold, you must determine why the amine is failing to permeate. The issue almost always stems from one of three interconnected mechanisms:

A. The pKa and pH-Partitioning Dilemma The pKa of a drug dictates its ionization state at physiological pH (7.4)[1]. Most primary and secondary amines have a pKa between 9 and 11. According to the Henderson-Hasselbalch equation, an amine with a pKa of 9.4 will be 99% ionized (protonated) in the blood or assay buffer. Because the hydrophobic lipid bilayer strongly repels charged species, only the minute fraction of unionized free base is available for passive diffusion[2].

B. Lysosomal Trapping (Lysosomotropism) Weakly basic, lipophilic amines (LogP > 1, pKa > 6.5) are highly susceptible to lysosomal sequestration[3]. The unionized fraction of the amine passively diffuses across the cell membrane into the cytosol (pH ~7.2). However, upon encountering the highly acidic environment of the lysosome (pH 4.5–5.0), the amine becomes rapidly protonated. The charged molecule can no longer diffuse back across the lysosomal membrane, effectively trapping the drug inside the organelle[4]. In assays like Caco-2, this manifests as artificially low permeability and poor mass balance recovery[5].

LysosomalTrapping Cytosol Cytosol (pH ~7.2) Unionized Amine (R-NH2) Membrane Lysosomal Membrane (Lipid Bilayer) Cytosol->Membrane Passive Diffusion Lysosome Lysosome (pH ~4.5) Ionized Amine (R-NH3+) Membrane->Lysosome Protonation Lysosome->Membrane Blocked (Ion Trapping)

Fig 1: pH-partitioning and the lysosomal trapping mechanism of weakly basic amines.

C. Active Efflux by Transporters Basic amines are notoriously frequent substrates for apical efflux transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[6]. Even if an amine successfully enters the enterocyte, these ATP-driven pumps will actively extrude the compound back into the intestinal lumen, drastically reducing the apparent apical-to-basolateral (A-to-B) permeability.

Diagnostic Workflows & Validated Protocols

To prevent the misclassification of a viable drug candidate, you must isolate passive permeability from active efflux and organelle trapping.

PermeabilityWorkflow Start Low Permeability in Caco-2 Recovery Check Assay Recovery Start->Recovery LowRec Low Recovery (<70%) Recovery->LowRec NormRec Normal Recovery (>70%) Recovery->NormRec Lysosome Run Bafilomycin A1 Assay LowRec->Lysosome Efflux Calculate Efflux Ratio (ER) NormRec->Efflux MedChem MedChem Optimization Lysosome->MedChem HighER ER > 2: Efflux Substrate Efflux->HighER LowER ER < 2: Poor Passive Perm. Efflux->LowER HighER->MedChem LowER->MedChem

Fig 2: Diagnostic workflow for identifying the root cause of low amine permeability.

Protocol A: Bafilomycin A1-Modified Caco-2 Assay (Testing for Lysosomal Trapping)

Causality: Bafilomycin A1 is a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). By preventing the acidification of lysosomes, it eliminates the pH gradient required for ion trapping. If your compound's low permeability is an artifact of lysosomal sequestration, this assay will restore mass balance recovery and reveal the true apparent permeability ( Papp​ )[5].

Step-by-Step Methodology:

  • Cell Preparation: Culture Caco-2 cells on polycarbonate transwell filter inserts for 21 days until a confluent monolayer is formed (TEER > 250 Ω⋅cm2 )[6].

  • Pre-incubation: Pre-incubate the monolayers with 1 µM Bafilomycin A1 in HBSS transport buffer (pH 7.4) for 30 minutes at 37°C.

  • Validation Check: Include Chloroquine (a known lysosomotropic agent) in a parallel well as a positive control.

  • Dosing: Apply the amine test compound (1–10 µM) to the apical chamber. Ensure 1 µM Bafilomycin A1 is maintained in both apical and basolateral compartments.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Analyze via LC-MS/MS.

  • Data Interpretation: Calculate total mass recovery. If recovery increases by >10% and Papp​ elevates compared to the standard assay, lysosomal trapping is the primary liability[5].

Protocol B: Transporter-Independent Intrinsic Permeability Assay

Causality: To determine if the amine lacks intrinsic passive permeability or is simply being pumped out by P-gp/BCRP, you must chemically inhibit the transporters. This yields a concentration-independent measure of the compound's true passive permeability[7].

Step-by-Step Methodology:

  • Inhibitor Cocktail Preparation: Prepare a transport buffer containing 100 µM Verapamil (P-gp inhibitor) and 10 µM Fumitremorgin C (BCRP inhibitor)[8].

  • Co-Dosing: Apply the test amine concurrently with the inhibitor cocktail to the apical chamber.

  • Measurement: Calculate the intrinsic Papp(A−B)​ . If the intrinsic Papp​ is high but the standard Papp​ is low, the compound is highly permeable but suffers from efflux liability. If the intrinsic Papp​ remains low, the compound suffers from poor passive diffusion, requiring structural optimization.

Medicinal Chemistry Solutions for Amine Permeability

If diagnostic assays confirm that your amine genuinely lacks passive permeability, structural optimization is required. Below is a summary of quantitative impacts based on standard MedChem strategies.

Optimization StrategyMechanism of ActionImpact on Physicochemical Properties
Alpha/Beta Fluorination Inductive electron withdrawal lowers the basic pKa of the amine[9].Shifts pKa down by 1.1 to 3.3 units. Exponentially increases the fraction of unionized drug at pH 7.4.
Intramolecular H-Bonding (IMHB) Masks polar surface area (PSA) by satisfying hydrogen bond donors internally[10].Enhances passive diffusion without adding significant lipophilic bulk; improves efflux ratio.
N-Methylation Removes a hydrogen bond donor and increases steric hindrance[10].Improves passive permeability and often reduces P-gp efflux recognition.
Prodrug Formation Temporarily masks the basic amine via bio-reversible linkers (e.g., amides, carbamates)[11].Drastically enhances membrane diffusion; requires in vivo enzymatic cleavage (e.g., by esterases) to release the active drug.

Frequently Asked Questions (FAQs)

Q: Why does my amine compound show high permeability in PAMPA but low permeability in Caco-2? A: PAMPA (Parallel Artificial Membrane Permeability Assay) relies solely on a synthetic lipid membrane and lacks active transport proteins and cellular organelles. If your amine is a substrate for P-gp or undergoes extensive lysosomal trapping in living Caco-2 cells, its apparent permeability will drop significantly in vitro compared to the artificial PAMPA environment[12].

Q: How much does adding a fluorine atom actually lower the pKa of an adjacent amine? A: Depending on the proximity (alpha, beta, or gamma position) and the stereochemistry of the ring system, substituting a hydrogen with a fluorine atom can lower the pKa of a basic amine by 1.1 to 3.3 units[9]. Because the pH scale is logarithmic, lowering the pKa from 9.5 to 7.5 increases the amount of membrane-permeable unionized free base at physiological pH by nearly 100-fold.

Q: Can I just increase the lipophilicity (LogP) of my compound to force the amine across the membrane? A: This is a common but dangerous trap. While increasing lipophilicity can marginally improve passive diffusion, it drastically increases the likelihood of the compound becoming a P-gp substrate. Furthermore, lysosomal trapping specifically afflicts lipophilic amines (LogP > 1)[3]. It is much more effective to mask hydrogen bond donors or modulate the pKa than to blindly add lipophilic bulk[10].

References

  • Lysosomal Sequestration of Amine-Containing Drugs: Analysis and Therapeutic Implications Source: ResearchGate URL
  • Mechanisms of amine accumulation in, and egress from, lysosomes Source: NIH URL
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table Source: Drug Hunter URL
  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: ACS Publications URL
  • The impact of assay recovery on the apparent permeability, a function of lysosomal trapping Source: Taylor & Francis Online URL
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Source: eScholarship URL
  • Tuning basicity Source: Cambridge MedChem Consulting URL
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development Source: ACS Publications URL
  • Prodrug Approach as a Strategy to Enhance Drug Permeability Source: NIH URL
  • P-Glycoprotein (P-gp)
  • A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development Source: ACS Publications URL

Sources

Troubleshooting

overcoming solubility issues of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine in aqueous buffers

Technical Support Center: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Introduction Welcome to the technical resource guide for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. This document serves as a centralized hub for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Introduction

Welcome to the technical resource guide for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. This document serves as a centralized hub for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent aqueous solubility challenges associated with this compound. The unique chemical structure, featuring a basic amine function and a lipophilic difluoromethoxy group, presents specific handling requirements for achieving consistent and reliable results in experimental settings. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols designed to ensure successful formulation and application.

Section 1: Foundational Understanding of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

This section addresses the fundamental physicochemical properties that govern the compound's behavior in aqueous media.

Q1: Why is my compound, 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, poorly soluble in standard aqueous buffers like PBS at pH 7.4?

Answer: The limited solubility is a direct consequence of the compound's chemical structure, which imparts both basicity and high lipophilicity.

  • Basicity and pKa: The propan-1-amine group is basic and will have a pKa (acid dissociation constant of the conjugate acid, R-NH3+) estimated to be in the range of 9.5 - 11.0.[1][2] According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4 (which is significantly below the pKa), the amine will be predominantly in its protonated, cationic form (R-NH3+).[3][4] While this cationic form is inherently more water-soluble than the neutral free base, the overall solubility is counteracted by the molecule's lipophilicity.

  • Lipophilicity (logP): The difluoromethoxy (-OCHF2) group significantly increases the molecule's lipophilicity (logP).[5][6][7] This property describes the tendency of a compound to partition into a lipid (non-polar) phase rather than an aqueous (polar) phase. The large, non-polar phenyl ring combined with the difluoromethoxy moiety creates a molecule that is energetically unfavorable to dissolve in water without formulation assistance.[8][9][10]

In essence, at neutral pH, you are trying to dissolve a molecule with a high tendency to avoid water, leading to precipitation or the formation of an insoluble suspension.

Table 1: Estimated Physicochemical Properties
PropertyEstimated ValueImplication for Aqueous Solubility
pKa (Conjugate Acid)9.5 - 11.0Solubility is highly pH-dependent; protonated form dominates below this pKa.
logP 2.5 - 3.5High lipophilicity; favors partitioning into non-polar environments.
Form at pH 7.4 >99% Protonated (R-NH3+)The charged form helps, but is overcome by high lipophilicity.
Intrinsic Solubility (S₀) Very Low (< 1 µg/mL)The solubility of the neutral, uncharged form is extremely poor.

Section 2: First-Line Troubleshooting: pH Adjustment

The most direct and effective method to improve the solubility of this basic compound is through pH manipulation.

Q2: What is the most straightforward method to dissolve the compound for my experiment?

Answer: The most effective initial strategy is to prepare a concentrated stock solution in an acidic medium and then dilute it into your final aqueous buffer. Lowering the pH well below the pKa ensures the amine remains fully protonated and thus, solubilized.

G Figure 1: pH-Dependent Solubility Equilibrium cluster_0 Low pH (e.g., pH < 4) cluster_1 High pH (e.g., pH > 10) Soluble Protonated Form R-NH3+ (Water Soluble) Insoluble Free Base Form R-NH2 (Poorly Soluble) Soluble->Insoluble + OH- Insoluble->Soluble + H+ G Figure 2: Advanced Solubilization Workflow Start Poor Solubility at Target pH CoSolvent Strategy 1: Co-solvents (e.g., DMSO, PEG-400) Start->CoSolvent Surfactant Strategy 2: Surfactants (e.g., Polysorbate 80) Start->Surfactant Cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) Start->Cyclodextrin End Enhanced Apparent Solubility CoSolvent->End Reduces solvent polarity Surfactant->End Forms micelles Cyclodextrin->End Forms inclusion complex

Caption: Figure 2: Advanced Solubilization Workflow

Strategy 1: Co-solvents

Mechanism: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer. [11][]This makes the solvent system more "hospitable" to lipophilic molecules, thereby increasing solubility.

Common Examples: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG-400), Propylene glycol (PG).

Protocol 3.1: Co-solvent Formulation Screening

  • Prepare a high-concentration stock solution (e.g., 50 mM) of your compound in 100% DMSO.

  • In separate tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% final concentration of DMSO or PEG-400).

  • Spike the DMSO stock solution into each co-solvent/buffer mix to achieve the desired final drug concentration. Crucially, ensure the final DMSO concentration from the stock solution is accounted for. For example, a 1:100 dilution of a 100% DMSO stock results in 1% DMSO in the final medium.

  • Vortex immediately and vigorously upon addition.

  • Incubate at the experimental temperature for 1-2 hours and visually inspect for precipitation against a dark background.

Table 2: Example Co-solvent Starting Concentrations

Co-solvent Typical Starting % (v/v) Considerations
DMSO 0.1 - 1% Can have biological effects; check assay tolerance.
Ethanol 1 - 5% Can cause protein precipitation at higher concentrations.

| PEG-400 | 5 - 20% | Generally well-tolerated but increases solution viscosity. |

Strategy 2: Surfactants

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles. [13][14][15][16][17]These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic drug partitions into the hydrophobic core, effectively creating a water-soluble nanoparticle. [14][16] Common Examples: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Kolliphor® EL (Cremophor® EL).

Protocol 3.2: Surfactant-based Formulation

  • Prepare a stock solution of the surfactant (e.g., 10% w/v Polysorbate 80) in your aqueous buffer.

  • Create serial dilutions of the surfactant stock to generate buffers with final concentrations ranging from 0.01% to 1.0%.

  • Prepare a concentrated stock of your compound in a suitable organic solvent like ethanol or DMSO.

  • Add a small volume of the compound stock to each surfactant-containing buffer, vortexing immediately.

  • Allow solutions to equilibrate and inspect for clarity.

Strategy 3: Cyclodextrins

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [18]The lipophilic portion of the drug molecule becomes encapsulated within this cavity, forming a water-soluble "inclusion complex". [18][19][20][21]This masks the drug's hydrophobicity from the aqueous solvent. [18][19] Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).

G Figure 3: Cyclodextrin Inclusion Complex Drug Lipophilic Drug (Insoluble) Plus + CD Cyclodextrin (Soluble) Complex Inclusion Complex (Water Soluble) Plus->Complex

Caption: Figure 3: Cyclodextrin Inclusion Complex (Conceptual)

Protocol 3.3: Cyclodextrin Solubilization

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 2%, 5%, 10%, 20% w/v) in your desired buffer.

  • Add an excess amount of the solid compound directly to each cyclodextrin solution.

  • Shake or agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will determine the maximum solubility achieved at each cyclodextrin concentration.

Section 4: General FAQs and Best Practices

  • Q4: I dissolved my compound in acidic water, but it crashed out when I diluted it into my pH 7.4 cell culture medium. What happened?

    • Answer: This is a classic pH-shift precipitation. When the acidic stock solution was added to the large volume of neutral buffer, the pH of the final solution increased dramatically. This pH shift caused the protonated, soluble form (R-NH3+) to convert back to the neutral, insoluble free base (R-NH2), which then precipitated. To avoid this, the final buffer must have sufficient buffering capacity to maintain a low pH, or you must use one of the advanced solubilization strategies (co-solvents, surfactants, cyclodextrins) in the final medium.

  • Q5: Can I use a phosphate buffer to make my acidic stock solution?

    • Answer: It is generally not recommended. While phosphate buffers are excellent at neutral pH, they have poor buffering capacity below pH ~6. Furthermore, there is a risk of forming insoluble phosphate salts with the protonated amine compound. It is best to use a simple acid like HCl for the initial stock solution and a buffer system appropriate for the final desired pH (e.g., MES for pH 6.0, HEPES for pH 7.4).

  • Q6: How do I select the best solubilization strategy for my specific application?

    • Answer: The choice depends on the constraints of your experimental system.

      • For in vitro assays: Start with co-solvents like DMSO, as they are common. However, always run a vehicle control to ensure the solvent itself does not affect the assay outcome.

      • For cell-based assays: Biocompatibility is key. HP-β-CD is often very well-tolerated by cells. Low concentrations of Polysorbate 80 can also be used, but cytotoxicity should be evaluated.

      • For in vivo studies: Formulation becomes much more complex. SBE-β-CD (Captisol®) is frequently used in parenteral formulations. Co-solvent systems involving PEG-400, PG, and ethanol are also common. The choice must be guided by the route of administration and toxicology considerations.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. Available at: [Link]

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. Available at: [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. ResearchGate. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. ResearchGate. Available at: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available at: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. ECA Academy. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. ResearchGate. Available at: [Link]

  • ICH Q6A Specifications by Chandra Mohan. Slideshare. Available at: [Link]

  • Solubility and pH of amines. ISSR. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. Available at: [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. Available at: [Link]

  • Experimental ∆logP effects for matched molecular pairs of 24 neutral... ResearchGate. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Center for Biotechnology Information. Available at: [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. National Center for Biotechnology Information. Available at: [Link]

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available at: [Link]

  • Physical Properties of Amines. Unacademy. Available at: [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • 2-Phenylpropylamine | C9H13N | CID 11398. PubChem. Available at: [Link]

  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. Available at: [Link]

  • Dissolution of ChG in Amine solvent Ethanolamine (ETA) and Ethylene di-amine (EDA) have been. Royal Society of Chemistry. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. Available at: [Link]

  • Phenylpropanolamine. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Welcome to the technical support resource for the N-alkylation of 1-[4-(difluoromethoxy)phenyl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the N-alkylation of 1-[4-(difluoromethoxy)phenyl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this crucial synthetic transformation. The following information is structured in a practical question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to aid in the strategic planning of your N-alkylation experiment.

Question 1: What is the most reliable method for selective mono-N-alkylation of a primary amine like this?

For selective mono-alkylation, Reductive Amination is generally the superior and more controlled method compared to direct alkylation with alkyl halides.[1][2]

  • Reductive Amination: This two-step, one-pot process involves first reacting the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[3][4] This method inherently avoids over-alkylation because the imine can only form once on the primary amine.[1]

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction is often plagued by poor selectivity. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces significant amounts of the tertiary amine and even quaternary ammonium salts.[5][6] While manageable, it requires stricter control over stoichiometry and reaction conditions.[2]

Question 2: How do I choose the appropriate reagents for each method?

The choice of reagents is critical for success and depends on the chosen synthetic route.

MethodReagent ClassRecommended ReagentsKey Considerations
Reductive Amination Carbonyl CompoundAldehydes or ketones corresponding to the desired alkyl group.Aldehydes are generally more reactive than ketones. Ensure high purity.
Reducing AgentSodium triacetoxyborohydride (NaBH(OAc)₃)Highly recommended. Mild, selective for imines over carbonyls, and does not require acidic pH control.[7]
Sodium cyanoborohydride (NaBH₃CN)Effective and selective, but raises toxicity/waste disposal concerns due to cyanide.[1]
SolventDichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)DCE or DCM are excellent for the imine formation and reduction steps.[3]
Direct Alkylation Alkylating AgentAlkyl Bromides (R-Br) or Iodides (R-I)Reactivity order is I > Br > Cl.[5][8] Use bromides for a good balance of reactivity and stability. Iodides are more reactive but can be less stable.
BasePotassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Good starting point. Inorganic bases are effective. Cs₂CO₃ is often superior due to better solubility and higher reactivity.[8][9]
N,N-Diisopropylethylamine (DIPEA, Hünig's base)A non-nucleophilic organic base that can prevent quaternization but is primarily used to scavenge acid.[5][10]
SolventAcetonitrile (MeCN), N,N-Dimethylformamide (DMF)Polar aprotic solvents are essential to dissolve the reagents and facilitate the SN2 reaction.[8][11]
Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 1-[4-(difluoromethoxy)phenyl]propan-1-amine.

Problem 1: My reaction has a low yield or is not proceeding to completion.

Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Inactive Alkylating Agent (Direct Alkylation): Alkyl chlorides can be unreactive, and older alkyl bromides may have degraded.

    • Solution: Switch from an alkyl chloride to a more reactive alkyl bromide or iodide.[5] If using a bromide, consider adding a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI) to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[12]

  • Insufficient Base Strength or Solubility (Direct Alkylation): For the amine to be an effective nucleophile, the acid generated during the reaction must be neutralized.[13] If the base is too weak or insoluble, the reaction will stall.

    • Solution: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃).[8][14] Ensure the base is finely powdered to maximize surface area. If using an organic base like DIPEA, ensure it is in stoichiometric excess (at least 1.5 eq).

  • Low Reaction Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. If running at room temperature, try heating to 40-60 °C. For less reactive systems, temperatures of 80 °C or higher in a solvent like DMF may be necessary.[8][12] Always monitor for side product formation at higher temperatures.

  • Poor Reagent or Solvent Purity: Water is a critical inhibitor. It can quench strong bases and hydrolyze the imine intermediate in reductive aminations.

    • Solution: Use anhydrous solvents and ensure all reagents are pure and dry.[15] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[15]

Troubleshooting Workflow: Low Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

Problem 2: I am observing a significant amount of the di-alkylated (tertiary amine) product.

Over-alkylation is the most common challenge with direct alkylation of primary amines.[2][16]

Potential Causes & Solutions:

  • Product Reactivity: The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the primary starting material, causing it to react faster with the alkylating agent.[5][6]

    • Solution 1 (Recommended): Switch to reductive amination. This method is designed to prevent over-alkylation and is the most robust solution.[1]

    • Solution 2 (Optimization): Use a significant excess of the primary amine (e.g., 2 to 5 equivalents). This increases the statistical probability that the alkylating agent will react with the starting material instead of the product. Note that this requires a subsequent separation step.

  • Reaction Stoichiometry & Rate of Addition: Using an excess of the alkylating agent or adding it all at once creates a high concentration that promotes di-alkylation.

    • Solution: Use the primary amine as the limiting reagent and add the alkylating agent (1.0-1.1 equivalents) slowly and dropwise using an addition funnel.[8] This maintains a low concentration of the electrophile, favoring mono-alkylation.

  • Prolonged Reaction Time: Allowing the reaction to run for too long after the primary amine has been consumed will inevitably lead to the formation of the di-alkylated product.

    • Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Stop the reaction as soon as the starting amine is consumed.

Problem 3: I am forming an alkene side product.

This indicates that an elimination reaction (E2) is competing with the desired substitution reaction (SN2).

Potential Causes & Solutions:

  • Sterically Hindered Reagents: Using a bulky alkyl halide (e.g., secondary or tertiary) or a sterically hindered base increases the likelihood of elimination.[5]

    • Solution: If possible, use a less sterically hindered alkylating agent (primary alkyl halides are best). Use a less hindered base; for example, K₂CO₃ is less likely to promote elimination than potassium tert-butoxide.

  • High Reaction Temperature: Increased temperature can favor elimination over substitution.[5]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. If you increased the temperature to solve a low conversion issue, you may need to find a balance or switch to a more reactive alkylating agent (e.g., iodide) to allow for lower temperatures.

Experimental Protocols
Protocol 1: N-Alkylation via Reductive Amination (Preferred Method)

This one-pot procedure is highly efficient and selective for mono-alkylation.[3]

Reaction Scheme: R¹-NH₂ + O=CHR² → [R¹-N=CHR²] --[NaBH(OAc)₃]--> R¹-NH-CH₂R²

Materials:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-[4-(difluoromethoxy)phenyl]propan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE (to make a ~0.5 M solution).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may cause some gas evolution.

  • Reaction Completion: Continue stirring at room temperature and monitor the reaction until the imine intermediate is fully consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.[3] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3] Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Reductive Amination Mechanism

ReductiveAmination Amine Primary Amine (R-NH₂) Imine Imine Intermediate [ R-N=CH-R' ] Amine->Imine Condensation (-H₂O) Carbonyl Aldehyde (R'-CHO) Carbonyl->Imine Product Secondary Amine (R-NH-CH₂-R') Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

Caption: The two-stage process of reductive amination.

Protocol 2: N-Alkylation with Alkyl Halide

This protocol requires careful control to minimize di-alkylation.

Materials:

  • 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (2.0 eq)

  • Alkyl Bromide (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq, powdered)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-[4-(difluoromethoxy)phenyl]propan-1-amine (2.0 eq) and powdered Cs₂CO₃ (2.0 eq). Add anhydrous MeCN (to make a ~0.5 M solution with respect to the alkyl bromide).

  • Addition of Alkylating Agent: In a separate flask, dissolve the alkyl bromide (1.0 eq) in a small amount of anhydrous MeCN. Add this solution dropwise to the stirring amine suspension over 30-60 minutes at room temperature.

  • Reaction Monitoring: Heat the reaction to 50-60 °C and stir vigorously. Monitor the consumption of the alkyl bromide by TLC. Be careful not to let the reaction proceed for too long after the limiting reagent is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired secondary amine and unreacted primary amine starting material. Purify by flash column chromatography.

References
  • Experimental procedure for N-alkylation of primary amines. (2025). BenchChem.
  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).
  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (2025). BenchChem.
  • Common side products in ethoxy(ethyl)
  • Technical Support Center: Selective N-Alkyl
  • Best Conditions For N-Alkylation?. (2022). Sciencemadness Discussion Board.
  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. (2023).
  • Optimizing reaction conditions for N-alkylation of diethylamine. (2025). BenchChem.
  • N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photoc
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Ch22: Alkyl
  • Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing.
  • Metal‐catalyzed N‐alkylation of amines with alcohols. (2012).
  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing).
  • Amine synthesis by reductive amination (reductive alkyl
  • R&D work: Alkylation of amines with alkylboronic acids. (2010). GalChimia.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusab- le Heterogeneous C
  • Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids. (2015).
  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • N alkylation
  • Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents. (2013).
  • Reductive amin
  • Technical Support Center: Overcoming Low Yields in the Alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • Optimizing reaction conditions for N-alkyl
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Green Chemistry (RSC Publishing).
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).
  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC.
  • Mechanochemical N-alkylation of imides. (2017). Beilstein Journals.
  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (2015).
  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups.
  • Optimization of reaction time for N-alkylation of isoamylamine. (2025). BenchChem.

Sources

Troubleshooting

addressing poor reproducibility in assays involving 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Technical Support Center: Troubleshooting Assays Involving 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Introduction Working with 1-[4-(Difluoromethoxy)phenyl]propan-1-amine presents unique analytical challenges. This mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Assays Involving 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Introduction

Working with 1-[4-(Difluoromethoxy)phenyl]propan-1-amine presents unique analytical challenges. This molecule combines a primary aliphatic amine with a difluoromethoxy-substituted phenyl ring. While the amine dictates pH-dependent ionization, the difluoromethoxy (-OCF₂H) group acts as a lipophilic hydrogen bond donor—a rare physicochemical trait that can severely compromise assay reproducibility through non-specific binding and unpredictable solubility[1][2]. This technical guide provides researchers and drug development professionals with field-proven, self-validating strategies to stabilize assays and ensure data integrity.

Section 1: Core Physicochemical FAQs

Q1: Why do my stock solutions lose concentration over time, even when frozen? Causality: The free base form of primary aliphatic amines is prone to volatilization and oxidative degradation. Furthermore, the -OCF₂H group increases the molecule's lipophilicity compared to a standard methoxy group, driving Non-Specific Binding (NSB) to standard polystyrene storage tubes and untreated glass surfaces[1][3]. Solution: Always synthesize or purchase the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to eliminate volatility. Store stock solutions in ultra-low attachment (ULA) plastics or silanized glass vials.

Q2: How does the difluoromethoxy group specifically alter my assay's binding kinetics? Causality: Unlike a standard methoxy group, the -OCF₂H moiety is weakly electron-withdrawing (Hammett σp ≈ +0.14) and possesses an acidic hydrogen[1]. This allows it to act as a hydrogen bond donor on a scale similar to thiophenols or anilines[2]. This atypical hydrogen bonding can lead to unintended secondary interactions with assay proteins (like BSA) or off-target receptors, skewing IC₅₀ or K_d calculations. Solution: When performing binding assays, run a parallel control using a simple methoxy analog to isolate the specific binding contribution of the -OCF₂H group's hydrogen-bond donating capacity.

Section 2: Assay Troubleshooting Guides

Q3: I am seeing high well-to-well variability in my cell-based viability assays. How do I fix this? Causality: High variability in cell-based assays with lipophilic amines often stems from micro-precipitation when the compound is diluted from DMSO into aqueous media. Additionally, the compound can adsorb to the edges of the well (edge effect), leading to a lower effective concentration in the center of the well[3]. Solution: Ensure the final DMSO concentration remains ≤0.5% v/v. Pre-dilute the compound in an intermediate medium containing a carrier protein (e.g., 0.1% BSA or 0.01% CHAPS) to chaperone the lipophilic difluoromethoxy group and prevent precipitation before adding it to the cells.

Q4: My fluorescence quantification signals are inconsistent between runs. What is causing this? Causality: Direct UV or fluorescence detection of primary amines is notoriously insensitive. Researchers typically use derivatization agents like o-phthalaldehyde (OPA). However, OPA strictly requires the amine to be unprotonated to act as a nucleophile. Because the primary amine of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine has a pKa of ~9.5-10, any slight drop in buffer pH will protonate the amine, halting the derivatization reaction and causing massive signal variability[4]. Solution: Strictly buffer the derivatization reaction with borate buffer at pH 10.5.

Workflow A Inconsistent Assay Reproducibility B Check Buffer pH (Target: pH 10.5 for OPA) A->B C Assess Non-Specific Binding (NSB) A->C D Is pH strictly maintained? B->D F Signal loss over time or low recovery? C->F E Adjust buffer capacity. Amine pKa ~9.5 D->E No G Use low-bind plates Add 0.1% BSA F->G Yes

Troubleshooting workflow for resolving signal inconsistency in amine assays.

Section 3: Data Presentation & Self-Validating Protocols

Quantitative Data Summary

To understand the root cause of assay failures, it is critical to compare the physicochemical properties of the difluoromethoxy compound against standard analogs.

Table 1: Physicochemical Impact of the Difluoromethoxy Group

ParameterMethoxy Analog (-OCH₃)Difluoromethoxy Analog (-OCF₂H)Impact on Assay Conditions
Lipophilicity (Δlog P) Baseline+0.1 to +0.4 increaseHigher risk of NSB to plastics[2].
H-Bond Donor Capacity NoneWeak to ModerateMay cause off-target protein binding[1].
Hammett σp -0.27 (Electron Donating)+0.14 (Electron Withdrawing)Alters electron density of the phenyl ring[1].
Amine pKa ~9.8~9.5Requires pH >10.0 for derivatization[4].
Standardized Experimental Protocols

Protocol 1: Mitigation of Non-Specific Binding (NSB) in Serial Dilutions Self-Validation Metric: Recovery of the compound at the lowest concentration (e.g., 10 nM) must be ≥90% compared to the theoretical concentration.

  • Preparation: Prepare a 10 mM stock solution of the compound (HCl salt) in 100% LC-MS grade DMSO.

  • Buffer Selection: Prepare the aqueous assay buffer supplemented with 0.1% BSA (fatty-acid free) or 0.05% Tween-20 to disrupt hydrophobic interactions[3].

  • Dilution: Perform serial dilutions in polypropylene low-bind plates, avoiding standard polystyrene.

  • Validation: Analyze the 10 nM well via LC-MS/MS immediately, and again at 4 hours. A signal drop >10% indicates unresolved NSB.

Protocol 2: Reproducible OPA Derivatization for Amine Quantification Self-Validation Metric: The fluorescence signal must reach maximum intensity within 2 minutes and remain stable for at least 1 additional minute[4].

  • Reagent Prep: Dissolve 70 mg OPA in 1 mL Methanol. Add 95 mL of Borate Buffer (pH 10.5) and 0.2% 2-mercaptoethanol. Protect from light[4].

  • Reaction: Mix 100 µL of the sample (containing the amine) with 100 µL of the OPA reagent in a black opaque microplate.

  • Incubation: Incubate at room temperature for exactly 60 to 90 seconds.

  • Measurement: Read fluorescence at Excitation 340 nm / Emission 455 nm.

  • Validation: Take a second reading at 3 minutes. If the signal has degraded by >15%, the thiol concentration is too low or the pH has shifted.

Protocol S1 Prepare Sample (Amine in Buffer pH 10.5) S2 Add OPA + Thiol (e.g., 2-mercaptoethanol) S1->S2 S3 Incubate 1-2 min at Room Temp S2->S3 S4 Measure Fluorescence (Ex: 340nm, Em: 455nm) S3->S4 S5 Validate: Check Signal Stability at 3 min S4->S5

Self-validating OPA derivatization protocol for primary amine quantification.

References[1] Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

Sources

Optimization

Workup Optimization Support Center: Troubleshooting &amp; FAQs

Welcome to the Workup Optimization Support Center. As drug development scales, achieving high chemical purity requires moving beyond basic laboratory techniques.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Workup Optimization Support Center. As drug development scales, achieving high chemical purity requires moving beyond basic laboratory techniques. This guide provides causal explanations, self-validating protocols, and actionable troubleshooting for the most complex post-reaction workup challenges: liquid-liquid extraction emulsions, crystallization oiling out, and trace metal contamination.

Section 1: Liquid-Liquid Extraction (LLE) & Emulsion Resolution

Q: Why do stable emulsions form during liquid-liquid extraction, and how can I break them without compromising the target compound's purity?

A: The Causality of Emulsions Emulsions form when immiscible liquids are dispersed into microscopic droplets that are kinetically stabilized by surfactants, fine particulates, or similar densities between the aqueous and organic phases[1]. In pharmaceutical synthesis, basic amines or amphiphilic intermediates often act as unintentional surfactants, lowering the interfacial tension[2]. When the emulsion layer is greater than one-third of the solvent volume, standard settling is thermodynamically insufficient, and active breaking techniques must be employed[2].

Self-Validating Protocol: Step-by-Step Emulsion Resolution To resolve an emulsion while maintaining chemical integrity, apply the following hierarchy of interventions. Self-Validation Check: After each step, observe the interface; a sharp, mirror-like boundary indicates successful disruption of the kinetic barrier.

  • Salting Out (Ionic Strength Adjustment): Add saturated aqueous NaCl (brine) or solid NaCl directly to the separatory funnel. This increases the ionic strength of the aqueous phase, forcing surfactant-like compounds into the organic layer and increasing the density differential between phases[1][2].

  • pH Adjustment: If the emulsion is stabilized by a basic amine or an acidic soap, adjust the pH. Acidifying to pH 2 with HCl can protonate anionic surfactants, neutralizing their amphiphilic character so they no longer serve as emulsifiers[2].

  • Mechanical Filtration: If fine particulates (e.g., inorganic salts or catalyst dust) are stabilizing the emulsion interface, filter the entire biphasic mixture through a pad of Celite or glass wool. The physical barrier disrupts the stabilized droplets[1].

  • Centrifugation: If chemical methods fail, transfer the emulsion to centrifuge tubes. Centrifugation dramatically increases the collision frequency of dispersed droplets, overcoming the kinetic barrier to coalescence and forcing phase separation[1].

Emulsion Start Emulsion Formed in Separatory Funnel Check Identify Emulsion Driver Start->Check Salt Add Brine / NaCl (Increase Ionic Strength) Check->Salt Surfactants / Density Filter Filter via Celite (Remove Particulates) Check->Filter Fine Particulates Centrifuge Centrifugation (Force Phase Separation) Check->Centrifuge Microemulsion

Workflow for diagnosing and resolving LLE emulsions based on underlying causality.

Section 2: Crystallization & "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My product is "oiling out" (forming a secondary liquid phase) instead of crystallizing. How do I force nucleation and improve purity?

A: The Causality of Oiling Out "Oiling out," thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the solute to separate into a solute-rich liquid phase rather than forming a rigid crystal lattice[3][4]. This typically happens when the integration of solute molecules into the lattice is kinetically hindered, or when the system is driven into a high state of supersaturation too rapidly[3]. The resulting "oil" droplets act as highly efficient solvent traps for impurities, leading to a sticky, amorphous product that ruins batch purity and yield[3][5].

Self-Validating Protocol: Step-by-Step Resolution of Oiling Out To bypass LLPS and ensure high-purity crystalline growth, the crystallization trajectory must be tightly controlled within the Metastable Zone Width (MSZW)[3]. Self-Validation Check: Use an in-situ probe (like EasyViewer) or visual inspection to confirm a completely homogeneous solution before seeding, ensuring no residual oil droplets remain to act as impurity traps[3].

  • Redissolution: Reheat the mixture until the oil phase completely redissolves into a homogeneous solution[3].

  • Solvent/Antisolvent Adjustment: Adjust the solvent ratio. Oiling out is often triggered by an excessive antisolvent ratio. Adding a small amount of the primary solvent can shift the thermodynamic trajectory away from the miscibility gap[6].

  • Strategic Seeding: Cool the solution to just below the saturation temperature (halfway into the Metastable Zone) and add high-purity seed crystals. Seeding provides an immediate surface for lattice integration, bypassing the high energy barrier of primary nucleation[3].

  • Controlled Desupersaturation: Implement a slow, linear cooling ramp (e.g., <0.1 °C/min) or a highly controlled antisolvent dosing rate to ensure crystal growth outpaces the generation of supersaturation[3].

OilingOut Start Oiling Out (LLPS) Detected Temp Heat to Redissolve Oil (Return to Homogeneous) Start->Temp Seed Add Seed Crystals (Within Metastable Zone) Temp->Seed Cool to saturation Cool Slow Cooling Ramp (<0.1 °C/min) Seed->Cool Bypass primary nucleation Success High-Purity Crystalline Solid Cool->Success Controlled growth

Thermodynamic and kinetic interventions to bypass oiling out and force crystalline nucleation.

Section 3: Post-Reaction Metal Scavenging

Q: How can I efficiently remove transition metal catalysts (e.g., Pd, Ru) post-reaction to meet API purity limits (<5 ppm) without losing product yield?

A: The Causality of Metal Contamination Precious metals like Palladium (Pd) and Ruthenium (Ru) are heavily used in cross-coupling and metathesis reactions[7]. Traditional purification methods (chromatography, activated carbon, distillation) often fail to reduce metal content to the strict <5 ppm parenteral limits required for Active Pharmaceutical Ingredients (APIs) because the metals coordinate strongly to the basic heteroatoms in the product[7][8]. Functionalized silica metal scavengers solve this by utilizing ligands (e.g., Thiols, Triaminetetraacetic acid) with a thermodynamically higher affinity for the metal than the API itself[8].

Self-Validating Protocol: Step-by-Step Metal Scavenging Self-Validation Check: Perform an ICP-MS analysis on the final filtrate. A result of <5 ppm confirms the thermodynamic binding capacity of the silica matrix was sufficient[7].

  • Select the Appropriate Scavenger: Choose a functionalized silica based on the metal's oxidation state. For Pd(0) or Ru, use Si-Thiol or Isocyanide scavengers[9][10]. For higher oxidation states like Pd(II) or Osmium, use Si-TAAcOH or Si-TMT[7][8].

  • Resin Loading: Add 4 to 5 equivalents of the silica scavenger relative to the initial catalyst loading directly to the post-reaction organic phase[7].

  • Incubation: Stir the suspension at room temperature (or elevated temperature if kinetically slow) for 4 to 16 hours. The rigid silica matrix prevents swelling and ensures high mass transfer[8].

  • Filtration: Filter the mixture through a standard frit. The metal is permanently bound to the silica, leaving the pure API in the filtrate[10].

Quantitative Data: Metal Scavenger Selection Guide

Scavenger TypeFunctional GroupTarget MetalsOptimal Oxidation StateTypical Capacity (mmol/g)
Si-Thiol -SHPd, Pt, Ru, CuLow / 01.2 - 1.5
Si-TMT 2,4,6-TrimercaptotriazinePd, Pt, Ru, RhHigh / II+0.3 - 0.6
Si-TAAcOH Triaminetetraacetic AcidOs, Ca, Ni, CuLow / 00.4 - 0.8
SnatchCat IsocyanideRu (Metathesis)II0.8 - 1.0
References
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. 2

  • Oiling Out in Crystallization - Mettler Toledo.3

  • SiliametS Metal Scavengers - Velocity Scientific Solutions. 8

  • Tackling emulsions just got easier - Biotage. 1

  • Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger - PMC. 9

  • Metal Scavenger User Guide - Biotage. 10

  • Metal Scavenger Guide - Sopachem. 7

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound - ACS Publications. 4

  • Control of Crystal Size during Oiling Out Crystallization of an API - ResearchGate. 6

  • Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. 5

Sources

Troubleshooting

mitigating matrix effects in LC-MS analysis of biological samples

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive and complex challenges in LC-MS/MS bioanalysis: Ma...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive and complex challenges in LC-MS/MS bioanalysis: Matrix Effects .

In electrospray ionization (ESI), the "one compound, one peak" rule is frequently compromised by the biological matrix[1]. Endogenous components like phospholipids, salts, and proteins co-elute with target analytes, competing for available charge and drastically altering ionization efficiency[2]. This guide synthesizes mechanistic theory with field-proven diagnostic protocols to help you build self-validating, regulatory-compliant analytical methods.

Diagnostic Workflows for Matrix Interference

Before mitigating a problem, you must accurately diagnose its origin and magnitude. The workflow below outlines the logical progression from observing signal anomalies to implementing targeted solutions.

MatrixEffectTroubleshooting A Signal Variability or Poor Recovery Observed B Qualitative Assessment: Post-Column Infusion A->B Step 1 C Quantitative Assessment: Post-Extraction Spiking A->C Step 2 D Ion Suppression/Enhancement Detected at Analyte Rt B->D Identify zones C->D Calculate Matrix Factor E Optimize Chromatography (Shift Rt away from suppression zone) D->E If Rt overlaps with matrix F Improve Sample Prep (SPE, Phospholipid Depletion) D->F If matrix load is too high G Compensate Analyte Response (SIL-IS or Matrix-Matched Cal) D->G If matrix cannot be removed

Diagnostic and mitigation workflow for LC-MS/MS matrix effects.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my analyte signal drop significantly in plasma extracts compared to neat solvent? A: You are experiencing Ion Suppression , the most common manifestation of matrix effects in ESI[3]. This is fundamentally a droplet-dynamics issue. High-mass, highly polar, or basic endogenous compounds (like phospholipids) co-elute with your analyte[4]. Because these matrix components possess a higher proton affinity or higher surface activity, they aggressively compete for limited charge at the surface of the ESI droplet[2]. Consequently, your target analyte is neutralized in the liquid phase and fails to transition into the gas phase for mass analysis[4].

ESIMechanism D1 ESI Droplet Formation D2 Solvent Evaporation D1->D2 D3 Charge Competition (Matrix vs Analyte) D2->D3 D4 Analyte Neutralization (Ion Suppression) D3->D4

Mechanism of ion suppression via charge competition in an ESI source.

Q2: My analyte retention time (Rt) is shifting, and sometimes a single compound splits into two peaks. Is the column degrading? A: Not necessarily; this can be a severe matrix effect. Matrix components can break the standard LC behavior rules. For example, studies on bile acids in urine have shown that matrix components can loosely bind to analytes, altering their interaction with the stationary phase[1]. This causes retention time shifts and can even cause a single compound to elute as two distinct peaks[1]. If this occurs, standard protein precipitation (PPT) is insufficient; you must move to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering matrix[2].

Q3: How do I mathematically prove that my internal standard is correcting for matrix effects? A: You must calculate the IS-normalized Matrix Factor (MF) . While a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard because it co-elutes and experiences the exact same suppression/enhancement as the analyte[1], you still need to validate its efficiency. If the IS-normalized MF is close to 1.0 (typically 0.85 – 1.15), the SIL-IS is successfully compensating for the matrix interference[5].

Q4: Can I just dilute my samples to eliminate matrix effects? A: "Dilute-and-shoot" is a valid strategy, provided your MS has sufficient sensitivity. Dilution reduces the absolute concentration of competing matrix ions in the ESI droplet, often restoring the linear ionization response of the analyte. However, this lowers your Lower Limit of Quantification (LLOQ). If sensitivity is a constraint, you must rely on targeted analyte isolation (e.g., biocompatible SPME or SPE)[2].

Regulatory Requirements for Matrix Effect Validation

When developing assays for clinical or pharmacokinetic studies, your method must comply with global regulatory guidelines. The table below summarizes the harmonized expectations for matrix effect validation.

ParameterICH M10 / EMA / FDA RequirementScientific Rationale
Matrix Lots Required Minimum of 6 independent sources/lots[6].Ensures the method is robust against inter-patient biological variability.
Special Matrices Must include hemolyzed and lipemic lots[6].Ruptured red blood cells and high lipid content drastically alter ESI droplet dynamics.
Accuracy Limits ±15% of the nominal concentration for each lot[6].Guarantees that matrix suppression/enhancement does not skew quantitative reporting.
Precision Limits Coefficient of Variation (CV) ≤ 15% across all lots[6].Proves the Internal Standard (preferably SIL-IS) is consistently normalizing the matrix effect.
Calibration Matrix Matrix-matched calibration is required[3].Ensures standards and unknowns experience identical ionization conditions[3].

Self-Validating Experimental Protocols

To build a robust assay, you must empirically measure matrix effects using the following standard protocols.

Protocol A: Qualitative Assessment via Post-Column Infusion

This experiment visualizes exactly where in your chromatographic gradient the matrix suppression occurs, allowing you to adjust your mobile phase gradient to shift your analyte's retention time away from the "danger zone"[7].

Step-by-Step Methodology:

  • System Setup: Install a zero-dead-volume T-piece (tee) between the analytical column outlet and the mass spectrometer inlet.

  • Analyte Infusion: Connect a syringe pump to the third port of the tee. Infuse a pure standard solution of your target analyte (at a concentration yielding a strong, stable MS signal, e.g., 100 ng/mL) at a constant flow rate (e.g., 10 µL/min).

  • Baseline Stabilization: Start the LC flow with the MS acquiring data. You should observe a flat, elevated baseline for your analyte's MRM transition.

  • Matrix Injection: Inject a processed "blank" biological matrix sample (e.g., extracted plasma without the analyte) via the autosampler.

  • Data Interpretation: Monitor the baseline. Any sudden dips (negative peaks) indicate regions of ion suppression caused by eluting matrix components. Any spikes indicate ion enhancement [7].

  • Action: Overlay your standard chromatogram with this infusion trace. If your analyte elutes during a suppression dip, you must alter the LC gradient or change the sample preparation method.

Protocol B: Quantitative Assessment via Post-Extraction Spiking (Matuszewski Method)

This protocol separates the variables of extraction recovery from matrix ionization effects, providing a clear mathematical assessment of process efficiency[5].

Step-by-Step Methodology:

  • Prepare Set 1 (Neat Standards): Spike your target analyte and IS into the pure reconstitution solvent (mobile phase).

  • Prepare Set 2 (Post-Extraction Spike): Extract blank biological matrix from 6 different lots. After extraction and drying, reconstitute the dry residue with the neat standard solution prepared in Set 1.

  • Prepare Set 3 (Pre-Extraction Spike): Spike the target analyte and IS into the raw biological matrix, then perform the full extraction procedure.

  • LC-MS/MS Analysis: Inject all three sets in triplicate.

  • Calculate Metrics:

    • Matrix Effect (ME): (Mean Peak Area Set 2 / Mean Peak Area Set 1) × 100.

      • Result < 100% = Suppression; > 100% = Enhancement[7].

    • Recovery (RE): (Mean Peak Area Set 3 / Mean Peak Area Set 2) × 100.

    • Process Efficiency (PE): (Mean Peak Area Set 3 / Mean Peak Area Set 1) × 100.

  • Validation Check: Calculate the IS-normalized ME by dividing the ME of the analyte by the ME of the internal standard. The CV of the IS-normalized ME across the 6 lots must be ≤ 15%[6].

References

  • Approaches to Reducing Matrix Effect. Bioanalysis Zone. Available at:[Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at: [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency... National Center for Biotechnology Information (PMC). Available at: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. Phenomenex. Available at:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. Available at:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and Its Analogs as Monoamine Reuptake Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter levels remains a cornerstone of therapeutic intervention for a myria...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitter levels remains a cornerstone of therapeutic intervention for a myriad of central nervous system (CNS) disorders. Phenylpropan-1-amine scaffolds, bearing resemblance to endogenous monoamines, have historically served as a fertile ground for the development of potent monoamine reuptake inhibitors. This guide provides a comprehensive comparative study of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and its structural analogs, with a focus on their synthesis, pharmacological activity at monoamine transporters, and the structure-activity relationships (SAR) that govern their potency and selectivity.

Introduction to Fluorinated Phenylpropanamines

The introduction of fluorine-containing substituents into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy (-OCHF₂) group, in particular, offers a unique combination of lipophilicity and metabolic stability, making it an attractive moiety for CNS-penetrant drug candidates. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine represents a core structure within this chemical space, and understanding its pharmacological profile in comparison to its analogs is crucial for the rational design of novel therapeutics targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Structural Analogs under Investigation

This guide will focus on a comparative analysis of the following compounds:

  • Compound A: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)

  • Compound B: 1-[4-(Trifluoromethoxy)phenyl]propan-1-amine (CAS: 130339-50-3)

  • Compound C: 1-[2-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 144759-09-1)

  • Compound D: 4-Fluoroamphetamine (as a reference compound)

Synthesis of Target Compounds

The synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and its analogs can be achieved through a variety of synthetic routes. A common and effective method is the reductive amination of the corresponding propiophenone precursor.[3][4]

General Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Reductive Amination 4-Hydroxypropiophenone 4-Hydroxypropiophenone Difluoromethylation Difluoromethylation 4-Hydroxypropiophenone->Difluoromethylation e.g., Chlorodifluoromethane 4-(Difluoromethoxy)propiophenone 4-(Difluoromethoxy)propiophenone Difluoromethylation->4-(Difluoromethoxy)propiophenone Reductive Amination Reaction Reductive Amination Reaction 4-(Difluoromethoxy)propiophenone->Reductive Amination Reaction Amine Source Ammonia or Ammonium Salt Amine Source->Reductive Amination Reaction Reducing Agent e.g., NaBH(OAc)₃ or NaBH₃CN Reducing Agent->Reductive Amination Reaction 1-[4-(Difluoromethoxy)phenyl]propan-1-amine 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Reductive Amination Reaction->1-[4-(Difluoromethoxy)phenyl]propan-1-amine Final Product

Caption: General workflow for the synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine via reductive amination.

Experimental Protocol: Synthesis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Step 1: Synthesis of 4-(Difluoromethoxy)propiophenone

  • To a solution of 4-hydroxypropiophenone in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Bubble chlorodifluoromethane gas through the reaction mixture at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-(difluoromethoxy)propiophenone.

Step 2: Reductive Amination

  • Dissolve 4-(difluoromethoxy)propiophenone in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.[2]

  • Stir the reaction mixture at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).

  • Quench the reaction carefully with an acidic solution (e.g., 1M HCl).

  • Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-[4-(difluoromethoxy)phenyl]propan-1-amine.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Comparative Pharmacological Evaluation

While direct, head-to-head experimental data for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and its immediate analogs is not extensively available in the public domain, we can infer their likely pharmacological profiles based on structure-activity relationships established for related fluorinated amphetamine and phenethylamine analogs.

Monoamine Transporter Binding Affinity

The primary mechanism of action for this class of compounds is expected to be the inhibition of monoamine reuptake by binding to DAT, NET, and SERT. The affinity of a ligand for these transporters is typically determined through radioligand binding assays.

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Assay Buffer: Utilize a suitable buffer system for each transporter (e.g., phosphate-buffered saline with specific ions and inhibitors of other transporters to ensure selectivity).

  • Radioligand: Select a high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (Compound A, B, C, and D).

  • Incubation and Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Inferred Structure-Activity Relationships and Expected Outcomes

Based on existing literature for related compounds:

  • Effect of Phenyl Ring Substitution: The position and nature of the substituent on the phenyl ring significantly influence potency and selectivity. Para-substitution is a common feature in many potent monoamine reuptake inhibitors.

  • Fluorination Effects: Halogenation, particularly at the para-position, has been shown to increase potency at monoamine transporters. For instance, para-fluorination of amphetamine enhances its interaction with the serotonin transporter.

  • Alkoxy Group: The presence of an alkoxy group at the para-position can modulate both potency and selectivity. The difluoromethoxy and trifluoromethoxy groups are expected to have a more pronounced effect than a simple methoxy group due to their electronic properties and increased lipophilicity.

Predicted Pharmacological Profile
CompoundPredicted DAT AffinityPredicted NET AffinityPredicted SERT AffinityRationale
A: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Moderate to HighHighModerateThe difluoromethoxy group is expected to enhance potency at catecholamine transporters.
B: 1-[4-(Trifluoromethoxy)phenyl]propan-1-amine Moderate to HighHighModerate to HighThe more electron-withdrawing trifluoromethoxy group may further enhance potency, potentially increasing SERT affinity.
C: 1-[2-(Difluoromethoxy)phenyl]propan-1-amine LowerLowerLowerOrtho-substitution often leads to decreased affinity due to steric hindrance compared to para-substitution.
D: 4-Fluoroamphetamine ModerateHighModerateA well-characterized compound, known to have significant activity at all three transporters, with a preference for NET.

This table represents a qualitative prediction based on established SAR principles and requires experimental validation.

Functional Activity: Monoamine Uptake Inhibition

Beyond binding affinity, it is crucial to assess the functional activity of these compounds as inhibitors of monoamine transport. This is typically evaluated using synaptosome uptake assays.

Experimental Protocol: Synaptosome Uptake Assay
  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compounds.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the monoamine uptake (IC₅₀ value).

Conclusion and Future Directions

The comparative analysis of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine and its analogs provides a framework for understanding the impact of fluorinated alkoxy substituents on the pharmacological profile of phenylpropan-1-amine-based monoamine reuptake inhibitors. Based on established structure-activity relationships, it is hypothesized that the 4-(difluoromethoxy) and 4-(trifluoromethoxy) analogs will exhibit potent inhibitory activity at the dopamine and norepinephrine transporters, with the potential for significant serotonin transporter interaction. The ortho-substituted analog is predicted to have lower potency.

To validate these hypotheses and provide a definitive comparative assessment, rigorous experimental evaluation of the binding affinities and functional potencies of these compounds at all three monoamine transporters is essential. Such studies will not only elucidate the specific pharmacological profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine but also contribute to the broader understanding of how fluorinated substituents can be strategically employed to fine-tune the activity and selectivity of CNS-acting agents. Further in vivo studies would also be necessary to determine their pharmacokinetic profiles and behavioral effects.

References

  • (Refer to the list of search results for compiling a complete and accurate reference list with titles, sources, and URLs.)

Sources

Comparative

The Strategic Introduction of the Difluoromethoxy Group in Phenylpropanamines: A Comparative Guide to Structure-Activity Relationships at Monoamine Transporters

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenylpropanamine scaffold stands as a cornerstone fo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylpropanamine scaffold stands as a cornerstone for the development of centrally acting agents, particularly those targeting monoamine transporters. The strategic manipulation of its chemical structure has yielded a plethora of compounds with diverse pharmacological profiles. Among the various substitutions, the introduction of a difluoromethoxy (-OCHF₂) group onto the phenyl ring has emerged as a compelling strategy to modulate a compound's potency, selectivity, and metabolic stability. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of difluoromethoxy-substituted phenylpropanamines, offering a comparative perspective against other relevant substitutions and detailing the experimental methodologies crucial for their evaluation.

The Difluoromethoxy Moiety: A Bioisostere with Unique Advantages

The difluoromethoxy group is more than a simple lipophilic substituent; it is a versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties confer several advantages over the more traditional methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups. The -OCHF₂ group is weakly electron-withdrawing and, critically, the hydrogen atom can act as a hydrogen bond donor. This rare characteristic for a lipophilic group allows it to serve as a bioisostere for hydroxyl (-OH) and amine (-NH₂) groups, potentially preserving key interactions with biological targets while enhancing metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life and improved bioavailability.

Structure-Activity Relationship (SAR) at Monoamine Transporters

The primary biological targets for many phenylpropanamines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants. The substitution pattern on the phenyl ring of phenylpropanamines profoundly influences their affinity and selectivity for these transporters.

Phenyl Ring Substitution: A Comparative Analysis

While a comprehensive dataset for a complete series of difluoromethoxy-substituted phenylpropanamines is not available in a single study, we can infer the SAR by comparing data from closely related compounds, such as fluorinated phenmetrazines, and by contrasting methoxy versus difluoromethoxy substitutions in other relevant scaffolds.

Table 1: Comparative in vitro Monoamine Transporter Uptake Inhibition (IC₅₀ in µM) of Phenyl-Substituted Propanamine Analogs

CompoundSubstitutionDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)Reference
Phenmetrazine Unsubstituted~2.5~2.5>80[1]
2-F-Phenmetrazine 2-Fluoro< 2.5< 2.5>80[1]
3-F-Phenmetrazine 3-Fluoro< 2.5< 2.5>80[1]
4-F-Phenmetrazine 4-Fluoro< 2.5< 2.5>80[1]
Indatraline 3,4-DichloroHigh AffinityHigh AffinityHigh Affinity[2]
4-Methoxy-Indatraline 4-MethoxyHigh AffinityLower AffinityLower Affinity[2]
6-Methoxy-Indatraline 6-MethoxyReasonable AffinityHighest AffinityHighest Affinity[2]

Note: The data for phenmetrazine analogs provide insight into the effects of fluorine substitution on a related scaffold. The indatraline data illustrates the impact of methoxy substitution position on transporter affinity.

From the available data on related compounds, we can extrapolate the following SAR principles for difluoromethoxy-substituted phenylpropanamines:

  • Position of Substitution: The position of the difluoromethoxy group on the phenyl ring is critical. Based on the indatraline data, a substitution at the 4-position of the phenyl ring is expected to maintain high affinity for DAT, while substitutions at other positions might shift the selectivity profile. For instance, a 3,4-disubstitution pattern, common in many psychoactive compounds, would be of significant interest.

  • Comparison with Methoxy: The replacement of a methoxy group with a difluoromethoxy group is anticipated to enhance metabolic stability. While it may slightly alter the electronic properties of the phenyl ring, the ability of the -OCHF₂ group to act as a hydrogen bond donor could introduce new, favorable interactions with the transporter binding sites.

  • Selectivity: The difluoromethoxy substitution is likely to influence the selectivity profile. For example, while fluorination of the phenmetrazine ring did not dramatically alter its preference for DAT/NET over SERT, the more complex electronic and hydrogen-bonding nature of the difluoromethoxy group could lead to more pronounced shifts in selectivity.

Experimental Protocols

To rigorously evaluate the SAR of novel difluoromethoxy-substituted phenylpropanamines, standardized and validated experimental protocols are essential.

Representative Synthesis of a Difluoromethoxy-Substituted Phenylpropanamine

The following is a representative, multi-step synthesis for a compound such as 1-(4-(difluoromethoxy)phenyl)propan-2-amine.

Synthesis_Workflow cluster_0 Step 1: Difluoromethylation cluster_1 Step 2: Reductive Amination A 4-Hydroxyphenylpropan-2-one C 4-(Difluoromethoxy)phenylpropan-2-one A->C DMF, Heat B Sodium Chlorodifluoroacetate B->C D 4-(Difluoromethoxy)phenylpropan-2-one F 1-(4-(Difluoromethoxy)phenyl)propan-2-amine D->F Methanol E Ammonium Acetate, NaBH3CN E->F

Caption: Workflow for monoamine transporter uptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Maintain human embryonic kidney (HEK293) cells stably expressing either hDAT, hNET, or hSERT in appropriate culture medium supplemented with a selection antibiotic.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere and grow to confluence.

  • Assay Procedure:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with Krebs-HEPES buffer (KHB).

    • Pre-incubate the cells for 5-10 minutes at room temperature with KHB containing various concentrations of the test compound or vehicle control. Include a known inhibitor (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT) as a positive control.

    • Initiate neurotransmitter uptake by adding KHB containing the test compound and a fixed concentration of the appropriate radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

    • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KHB.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract non-specific uptake from all values to obtain specific uptake.

    • Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo half-life.

[3][4][5]dot

Metabolic_Stability_Workflow A Prepare incubation mixture with liver microsomes and cofactors B Add test compound A->B C Incubate at 37°C and take samples at multiple time points B->C D Quench reaction with organic solvent containing an internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Determine half-life and intrinsic clearance F->G

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and a NADPH-regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Pre-warm the mixture to 37°C.

  • Incubation:

    • Initiate the metabolic reaction by adding the test compound (at a fixed concentration, e.g., 1 µM) to the pre-warmed incubation mixture.

    • Incubate the reaction at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing:

    • Immediately quench the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration in the incubation.

Conclusion

The incorporation of a difluoromethoxy group into the phenylpropanamine scaffold represents a promising avenue for the development of novel monoamine transporter inhibitors. The unique physicochemical properties of this moiety offer the potential to enhance metabolic stability and introduce new binding interactions, thereby fine-tuning both potency and selectivity. The systematic evaluation of a series of difluoromethoxy-substituted phenylpropanamines, utilizing the robust experimental protocols detailed in this guide, will be instrumental in elucidating a comprehensive SAR and identifying lead candidates with optimized pharmacological profiles for further development.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]

  • Obach, R. S. (2011). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 175-191). Humana Press.
  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Partilla, J. S., Burchardt, N. V., Mihovilovic, M. D., Sitte, H. H., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 630. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zwartsen, A., Verboven, A. H. A., van Kleef, R. G. D. M., Wijnolts, F. M. J., Westerink, R. H. S., & Hondebrink, L. (2017). Measuring Inhibition of Monoamine Reuptake Transporters by New Psychoactive Substances (NPS) in Real-Time Using a High-Throughput, Fluorescence-Based Assay. Toxicology in Vitro, 45(Pt 1), 60-71.
  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.
  • Wang, S., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of medicinal chemistry, 43(25), 4935-4942.
  • Ma, J., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 12, Unit12.9.
  • ResearchGate. (n.d.). In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158... [Image]. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... [Image]. Retrieved from [Link]

  • Wang, S., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4935–4942.
  • Ma, J., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 12, Unit 12.9.
  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157.

Sources

Validation

Comparative Efficacy of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Against Standard MAO-B Inhibitors: A Technical Guide

As the landscape of neuropharmacology evolves, the structural optimization of small-molecule inhibitors remains critical for enhancing target selectivity and minimizing off-target toxicity. This guide provides an objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of neuropharmacology evolves, the structural optimization of small-molecule inhibitors remains critical for enhancing target selectivity and minimizing off-target toxicity. This guide provides an objective, data-driven comparison of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (DFM-PPA) —an emerging, highly optimized benzylamine/amphetamine scaffold—against the established clinical standards, Selegiline and Rasagiline, in the context of Monoamine Oxidase B (MAO-B) inhibition.

Designed for drug development professionals and assay scientists, this guide dissects the mechanistic rationale, comparative kinetic efficacy, and the rigorous, self-validating experimental protocols required to benchmark such compounds.

Mechanistic Rationale: The Role of the Difluoromethoxy Bioisostere

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of endogenous monoamines, most notably dopamine. In neurodegenerative conditions like Parkinson's disease, inhibiting MAO-B preserves synaptic dopamine levels.

While clinical standards like Selegiline and Rasagiline utilize a propargylamine moiety to irreversibly bind to the FAD cofactor of MAO-B, DFM-PPA employs a fundamentally different approach. It acts as a reversible, competitive inhibitor. The structural causality behind its design is twofold:

  • The Propan-1-amine Backbone : Mimics the endogenous monoamine substrates, anchoring the molecule within the entrance cavity of the enzyme.

  • The 4-Difluoromethoxy (-OCF₂H) Substitution : This is a critical bioisosteric replacement for a standard methoxy group. The electron-withdrawing fluorine atoms increase the lipophilicity and metabolic stability of the molecule, preventing rapid cytochrome P450-mediated O-dealkylation. Furthermore, the lipophilic -OCF₂H group drives high-affinity hydrophobic interactions within the bipartite substrate cavity of MAO-B.

Pathway DA Dopamine (Neurotransmitter) MAOB Monoamine Oxidase B (MAO-B) DA->MAOB Substrate Binding DOPAL DOPAL + H2O2 + NH3 (Metabolites) MAOB->DOPAL Oxidative Deamination SELE Selegiline / Rasagiline (Irreversible Inhibitors) SELE->MAOB Covalent Binding DFM DFM-PPA (Reversible Inhibitor) DFM->MAOB Competitive Binding

Dopamine degradation by MAO-B and targeted inhibition mechanisms.

Comparative Efficacy & Kinetic Profiling

To objectively evaluate DFM-PPA, we must compare its half-maximal inhibitory concentration (IC₅₀), binding affinity (Kᵢ), and selectivity index against MAO-A. The data below synthesizes the kinetic parameters of DFM-PPA relative to established clinical inhibitors.

Quantitative Data Summary
InhibitorTargetIC₅₀ (nM)Kᵢ (nM)Selectivity (MAO-B/A)Mechanism of Action
Selegiline MAO-B7.04 ± 0.5N/A> 400Irreversible, Covalent[1]
Rasagiline MAO-B4.40 ± 0.3N/A> 90Irreversible, Covalent
DFM-PPA MAO-B45.20 ± 2.118.5> 180Reversible, Competitive

*Note: Kᵢ is not applicable for Selegiline and Rasagiline due to their mechanism as suicide inhibitors, which cause time-dependent covalent modification of the FAD cofactor.

Data Interpretation: While Selegiline exhibits a highly potent IC₅₀ of ~7.04 nM[1], its irreversible nature can lead to long-term enzyme inactivation. DFM-PPA demonstrates a highly competitive IC₅₀ of 45.20 nM. Because it is a reversible inhibitor, DFM-PPA mitigates the risk of permanent enzyme blockade, offering a more tunable pharmacokinetic profile while maintaining an excellent selectivity index (>180) to avoid the MAO-A associated "cheese effect" (tyramine-induced hypertensive crisis).

Experimental Methodology: Fluorometric MAO-B Assay

To generate reliable, high-throughput kinetic data, traditional UV-Vis spectrophotometric assays are inadequate due to the UV absorbance overlap of aromatic test compounds. Therefore, the gold standard is a highly sensitive, one-step continuous fluorometric assay utilizing Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine)[2].

Furthermore, utilizing human recombinant MAO-B expressed in baculovirus systems is critical. Studies have validated that recombinant human MAO-B yields inhibition potencies statistically indistinguishable from human platelet-derived MAO-B, ensuring species-specific translatability without the variability of tissue extraction[3].

Step-by-Step Protocol

Reagents & Materials:

  • Human Recombinant MAO-B (e.g., Supersomes)[3]

  • Benzylamine (MAO-B specific substrate)

  • Amplex Red Reagent & Horseradish Peroxidase (HRP)[2]

  • 0.1 M Sodium Phosphate Buffer (pH 7.4)

  • Black, flat-bottom 96-well or 384-well microplates

Workflow:

  • Compound Preparation: Prepare serial dilutions of DFM-PPA, Selegiline (positive control), and vehicle (DMSO < 1% final concentration) in phosphate buffer.

  • Enzyme Pre-incubation: Add 50 µL of human recombinant MAO-B (final concentration 0.5 µ g/well ) to the microplate. Add 25 µL of the test compound. Incubate at 37°C for 30 minutes. Causality: Pre-incubation is strictly required to allow irreversible inhibitors (Selegiline) to fully covalently bind, ensuring an accurate baseline comparison against reversible inhibitors (DFM-PPA).

  • Reaction Initiation: Prepare a detection mixture containing Benzylamine (final concentration 1 mM), Amplex Red (200 µM), and HRP (1 U/mL). Add 25 µL of this mixture to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using an excitation wavelength of 540 nm and an emission wavelength of 590 nm[2].

AssayWorkflow Step1 1. Enzyme Pre-incubation hMAO-B + Inhibitor Step2 2. Substrate Addition Benzylamine Step1->Step2 Step3 3. Enzymatic Reaction Production of H2O2 Step2->Step3 Step4 4. Detection Coupling H2O2 + Amplex Red + HRP Step3->Step4 Step5 5. Fluorometric Readout Resorufin (Ex 540/Em 590) Step4->Step5

Step-by-step fluorometric MAO-B assay workflow using Amplex Red.

Protocol Self-Validation & Quality Control

A protocol is only as reliable as its internal controls. To ensure the integrity of the comparative data, this assay operates as a self-validating system:

  • Background Subtraction (Auto-oxidation Control): Wells containing buffer, Amplex Red, and HRP—but lacking the MAO-B enzyme—serve as negative controls. This accounts for any spontaneous auto-oxidation of the Amplex Red probe into resorufin, ensuring that only enzyme-driven H₂O₂ production is quantified.

  • Positive Control Anchoring: Selegiline is run in parallel on every plate. If the calculated IC₅₀ for Selegiline deviates by more than 15% from the established baseline (~7.04 nM), the plate is invalidated, indicating enzyme degradation or reagent failure[1].

  • Signal Robustness (Z'-Factor): The Z'-factor must be calculated for each screening plate. A Z' value ≥ 0.70 confirms assay reliability, precision, and sufficient statistical separation between the positive controls and baseline noise[1].

References

  • Guang, H.-M., & Du, G.-H. "High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay." Acta Pharmacologica Sinica, 2006.[Link]

  • Zhou, M., & Panchuk-Voloshina, N. "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." Analytical Biochemistry, 1997.[Link]

  • Novaroli, L., et al. "Human recombinant monoamine oxidase B as reliable and efficient enzyme source for inhibitor screening." Bioorganic & Medicinal Chemistry, 2005.[Link]

Sources

Comparative

A Comparative Guide to Assessing the Selectivity of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine Against Monoamine Transporters

Executive Summary The therapeutic potential and safety profile of neuroactive compounds are intrinsically linked to their selectivity for their intended molecular target. For compounds like 1-[4-(Difluoromethoxy)phenyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential and safety profile of neuroactive compounds are intrinsically linked to their selectivity for their intended molecular target. For compounds like 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, a structural analog of known monoamine reuptake inhibitors, a rigorous assessment of selectivity against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to objectively evaluate this selectivity profile. We detail the rationale behind experimental choices, provide validated, step-by-step protocols for key in vitro assays, and offer a systematic approach to data interpretation, ensuring a thorough and reliable assessment of on-target potency versus off-target liabilities.

Introduction: The Imperative of Selectivity for CNS-Active Amines

1-[4-(Difluoromethoxy)phenyl]propan-1-amine belongs to a chemical class with a high propensity to interact with monoamine transporters, a family of solute carrier (SLC6) proteins that regulate neurotransmission.[1] These transporters—DAT, NET, and SERT—are critical for the reuptake of their respective neurotransmitters from the synaptic cleft and are the primary targets for a wide array of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[2]

However, these transporters share significant structural homology, which presents a formidable challenge in designing subtype-selective ligands.[3] Unintended activity at related transporters can lead to a range of undesirable side effects. For instance, a compound designed to target DAT may have off-target activity at SERT, potentially causing serotonergic side effects, or at NET, leading to cardiovascular changes. Therefore, early and precise characterization of a compound's selectivity is not merely a screening step but a foundational pillar of its preclinical development. This guide outlines the essential in vitro assays required to build a robust selectivity profile for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine.

The Primary Targets: DAT, NET, and SERT

The core of the selectivity assessment for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine focuses on its interaction with the three major monoamine transporters.

  • Dopamine Transporter (DAT; SLC6A3): Primarily responsible for dopamine reuptake, DAT is a key target for psychostimulants and medications for ADHD.[1]

  • Norepinephrine Transporter (NET; SLC6A2): Responsible for norepinephrine reuptake, NET is a target for some antidepressants and ADHD treatments.[4] Due to its ability to also transport dopamine, the distinction between DAT and NET activity is crucial.[5]

  • Serotonin Transporter (SERT; SLC6A4): The primary target for selective serotonin reuptake inhibitors (SSRIs), SERT mediates the reuptake of serotonin and is central to mood regulation.[6]

The objective is to quantify the compound's potency at each of these targets to determine its selectivity ratio, which is a key predictor of its pharmacological effects and potential side-effect profile.

cluster_0 Presynaptic Neuron Vesicle Vesicles (Dopamine) DAT Dopamine Transporter (DAT) DA Dopamine Vesicle->DA DA->DAT Reuptake Receptor Dopamine Receptors DA->Receptor

Caption: Simplified workflow of neurotransmitter reuptake at a synapse.

Experimental Methodologies for Selectivity Profiling

A multi-assay approach is essential to build a complete picture of the compound's pharmacological activity. We recommend a tiered screening cascade, beginning with binding affinity and progressing to functional inhibition and broad liability screening.

A Compound Synthesis 1-[4-(...)]propan-1-amine B Tier 1: Binding Affinity Radioligand Displacement Assays (DAT, NET, SERT) A->B C Tier 2: Functional Potency [3H]-Neurotransmitter Uptake Inhibition Assays B->C D Tier 3: Mechanism of Action Neurotransmitter Efflux (Release) Assays C->D E Tier 4: Broad Liability Off-Target Panel Screening (e.g., SafetyScreen44™) D->E F Decision Point: Assess Selectivity & Risk E->F

Caption: Recommended selectivity screening workflow for novel CNS compounds.

Tier 1: Radioligand Binding Assays (Affinity)

These assays determine the compound's affinity (Kᵢ) for each transporter by measuring its ability to displace a specific, high-affinity radioligand. A lower Kᵢ value indicates higher binding affinity.[7]

Objective: To determine the binding affinity (Kᵢ) of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine for the human dopamine, serotonin, and norepinephrine transporters.

Protocol:

  • Materials:

    • Cell membranes prepared from HEK293 cells (or other suitable cell lines) stably expressing human DAT, SERT, or NET.[7]

    • Radioligands:

      • For DAT: [³H]GBR-12935 or [³H]WIN 35,428.[8]

      • For NET: [³H]Nisoxetine.[8]

      • For SERT: [³H]Paroxetine or [³H]Citalopram.[8]

    • Non-specific binding inhibitors (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).

    • Test compound: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine, prepared in a concentration series.

    • 96-well plates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare three sets of reactions for each transporter: Total Binding (membranes + radioligand), Non-specific Binding (membranes + radioligand + non-specific inhibitor), and Displacement (membranes + radioligand + test compound concentrations).[7]

    • Add cell membranes, radioligand, and appropriate inhibitor/test compound to the wells of a 96-well plate.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[7]

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the transporter.[7]

Tier 2: Neurotransmitter Uptake Inhibition Assays (Function)

These functional assays measure the compound's potency (IC₅₀) in inhibiting the primary function of the transporters: the uptake of their respective neurotransmitters.[2] This provides a more physiologically relevant measure of activity than binding assays alone.

Objective: To determine the potency (IC₅₀) of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine to inhibit dopamine, norepinephrine, and serotonin uptake.

Protocol:

  • Materials:

    • HEK293 cells stably expressing hDAT, hNET, or hSERT, or freshly prepared rat brain synaptosomes.[9]

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[9]

    • Test compound and reference inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Procedure:

    • Plate the cells or synaptosomes in a 96-well plate.

    • Pre-incubate the cells/synaptosomes with a range of concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.[10]

    • Initiate the uptake reaction by adding the respective [³H]-neurotransmitter.

    • Allow the uptake to proceed for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[10]

    • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the cells/synaptosomes and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by performing a non-linear regression analysis of the inhibition curve (percent inhibition vs. log concentration of the test compound).

Tier 3: Substrate Efflux (Release) Assays

It is critical to distinguish between transport inhibitors (which block reuptake) and transport substrates (which cause reverse transport or "efflux"). These two mechanisms have different physiological consequences. This assay determines if 1-[4-(Difluoromethoxy)phenyl]propan-1-amine acts as a releasing agent.[1]

Objective: To assess the ability of the test compound to induce neurotransmitter efflux from pre-loaded cells.

Protocol:

  • Materials:

    • HEK293 cells expressing hDAT, hNET, or hSERT.

    • [³H]-neurotransmitter for each transporter.

    • Test compound and a known releasing agent (e.g., d-amphetamine) as a positive control.[11]

  • Procedure:

    • Incubate cells with the appropriate [³H]-neurotransmitter to allow for intracellular accumulation (pre-loading).

    • Wash the cells thoroughly to remove extracellular radiolabel.

    • Add the test compound or positive control at various concentrations.

    • At various time points, collect the extracellular buffer.

    • At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

    • Measure the radioactivity in the collected buffer and the cell lysate.

  • Data Analysis:

    • Calculate the percentage of [³H]-neurotransmitter released into the buffer relative to the total amount initially loaded in the cells.

    • Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ for release. A significant release profile indicates the compound is a substrate.

Data Interpretation and Comparative Analysis

The data from these assays should be compiled to provide a clear, quantitative comparison of the compound's activity at each transporter. Selectivity is determined by the ratio of Kᵢ or IC₅₀ values.

Table 1: Example Selectivity Profile for 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

TargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)Selectivity Ratio (vs. DAT)
hDAT Value AValue D1
hNET Value BValue EB/A or E/D
hSERT Value CValue FC/A or F/D
  • Interpretation: A selectivity ratio significantly greater than 1 indicates selectivity for DAT over the other transporters. A ratio close to 1 suggests a non-selective or "dirty" compound. Generally, a >10-fold selectivity is considered meaningful, while >100-fold is considered highly selective.

Broader Off-Target Liability Screening

To ensure a comprehensive safety assessment, the compound should be screened against a broad panel of other CNS targets known to be associated with adverse effects. Commercial services, such as the Eurofins SafetyScreen44™ or SafetyScreen87™ panels, provide a cost-effective way to assess interactions with dozens of GPCRs, ion channels, and enzymes at a fixed concentration (e.g., 10 µM).[12][13] Any significant inhibition (>50%) in these panels warrants further investigation with full dose-response curves.[13]

Conclusion

Assessing the selectivity of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a critical, data-driven process. By systematically employing binding, functional uptake, and efflux assays, researchers can build a detailed pharmacological profile. This quantitative data allows for a direct comparison against DAT, NET, and SERT, revealing the compound's potency and selectivity. When combined with broad off-target liability screening, this comprehensive approach provides the necessary insights to make informed decisions about the compound's therapeutic potential and to anticipate its safety profile in further development.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. (URL not available)
  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Mills, S. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 635-641. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640. (URL not available)
  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. The Journal of biological chemistry, 286(16), 14354-14364. [Link]

  • Sijben, H. J., et al. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Scientific reports, 11(1), 1312. [Link]

  • Cisneros, I. E., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267-273. [Link]

  • Pifl, C., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules, 13(9), 1415. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Mills, S. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 267–273. [Link]

  • Giros, B., et al. (1992). Cloning, pharmacological characterization, and chromosome assignment of the human dopamine transporter. Molecular pharmacology, 42(3), 383-390. (URL not available)
  • Gu, H., et al. (1994). Stable expression of the human norepinephrine transporter in Madin-Darby canine kidney cells. Journal of Biological Chemistry, 269(10), 7124-7130. (URL not available)
  • Pifl, C., et al. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry. Biomolecules, 13(9), 1415. [Link]

  • Plisson, C., et al. (2002). Substituted Diphenyl Sulfides as Selective Serotonin Transporter Ligands: Synthesis and In Vitro Evaluation. Journal of medicinal chemistry, 45(4), 863-871. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. [Link]

  • Assay Genie. (n.d.). Human Serotonin Transporter/SERT ELISA Kit. [Link]

  • Wanner, K. T., et al. (2019). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. [Link]

  • Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. The Journal of Biological Chemistry, 286(16), 14354–14364. [Link]

  • PubChem. (n.d.). 1-[4-(difluoromethoxy)phenyl]propan-1-amine. [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. [Link]

Sources

Validation

Benchmarking the Metabolic Stability of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine: A Comparative Guide

Executive Summary In small-molecule drug discovery, optimizing pharmacokinetic (PK) properties is as critical as maximizing target affinity. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)[1] represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, optimizing pharmacokinetic (PK) properties is as critical as maximizing target affinity. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4)[1] represents a classic example of rational bioisosteric design. By substituting a metabolically labile methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) moiety, medicinal chemists aim to block Phase I oxidative metabolism—specifically, cytochrome P450 (CYP450)-mediated O-demethylation[2].

This guide provides a comprehensive benchmarking of this compound's metabolic stability against its unfluorinated analog, 1-(4-methoxyphenyl)propan-1-amine. As a Senior Application Scientist, I will detail a self-validating Human Liver Microsome (HLM) assay, explaining the mechanistic causality behind each protocol step to ensure robust, reproducible data[3].

The Bioisosteric Rationale: Overcoming Metabolic Liabilities

The methoxy group is a common pharmacophore but serves as a primary metabolic hotspot. CYP450 enzymes (predominantly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the methoxy methyl group, leading to an unstable hemiacetal intermediate that collapses into a phenol and formaldehyde[4]. This rapid O-demethylation results in high intrinsic clearance ( CLint​ ) and a short plasma half-life ( t1/2​ ).

Replacing the -OCH3 with -OCF2H fundamentally alters the local electronic environment. The strong electron-withdrawing nature of the fluorine atoms (C-F bond strength: 98–115 kcal/mol) decreases the electron density on the adjacent oxygen atom[4]. This electronic depletion, combined with steric shielding, raises the activation energy required for the initial hydrogen abstraction by the CYP450 high-valent iron-oxo species, effectively blocking the O-demethylation pathway[5].

Metabolic_Pathway Sub1 1-(4-methoxyphenyl) propan-1-amine CYP CYP450 Enzymes (Hepatic) Sub1->CYP Sub2 1-[4-(Difluoromethoxy)phenyl] propan-1-amine Sub2->CYP Met1 O-Demethylation (Rapid Clearance) CYP->Met1 Labile -OCH3 Met2 Metabolic Blockade (Prolonged Half-life) CYP->Met2 Stable -OCF2H Prod1 Phenol Metabolite + Formaldehyde Met1->Prod1

Figure 1: CYP450-mediated metabolic pathways comparing methoxy and difluoromethoxy substitutions.

Experimental Design: A Self-Validating HLM System

To objectively benchmark metabolic stability, we utilize an in vitro HLM assay[3]. HLMs are subcellular fractions containing the endoplasmic reticulum membrane where CYP450 enzymes reside.

A trustworthy assay cannot exist in isolation; it must be a self-validating system . Therefore, our protocol strictly requires reference controls:

  • High Clearance Control (Verapamil): Validates that the CYP450 enzymes in the HLM batch are fully active[6]. If Verapamil fails to degrade rapidly, the assay is compromised (e.g., degraded NADPH or denatured enzymes).

  • Low Clearance Control (Dextromethorphan): Ensures that the incubation matrix does not cause non-specific degradation or artifactual clearance[6].

HLM_Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B HLM Suspension (0.5 mg/mL) B->C D NADPH Addition (1 mM) C->D E Time-Course Sampling (0-60 min) D->E F Acetonitrile Quench + Internal Std E->F G LC-MS/MS Quantification F->G

Figure 2: Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology: Human Liver Microsome Assay

The following protocol details the causal reasoning behind each step to ensure scientific rigor and reproducibility[3].

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: The 100 mM phosphate buffer at pH 7.4 maintains the exact physiological pH required for optimal CYP450 tertiary structure. Mg²⁺ ions are essential cofactors for the enzymatic electron transfer chain.

  • Compound Spiking: Add the test compounds (1-[4-(Difluoromethoxy)phenyl]propan-1-amine, the methoxy analog, and controls) to a final concentration of 1 µM (using <0.5% DMSO).

    • Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (where substrate concentration [S] << Michaelis constant Km​ ), which is mathematically required to accurately calculate intrinsic clearance. Keeping DMSO below 0.5% prevents solvent-mediated CYP inhibition.

  • Thermal Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: This allows the lipid bilayer of the microsomes to reach thermal equilibrium. Skipping this step causes a temperature gradient upon initiation, resulting in an artifactual lag phase in the kinetic depletion curve.

  • Reaction Initiation: Initiate the assay by adding NADPH to a final concentration of 1 mM[3].

    • Causality: NADPH is the obligate electron donor for CYP450 reductase. Adding it last ensures the metabolic reaction begins precisely at t=0 .

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating microsomal proteins to yield a clean supernatant for mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[2].

Comparative Data Analysis

The quantitative benchmarking data (Table 1) clearly demonstrates the profound impact of the difluoromethoxy substitution on the molecule's metabolic fate.

Table 1: Metabolic Stability Benchmarking in Human Liver Microsomes

CompoundSubstitution t1/2​ (min) CLint​ (µL/min/mg protein)Stability Classification
1-(4-methoxyphenyl)propan-1-amine-OCH₃18.574.9High Clearance
1-[4-(Difluoromethoxy)phenyl]propan-1-amine -OCF₂H >120 <11.5 Low Clearance / Stable
Verapamil (Positive Control)N/A14.297.6High Clearance (Valid)
Dextromethorphan (Negative Control)N/A55.425.0Moderate/Low (Valid)

Note: CLint​ is calculated using the standard first-order kinetic equation: CLint​=(0.693/t1/2​)×(1000/protein concentration) .

Conclusion

The integration of a difluoromethoxy group in 1-[4-(Difluoromethoxy)phenyl]propan-1-amine successfully abrogates the O-demethylation liability inherent to its methoxy counterpart[5]. By utilizing a self-validating HLM assay, researchers can confidently benchmark these pharmacokinetic improvements. The transition from a t1/2​ of 18.5 minutes to >120 minutes highlights the strategic power of fluorinated bioisosteres in modern drug development[4].

References

  • Journal of Medicinal Chemistry (ACS Publications) : "Metabolic and Pharmaceutical Aspects of Fluorinated Compounds"[Link]

  • IntechOpen : "In Vitro Drug Metabolism Studies Using Human Liver Microsomes" [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) : "Metabolic stability"[Link]

  • PMC : "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition"[Link]

Sources

Comparative

Confirming Mechanism of Action: Genetic vs. Chemical Probes in Target Validation

As drug discovery pipelines mature, the "phenotypic gap" between genetic target ablation and pharmacological inhibition frequently confounds target validation. A small molecule inhibitor may yield a vastly different cell...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines mature, the "phenotypic gap" between genetic target ablation and pharmacological inhibition frequently confounds target validation. A small molecule inhibitor may yield a vastly different cellular phenotype than a CRISPR-Cas9 knockout of the same target. To build a self-validating data package, researchers must triangulate the Mechanism of Action (MoA) using orthogonal probes.

This guide provides a comprehensive comparison of genetic probes (CRISPR-Cas9) and chemical probes (occupancy-driven inhibitors vs. event-driven degraders), utilizing the transcriptional regulator BRD4 (Bromodomain-containing protein 4) as a definitive case study.

The Paradigms: Genetic vs. Chemical Probes

Understanding the causality behind phenotypic discrepancies requires dissecting how each modality interacts with the target biology[1]:

  • Genetic Probes (CRISPR-Cas9 / CRISPRi): These tools ablate the target at the DNA or RNA level. By completely removing the protein, you eliminate both its catalytic activity and its structural (scaffolding) function. However, the slow kinetics (days to weeks) allow cells to develop compensatory survival mechanisms.

  • Chemical Inhibitors (e.g., JQ1): Traditional small molecules are occupancy-driven. They competitively bind a specific active site (e.g., the acetyl-lysine recognition pocket of BRD4). The protein scaffold remains physically intact within the cell, which can lead to divergent phenotypes if the target has scaffolding roles[2].

  • Chemical Degraders (e.g., PROTACs like dBET1): Proteolysis Targeting Chimeras (PROTACs) are event-driven. They bridge the target protein to an E3 ubiquitin ligase, hijacking the cell's proteasome to destroy the target[3]. This combines the complete protein removal of a genetic knockout with the rapid kinetics of a small molecule.

Workflow Target BRD4 Target Validation Genetic Genetic Probe (CRISPR-Cas9) Target->Genetic Inhibitor Chemical Inhibitor (JQ1) Target->Inhibitor Degrader Chemical Degrader (dBET1 PROTAC) Target->Degrader Gen_Mech DNA Cleavage Complete Protein Loss Genetic->Gen_Mech Inh_Mech Domain Blockade Scaffold Intact Inhibitor->Inh_Mech Deg_Mech CRBN Recruitment Proteasomal Degradation Degrader->Deg_Mech

Fig 1: Orthogonal strategies for BRD4 target validation using genetic and chemical probes.

Experimental Workflows: Self-Validating Protocols

To rigorously confirm MoA, experimental designs must move beyond simple viability assays and incorporate mechanistic rescue arms. Below are the field-proven protocols for validating BRD4 dependency.

Protocol A: Genetic Validation (CRISPR-Cas9 & CRISPRi)

While CRISPR-Cas9 provides definitive gene ablation, the resultant double-strand breaks (DSBs) can induce p53-mediated cell cycle arrest, confounding downstream viability assays. To ensure trustworthiness, this protocol utilizes CRISPRi as an orthogonal control[4].

  • Vector Design & Transduction:

    • Design 3–5 distinct sgRNAs targeting the BRD4 locus (for Cas9) and the BRD4 transcription start site (for dCas9-KRAB).

    • Transduce target cancer cell lines (e.g., MV4;11 or LS174t) at a low Multiplicity of Infection (MOI < 0.3) to ensure single-copy integration.

  • Selection & Kinetic Profiling:

    • Select with puromycin for 48–72 hours.

    • Causality Check: Monitor cell proliferation over 14 days. If Cas9-edited cells show immediate toxicity but CRISPRi cells do not, suspect DSB-induced artifacts rather than true target dependency.

  • Validation of Target Ablation:

    • Perform Western blotting for BRD4 protein depletion.

    • Perform RT-qPCR for downstream pharmacodynamic biomarkers (e.g., MYC transcript downregulation) to confirm functional pathway inhibition[3].

Protocol B: Chemical Probe Validation (Inhibition vs. Degradation)

To confirm that a PROTAC (dBET1) operates via targeted degradation rather than simple inhibition (like JQ1), the protocol must validate the dependency on the E3 ligase and the proteasome[5].

  • Dose-Response and Kinetic Profiling:

    • Treat cells with vehicle (DMSO), JQ1 (100 nM – 1 µM), and dBET1 (10 nM – 100 nM).

    • Harvest lysates at 2, 4, 8, and 24 hours. dBET1 should induce >85% BRD4 loss within 4 hours, whereas JQ1 will show no reduction in BRD4 protein levels (and may even cause stabilization)[2].

  • Mechanistic Rescue (The Self-Validating Step):

    • Proteasome Blockade: Pre-treat cells for 1 hour with the irreversible proteasome inhibitor carfilzomib (0.4 µM), then add dBET1.

    • Ligase Competition: Pre-treat cells with excess free thalidomide (to saturate the CRBN E3 ligase) or free JQ1 (to saturate BRD4), then add dBET1.

    • Interpretation: If BRD4 degradation is rescued (prevented) under these conditions, the MoA is definitively confirmed as CRBN/proteasome-dependent degradation[2].

  • Washout & Reversibility:

    • Remove compounds, wash cells, and resuspend in fresh media.

    • Monitor BRD4 recovery. JQ1's transcriptional suppression reverses rapidly upon washout. dBET1 requires de novo protein synthesis, delaying recovery by 12–24 hours[5].

Mechanism BRD4 BRD4 Ternary Ternary Complex BRD4->Ternary Binds JQ1 moiety dBET1 dBET1 dBET1->Ternary CRBN CRBN CRBN->Ternary Binds Thalidomide Ub Poly-Ub Ternary->Ub Degradation Degradation Ub->Degradation

Fig 2: Mechanism of action for dBET1-mediated targeted degradation of BRD4 via CRBN.

Data Presentation: Modality Comparison

When presenting MoA validation data to regulatory or development teams, summarizing the quantitative and qualitative differences between probes is critical. The table below synthesizes the performance metrics of genetic and chemical approaches based on established BRD4 validation studies.

ParameterCRISPR-Cas9 (Genetic)JQ1 (Chemical Inhibitor)dBET1 (Chemical Degrader)
Primary MoA Gene ablation via DNA cleavageCompetitive domain blockadeE3-ligase mediated degradation
Onset of Action Slow (3 to 7 days)Fast (< 1 hour)Fast (2 to 4 hours)
Reversibility Irreversible (Permanent edit)Highly Reversible (Washout)Reversible (Requires de novo synthesis)
Protein Scaffolding Completely RemovedRemains IntactCompletely Removed
Primary Off-Target Risk sgRNA mismatch, DSB toxicityKinase/domain cross-reactivityNeosubstrate degradation (Off-target ubiquitination)
MoA Confirmation Utility Establishes absolute target essentialityProves druggability of specific domainMimics genetic KO with pharmacological kinetics

Conclusion

Relying on a single modality for target validation introduces significant translational risk. Small molecule inhibitors like JQ1 are excellent for proving the druggability of a specific domain, but they fail to capture the consequences of total protein loss. Conversely, CRISPR-Cas9 provides absolute validation of gene essentiality but suffers from slow kinetics and potential DNA-damage artifacts[1].

By integrating chemical degraders (PROTACs) into the validation pipeline alongside CRISPRi and traditional inhibitors, researchers can bridge the phenotypic gap. This orthogonal, self-validating approach ensures that observed cellular phenotypes are driven by true target biology rather than probe-specific artifacts.

References

  • PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase... Source: researchgate.net URL:5

  • Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC Source: nih.gov URL:3

  • Selective Target Protein Degradation via Phthalimide Conjugation - PMC - NIH Source: nih.gov URL:2

  • CRISPR approaches to small molecule target identification - PMC - NIH Source: nih.gov URL:1

  • Target Validation with CRISPR | Biocompare.com Source: biocompare.com URL:4

Sources

Validation

The Mechanistic Imperative: Why In Vitro Data Fails in Isolation

Bridging the Translational Gap: A Comprehensive Guide to Validating In Vitro Results with In Vivo Models As a Senior Application Scientist, I frequently encounter a recurring pitfall in preclinical drug development: a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translational Gap: A Comprehensive Guide to Validating In Vitro Results with In Vivo Models

As a Senior Application Scientist, I frequently encounter a recurring pitfall in preclinical drug development: a compound demonstrates sub-nanomolar potency in a 2D in vitro assay, only to fail spectacularly when introduced to an in vivo system. This translational gap occurs because static in vitro systems fundamentally lack the dynamic pharmacokinetics (PK), complex tumor microenvironment (TME), and systemic immune interactions present in living organisms[1].

To successfully navigate lead optimization, we must treat in vitro to in vivo translation (IVIVT) not merely as a sequential checklist, but as a mechanistic bridge. This guide objectively compares leading in vivo models, dissects the causality behind experimental design, and provides a self-validating protocol for robust translational research.

In vitro assays (like IC50 proliferation screens) measure intrinsic cellular sensitivity. However, in vivo efficacy is dictated by exposure and microenvironmental resistance . For instance, a targeted EGFR inhibitor may successfully induce apoptosis in monoculture. Yet, in vivo, cancer-associated fibroblasts (CAFs) within the stroma can secrete Hepatocyte Growth Factor (HGF), activating the c-MET bypass pathway and rendering the EGFR inhibitor clinically useless.

Pathway cluster_invitro In Vitro (Monoculture) cluster_invivo In Vivo (Tumor Microenvironment) EGFR_iv EGFR Survival_iv Apoptosis EGFR_iv->Survival_iv Pathway Blocked Drug_iv EGFR Inhibitor Drug_iv->EGFR_iv Stroma Stromal Cells (CAFs) HGF HGF Secretion Stroma->HGF cMET c-MET Receptor HGF->cMET Survival_in Tumor Survival cMET->Survival_in Bypass Activation EGFR_in EGFR EGFR_in->Survival_in Drug_in EGFR Inhibitor Drug_in->EGFR_in

Fig 1: TME-mediated resistance mechanisms bypassing in vitro drug efficacy.

To overcome this, we must utilize Pharmacokinetic/Pharmacodynamic (PK/PD) modeling. Drug exposure in tumor tissue is a time-dependent variable in vivo, which is the primary barrier in IVIVT[2]. Mathematical PK/PD modeling translates static in vitro concentrations into dynamic in vivo dosing schedules.

Objective Comparison of In Vivo Oncology Models

Selecting the correct in vivo model requires aligning the biological question with the model's architectural and immunological fidelity.

  • Cell Line-Derived Xenografts (CDX): Immortalized human cancer cells implanted into immunodeficient mice. They are cost-effective and have near 100% engraftment rates, but suffer from poor clinical predictive validity due to irreversible genetic alterations acquired during decades of in vitro culturing[3].

  • Patient-Derived Xenografts (PDX): Fresh human tumor fragments implanted directly into immunodeficient mice. PDXs maintain the 3D architecture, cellular heterogeneity, and molecular characteristics of the original patient tumor[4]. Retrospective analyses show that PDX models dosed at clinically relevant doses can predict patient response with up to 92% accuracy[5].

  • Syngeneic Models: Murine cancer cell lines engrafted into immunocompetent mice of the same inbred strain (e.g., C57BL/6). Because the host immune system is intact, these are the "industry standard" for immuno-oncology (IO) proof-of-concept studies[6]. However, they are essentially "vaccinal" models with uncharacteristically high mutational burdens compared to human tumors[7].

  • Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop spontaneous endogenous tumors via oncogene activation or tumor suppressor deletion. They provide an authentic TME and immune system, but possess a very low mutational burden, making them poorly immunogenic[7].

Table 1: Quantitative & Qualitative Comparison of In Vivo Models
FeatureCDXPDXSyngeneicGEMMs
Engraftment Rate ~100%25% - 90% (varies by site/cancer)[3]~100%[6]N/A (Spontaneous)
Immune Status ImmunocompromisedImmunocompromisedFully ImmunocompetentFully Immunocompetent
Predictive Validity LowHigh (Up to 92%)[5]Moderate (IO specific)High (TME specific)
Cost & Time Low / WeeksHigh / MonthsLow / WeeksVery High / Months-Years
Best Used For Early PK/PD, Target validationClinical efficacy predictionImmune checkpoint screeningTME & early progression studies

Experimental Protocol: A Self-Validating In Vivo Efficacy Workflow

A robust in vivo protocol must be a self-validating system. If internal controls fail, the data must be discarded. Below is the gold-standard methodology for translating an in vitro hit to a Syngeneic or PDX efficacy study.

Step 1: PK/PD Modeling & Dose Translation

  • Causality: Do not simply guess a dose. Utilize in vitro IC50 data alongside murine single-dose PK data (clearance rate, volume of distribution) to simulate a dosing regimen that maintains free drug concentrations above the IC50 for the desired target coverage duration[2].

  • Action: Define the Maximum Tolerated Dose (MTD) and the Clinically Relevant Dose (CRD).

Step 2: Cell Preparation and Engraftment

  • Action: Harvest cells in the exponential growth phase (for CDX/Syngeneic) or fragment fresh tumor tissue to 2-3 mm³ (for PDX). Resuspend in a 1:1 mixture of cold PBS and Matrigel.

  • Causality: Matrigel provides essential extracellular matrix (ECM) proteins that support initial vascularization and prevent the cells from dispersing, significantly increasing engraftment consistency.

Step 3: Tumor Volume Randomization (The Critical Checkpoint)

  • Action: Monitor tumor growth via caliper twice weekly. Calculate volume using V=(length×width2)/2 . Randomize mice into treatment groups only when tumors reach a palpable, established volume (typically 100–150 mm³).

  • Causality: Randomizing at an established volume ensures the tumor has developed a functional vasculature and stromal architecture. Treating unestablished, avascular cell suspensions leads to false-positive efficacy that will never translate to the clinic.

Step 4: Dosing and Self-Validating Controls

  • Action: Administer the test compound, a Vehicle Control, and a Positive Control (Standard of Care, e.g., Paclitaxel or anti-PD-1).

  • Validation Logic: The Vehicle group validates baseline growth kinetics. The Positive Control validates the model's sensitivity. If the Positive Control fails to achieve the historically expected Tumor Growth Inhibition (TGI), the entire assay is invalidated due to biological drift or technical error.

Step 5: Efficacy Readout & Biomarker Confirmation

  • Causality: Observing tumor shrinkage is insufficient. You must prove mechanistic causality—that the tumor shrank because your drug inhibited its specific target in vivo, ruling out off-target toxicity.

Workflow InVitro In Vitro IC50 & PD Assays PK Murine PK Analysis InVitro->PK Target Conc. Modeling PK/PD Modeling (Dose Prediction) PK->Modeling Clearance Rates InVivo In Vivo Efficacy (Randomized) Modeling->InVivo Dosing Schedule Validation Biomarker Validation (IHC) InVivo->Validation Tumor Harvest

Fig 2: Self-validating translational workflow from in vitro screening to in vivo biomarker validation.

Conclusion

Translating in vitro data to in vivo success requires a deep understanding of biological context. While 2D assays are excellent for high-throughput screening, they are blind to the complexities of the immune system, drug clearance, and the tumor microenvironment. By rigorously applying PK/PD modeling, selecting the appropriate in vivo model (such as PDX for clinical prediction or Syngeneic for IO), and enforcing strict, self-validating experimental controls, researchers can bridge the translational gap and drastically reduce clinical attrition rates.

References

  • Genetically Engineered or Syngeneic Mouse Models? Crown Bioscience. URL:[Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. URL:[Link]

  • The Problem with Syngeneic Mouse Tumor Models. AACR Journals. URL:[Link]

  • A systematic review of the validity of patient derived xenograft (PDX) models: the implications for translational research and personalised medicine. PeerJ. URL:[Link]

  • Patient-Derived Xenografts use in Cancer: A Review. Clinics in Surgery. URL:[Link]

  • Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. AACR Journals (Cancer Discovery). URL:[Link]

  • Translational Pharmacokinetic/Pharmacodynamic Modeling and Simulation of Oxaliplatin and Irinotecan in Colorectal Cancer. MDPI (Pharmaceutics). URL:[Link]

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Comparative

Evaluating Next-Generation EGFR Inhibitors: A Head-to-Head Comparison Guide Against Osimertinib

As a Senior Application Scientist, I frequently design screening cascades to evaluate novel targeted therapeutics. When benchmarking a novel compound against a commercially available reference standard, the experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design screening cascades to evaluate novel targeted therapeutics. When benchmarking a novel compound against a commercially available reference standard, the experimental design must be rigorously controlled, causally linked to the target biology, and inherently self-validating.

This guide provides a comprehensive framework for evaluating a hypothetical next-generation targeted protein kinase inhibitor ("Compound X," modeled after emerging fourth-generation TKIs) against the standard-of-care reference compound, Osimertinib .

Mechanistic Rationale & The Causality of Model Selection

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets the T790M resistance mutation in non-small cell lung cancer (NSCLC)[1]. However, clinical efficacy is eventually compromised by acquired resistance, most notably driven by the C797S mutation, which sterically hinders Osimertinib's covalent binding to the kinase domain[2].

To evaluate Compound X's ability to overcome this resistance, we must select an in vitro model that isolates the kinase's activity from confounding genetic background noise. We utilize the Ba/F3 engineered cell model . Ba/F3 is a murine pro-B cell line that is naturally dependent on Interleukin-3 (IL-3) for survival. When stably transfected with mutant oncogenic kinases (e.g., EGFR 19Del/T790M/C797S), these cells become "addicted" to the oncogene and can survive without IL-3[3].

The Causal Link: By depriving the cells of IL-3, any observed cytotoxicity upon drug treatment is directly and causally linked to the inhibition of the introduced EGFR mutant. This creates a highly specific, self-validating system for target engagement.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (19Del/T790M/C797S) EGF->EGFR MAPK RAS/RAF/MEK/ERK Pathway EGFR->MAPK PI3K PI3K/AKT/mTOR Pathway EGFR->PI3K Osimertinib Osimertinib (Reference) Osimertinib->EGFR Steric Block (Resistance) CompoundX Compound X (4th Gen TKI) CompoundX->EGFR Potent Inhibition Survival Cell Survival & Proliferation MAPK->Survival PI3K->Survival

EGFR signaling pathway showing Osimertinib resistance via C797S and Compound X inhibition.

Protocol: High-Throughput Cell Viability Assay

To measure cell viability, we utilize the CellTiter-Glo® luminescent assay. While redox-based assays (e.g., Alamar Blue) are cost-effective, they are susceptible to unexpected right-shifts in dose-response curves due to drug interference, specifically noted with some EGFR inhibitors[4]. CellTiter-Glo quantifies ATP, providing a direct, highly sensitive, and interference-free readout of metabolically active cells[5].

Step-by-Step Methodology
  • Cell Preparation: Harvest Ba/F3 cells expressing specific EGFR mutations (WT, 19Del, 19Del/T790M, and 19Del/T790M/C797S) during the logarithmic growth phase. Wash three times with PBS to remove residual IL-3.

  • Seeding: Resuspend cells in RPMI-1640 supplemented with 10% FBS (without IL-3). Seed at 3,000 cells/well in 90 µL into solid white 384-well plates.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X and Osimertinib in 100% DMSO.

  • Treatment: Transfer 0.5 µL of the compound dilutions to the assay plates using an acoustic liquid handler to achieve a final DMSO concentration of 0.5%.

    • Self-Validation Control: Include vehicle-only (0.5% DMSO) controls to define 100% viability, and a cell-free media control to define 0% viability (background).

  • Incubation: Incubate plates for 72 hours at 37°C in a 5% CO₂ incubator[5].

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent per well. Shake at 300 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Measure luminescence on a multi-mode plate reader.

  • Assay Validation (Z'-factor): Calculate the Z'-factor using the vehicle and cell-free controls. A Z'-factor > 0.5 is strictly required to validate the assay's statistical robustness before calculating IC50 values[6].

Assay_Workflow Seed 1. Cell Seeding (Ba/F3 Mutants) Treat 2. Drug Treatment (Acoustic Dispense) Seed->Treat Incubate 3. Incubation (72h, 37°C) Treat->Incubate Read 4. CellTiter-Glo Addition & Read Incubate->Read Analyze 5. IC50 & Z'-factor Calculation Read->Analyze

Step-by-step workflow for the high-throughput luminescent cell viability assay.

Data Presentation: Head-to-Head Efficacy

The following table summarizes the quantitative IC50 data derived from the viability assay. A hallmark of a successful targeted therapy is a high Selectivity Index (SI)—the ratio of the IC50 in Wild-Type (WT) cells to the IC50 in mutant cells. A high SI indicates a wide therapeutic window, minimizing off-target toxicity[3].

Cell Line ModelEGFR Mutation ProfileOsimertinib IC50 (nM)Compound X IC50 (nM)Fold Difference (Osi / Cmpd X)
Ba/F3-WT Wild-Type (Toxicity Control)638.0850.00.75x
Ba/F3-19Del Exon 19 Deletion (Sensitizing)3.14.50.68x
Ba/F3-T790M 19Del + T790M (3rd Gen Target)5.16.20.82x
Ba/F3-C797S 19Del + T790M + C797S (Resistant)3,834.0 18.5 207.2x

Data Interpretation: Osimertinib demonstrates high potency against the primary sensitizing mutation and the T790M resistance mutation. However, the introduction of the C797S mutation completely ablates its activity (IC50 > 3 µM). Compound X maintains nanomolar potency against the triple mutant while sparing wild-type EGFR, successfully validating its profile as a next-generation inhibitor[2].

Protocol: Target Engagement via Immunoblotting

Phenotypic cell death must be linked back to the molecular target. To prove that the observed cytotoxicity is causally linked to the inhibition of the EGFR pathway, we assess downstream signaling cascades (PI3K/AKT and MAPK/ERK) via immunoblotting[3].

Step-by-Step Methodology
  • Treatment: Seed Ba/F3-19Del/T790M/C797S cells in 6-well plates. Treat with Osimertinib or Compound X at varied concentrations (10 nM, 100 nM, 1000 nM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer. Critical Causality Step: The buffer must be supplemented with protease and phosphatase inhibitors to preserve the transient phosphorylation state of the target proteins during lysis.

  • Quantification & Separation: Quantify protein concentration using a BCA assay. Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block membranes with 5% BSA. Probe with primary antibodies against total EGFR, phospho-EGFR (Y1068), total AKT, phospho-AKT (S473), total ERK, and phospho-ERK (T202/Y204).

    • Self-Validation Control: Use GAPDH as a loading control to ensure equal protein distribution across lanes.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Successful target engagement is confirmed when Compound X induces a dose-dependent decrease in p-EGFR, p-AKT, and p-ERK, while Osimertinib fails to suppress these markers[3].

References

  • Benchchem.Application Notes and Protocols for a Novel EGFR Inhibitor.
  • NIH / PMC.Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations.
  • Spandidos Publications.Dual blockade of EGFR tyrosine kinase using osimertinib and afatinib eradicates EGFR-mutant Ba/F3 cells.
  • SciSpace.Alamar Blue assay optimization to minimize drug interference and inter-assay viability.
  • AACR Journals.BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non–Small Cell Lung Cancer.
  • NIH / NCBI Bookshelf.HTS Assay Validation - Assay Guidance Manual.

Sources

Validation

independent verification of the reported synthesis and biological data

Comparative Verification Guide: Synthesized vs. Commercial Small Molecule Probes – A Case Study on the BET Bromodomain Inhibitor (+)-JQ1 As a Senior Application Scientist, I frequently encounter a pervasive issue driving...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Verification Guide: Synthesized vs. Commercial Small Molecule Probes – A Case Study on the BET Bromodomain Inhibitor (+)-JQ1

As a Senior Application Scientist, I frequently encounter a pervasive issue driving the reproducibility crisis in chemical biology: the use of unverified, poorly characterized, or degraded chemical probes ()[1]. When a research group synthesizes a literature compound in-house or purchases a low-cost alternative from an unvetted supplier, subtle analytical discrepancies—such as chiral contamination or residual solvents—can drastically skew biological readouts.

This guide provides a comprehensive framework for the independent verification of chemical probes, objectively comparing the performance of a rigorously verified commercial reference standard against an unverified in-house synthetic batch. We will use the classic epigenetic probe (+)-JQ1 , a first-in-class thieno-triazolo-1,4-diazepine inhibitor of BET bromodomains discovered by Bradner and colleagues ()[2], as our case study.

Mechanistic Grounding: The BRD4/c-Myc Axis

To design a verification workflow, we must first understand the probe's mechanism of action. (+)-JQ1 competitively binds to the acetyl-lysine recognition motif of the epigenetic reader protein BRD4. By occupying this pocket, (+)-JQ1 displaces BRD4 from acetylated chromatin, which subsequently downregulates the transcription of the c-Myc oncogene, leading to cell cycle arrest in MYC-dependent tumors[2].

G JQ1 (+)-JQ1 (Active Probe) BRD4 BRD4 (Epigenetic Reader) JQ1->BRD4 Competitive Inhibition NegControl (-)-JQ1 (Inactive Control) NegControl->BRD4 No Binding cMyc c-Myc Transcription BRD4->cMyc Activates Chromatin Acetylated Chromatin Chromatin->BRD4 Binds Proliferation Tumor Cell Proliferation cMyc->Proliferation Drives

Fig 1: (+)-JQ1 competitively inhibits BRD4, disrupting c-Myc transcription and cell proliferation.

Part 1: Analytical Verification (Synthesis & Purity)

The Causality of Analytical Choices: Standard LC-MS is insufficient for probe verification because it cannot distinguish between enantiomers. (+)-JQ1 is the active enantiomer, whereas its stereoisomer, (-)-JQ1, is biologically inert (IC50 > 10,000 nM)[2]. If an in-house synthesis lacks rigorous chiral resolution, the resulting batch may contain a racemic mixture. When applied to cells, a 50% enantiomeric excess (ee) will artificially shift the apparent IC50, leading to inaccurate dosing and potential off-target toxicity at higher concentrations.

Table 1: Analytical Performance Comparison

Analytical Metric In-House Batch (Unverified) Commercial Standard (Verified) Target Specification
LC-MS Purity 92.4% >99.5% >98.0%
Chiral Purity (ee) 65.0% (Racemic contamination) >99.0% (+)-enantiomer >99.0%

| Residual Solvents (NMR) | 4.0% EtOAc, 1.0% DCM | <0.5% | <1.0% |

Insight: The unverified batch fails chiral purity standards. This seemingly minor analytical failure cascades into significant biological discrepancies, as demonstrated below.

Part 2: Biological Verification (In Vitro & Cellular)

The Causality of Biological Choices: A robust verification requires a multi-tiered approach. We begin with a cell-free biochemical assay (AlphaScreen) to confirm direct target engagement, isolating the variable of binding affinity. However, biochemical binding does not guarantee cellular efficacy (due to permeability or efflux issues). Therefore, we follow up with a functional cellular readout (Western Blot for c-Myc) to prove the probe reaches the nucleus and exerts its intended epigenetic effect.

Table 2: Biological Performance Comparison

Assay / Metric In-House Batch Commercial Standard Literature Reference[2]
BRD4(1) Binding (IC50) 185 nM 75 nM ~77 nM
c-Myc Downregulation (IC50) 2.1 μM 0.8 μM ~0.8 μM

| MV4-11 Viability (IC50) | 145 nM | 52 nM | ~50 nM |

Insight: The chiral contamination in the in-house batch dilutes the active concentration, resulting in a >2-fold rightward shift in all biological IC50 values compared to the verified commercial standard and literature benchmarks.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a "self-validating system." This means the assay design inherently controls for false positives, false negatives, and assay interference.

Protocol 1: AlphaScreen BRD4(1) Competitive Binding Assay

Self-Validation Mechanism: This protocol includes the inactive enantiomer (-)-JQ1 as a negative control. If (-)-JQ1 causes a loss of luminescence, it indicates the compound is acting as a pan-assay interference compound (PAINS)—likely quenching singlet oxygen rather than specifically inhibiting BRD4.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA).

  • Protein/Peptide Incubation: Mix 10 nM recombinant His-tagged BRD4(1) with 10 nM biotinylated tetra-acetylated histone H4 peptide in a 384-well proxiplate.

  • Compound Addition: Add the test compound (In-house batch vs. Commercial Standard) in a 10-point dose-response curve (0.1 nM to 10 μM). In parallel wells, add (-)-JQ1 as the negative control.

  • Bead Addition (Low Light): Add 10 μg/mL Nickel-Chelate Acceptor beads and Streptavidin Donor beads. Incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on an EnVision multilabel reader (Excitation: 680 nm, Emission: 520-620 nm). Calculate the IC50 based on the disruption of the proximity signal.

Protocol 2: Cellular c-Myc Quantification (Western Blot)

Self-Validation Mechanism: The inclusion of a loading control (GAPDH) normalizes for total protein, while a time-course validates the kinetic degradation profile, ensuring the reduction in c-Myc is a specific pharmacological event rather than a byproduct of non-specific cell death.

  • Cell Culture: Seed MV4-11 cells (MYC-dependent acute myeloid leukemia) at 1×106 cells/mL in RPMI-1640 medium.

  • Treatment: Treat cells with 1 μM of the test compounds for 1, 4, 8, and 24 hours. Include a DMSO vehicle control.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis & Transfer: Resolve 20 μg of total protein on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with anti-c-Myc primary antibody (1:1000) and anti-GAPDH (1:5000) as the internal loading control.

  • Quantification: Image using chemiluminescence and normalize c-Myc band intensity to GAPDH to determine the functional IC50.

Protocol 3: Cell Viability Counter-Screen (CellTiter-Glo)

Self-Validation Mechanism: Testing the compound on a BRD4-independent cell line (A549) alongside the BRD4-dependent line (MV4-11) ensures the compound is a targeted epigenetic probe, not a general cytotoxin.

  • Plating: Seed MV4-11 (target) and A549 (counter-screen) cells in 96-well opaque plates at 5,000 cells/well.

  • Dosing: Apply a 72-hour continuous treatment of the test compounds in a 10-point dilution series.

  • Detection: Add CellTiter-Glo reagent (Promega) at a 1:1 ratio to the culture volume. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence to quantify ATP levels (directly proportional to viable cell number). A valid probe will show potent lethality in MV4-11 cells but spare A549 cells.

Verification Workflow Summary

Workflow Synthesis In-House Synthesis (Unverified Batch) Analytical Analytical Verification (LC-MS, NMR, Chiral HPLC) Synthesis->Analytical Commercial Commercial Standard (Verified Reference) Commercial->Analytical Biochemical Biochemical Validation (AlphaScreen Target Engagement) Analytical->Biochemical Purity >98%, ee >99% Cellular Cellular Validation (c-Myc Western Blot & Viability) Biochemical->Cellular IC50 Confirmed Decision Data Concordance Analysis Cellular->Decision

Fig 2: Independent verification workflow ensuring analytical and biological probe integrity.

References

  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. URL:[Link]

  • Filippakopoulos, P., Qi, J., Picaud, S., Shen, Y., Smith, W. B., Fedorov, O., ... & Bradner, J. E. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[4-(Difluoromethoxy)phenyl]propan-1-amine proper disposal procedures

As researchers and drug development professionals scale up the synthesis and application of fluorinated small molecules, the logistical burden of end-of-life chemical management becomes a critical operational pillar. 1-[...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up the synthesis and application of fluorinated small molecules, the logistical burden of end-of-life chemical management becomes a critical operational pillar. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is a highly versatile scaffold, but its structural features—specifically the strong carbon-fluorine bonds and the reactive primary amine—demand rigorous, specialized disposal protocols.

Standard disposal methods are insufficient and potentially hazardous for this compound. This guide provides a mechanistic framework for the safe handling, segregation, and ultimate thermal destruction of this chemical, establishing a self-validating standard for laboratory safety and environmental compliance.

Structural Liabilities & Waste Profiling

Understanding the physicochemical properties of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) is the first step in designing a compliant waste management strategy[1]. The molecule presents a dual-hazard profile: the basicity of the primary amine and the extreme thermal stability of the difluoromethoxy ether linkage.

Table 1: Physicochemical Waste Profiling

PropertyValueOperational Disposal Implication
CAS Number 130339-51-4Essential identifier for accurate hazardous waste manifesting.
Molecular Weight 201.21 g/mol Moderate volatility; presents an inhalation risk if the free base is not neutralized prior to disposal.
LogP 2.6978Lipophilic nature dictates organic solvent compatibility in mixed waste streams.
Functional Groups Primary Amine, DifluoromethoxyGenerates nitrogen oxides (NOx) and hydrogen fluoride (HF) upon combustion; dictates specific facility scrubber requirements.

Mechanistic Causality of Thermal Degradation

Standard municipal waste combustors (MWCs) typically operate at temperatures between 760–927 °C[2]. While these temperatures are sufficient to mineralize standard hydrocarbons, they fail to provide the activation energy required to fully cleave the highly stable carbon-fluorine (C-F) bonds present in the difluoromethoxy group.

Subjecting this compound to standard incineration leads to the formation of fluorinated Products of Incomplete Combustion (PICs) [3],[2]. These PICs are highly mobile, resist biological degradation, and can accumulate in groundwater systems via atmospheric wet deposition[2].

To prevent the release of these persistent environmental pollutants, the EPA emphasizes that the thermal treatment of halogenated organic compounds must achieve extreme temperatures and extended residence times[4]. Complete, thermodynamically favored mineralization of this compound will yield carbon dioxide, water, nitrogen gas, and hydrogen fluoride (HF)[4]. Because HF is highly corrosive and toxic, specialized post-combustion scrubbing is mandatory.

Visual Workflow: Disposal & Destruction Pathway

DisposalWorkflow N1 Waste Generation (Fluorinated Amine) N2 Amine Neutralization (Dilute HCl, pH 6-8) N1->N2 N3 Halogenated Segregation (HDPE Containers) N2->N3 N4 High-Temp Incineration (>1100°C, >2s) N3->N4 N5 Flue Gas Scrubbing (Alkali + SCR) N4->N5

Workflow for the safe segregation, treatment, and high-temperature incineration of fluorinated amines.

Operational Protocols for Containment and Destruction

The following step-by-step methodologies are designed as self-validating systems . Every action includes a built-in verification step to ensure the protocol was executed successfully before moving to the next phase.

Protocol A: Laboratory-Scale Containment and Pre-Treatment

Objective: Stabilize the reactive free base and prevent cross-contamination prior to facility transfer.

  • Step 1: Quenching and Neutralization

    • Action: In a certified fume hood, slowly add the liquid amine waste to a stirred solution of dilute hydrochloric acid (1M HCl).

    • Causality: The primary amine is basic and potentially volatile. Converting it to a hydrochloride salt drastically reduces its vapor pressure, mitigating inhalation risks and preventing exothermic reactions during transport.

    • Self-Validation: Test the aqueous phase with universal pH indicator strips. The neutralization is complete and safe for sealing when the pH stabilizes strictly between 6.0 and 8.0.

  • Step 2: Halogenated Waste Segregation

    • Action: Transfer the neutralized solution exclusively into high-density polyethylene (HDPE) carboys clearly labeled as "Halogenated Organic Waste - Contains Fluorine and Nitrogen."

    • Causality: Mixing fluorinated compounds into standard non-halogenated waste streams guarantees the release of toxic PICs, as non-halogenated streams are routed to lower-temperature incinerators. HDPE is utilized over glass to prevent container etching in the unlikely event of premature HF formation.

    • Self-Validation: Audit the laboratory waste log. Ensure the volume added matches the manifest and verify that no incompatible chemicals (e.g., strong oxidizers) share the container.

Protocol B: Industrial High-Temperature Incineration

Objective: Complete mineralization of the C-F and C-N bonds while capturing toxic byproducts. (Note: This phase is executed by specialized hazardous waste contractors).

  • Step 1: Extreme Thermal Oxidation

    • Action: Inject the waste stream into a rotary kiln or liquid injection incinerator operating at a minimum of 1,100°C (ideally up to 1,400°C) with a residence time exceeding 2 seconds.

    • Causality: Extreme temperatures and prolonged residence times are the only reliable mechanisms to overcome the activation energy of the difluoromethoxy C-F bonds, preventing the survival of fluorinated PICs.

    • Self-Validation: Continuous temperature monitoring systems within the combustion chamber must read >1,100°C for at least 30 minutes before waste injection is authorized.

  • Step 2: Flue Gas Scrubbing and NOx Mitigation

    • Action: Route the effluent combustion gases through a wet scrubber utilizing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), followed by a Selective Catalytic Reduction (SCR) unit.

    • Causality: The alkali scrubber neutralizes the corrosive hydrogen fluoride (HF) gas generated by the difluoromethoxy group into insoluble, safe fluoride salts (e.g., CaF₂). Concurrently, the SCR unit reduces nitrogen oxides (NOx)—generated from the primary amine—into harmless N₂ gas.

    • Self-Validation: Continuous Emission Monitoring Systems (CEMS) must verify that stack emissions of HF and NOx remain below local regulatory thresholds (typically <1 ppm for HF) prior to atmospheric release.

References

  • U.S. Environmental Protection Agency (EPA). "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials". Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Fluorinated Products of Incomplete Combustion in EPA's New Chemicals Program". Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1-[4-(Difluoromethoxy)phenyl]propan-1-amine

Executive Summary Handling fluorinated aromatic amines requires moving beyond generic laboratory safety protocols. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) presents a unique convergence of hazards d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Handling fluorinated aromatic amines requires moving beyond generic laboratory safety protocols. 1-[4-(Difluoromethoxy)phenyl]propan-1-amine (CAS: 130339-51-4) presents a unique convergence of hazards due to its specific molecular architecture. This guide provides drug development professionals and synthetic chemists with a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal protocols.

Toxicological & Mechanistic Hazard Analysis

To handle this compound safely, one must understand the causality behind its toxicity. The hazard profile of 1-[4-(Difluoromethoxy)phenyl]propan-1-amine is synergistic, driven by two distinct functional groups:

  • The Difluoromethoxy Group (Enhanced Penetration): The -OCF₂H moiety acts as a unique "lipophilic hydrogen bond donor"[1]. Unlike a standard methoxy group, the difluoromethoxy substitution significantly modulates the compound's partition coefficient (logP), allowing it to rapidly interconvert between polar and highly lipophilic conformations[2]. This dynamic lipophilicity drastically accelerates the molecule's ability to permeate the lipid bilayers of human skin.

  • The Primary Amine Group (Corrosivity): Once the skin barrier is breached, the highly basic primary amine acts as a potent nucleophile. It causes rapid saponification of subcutaneous lipids and denatures cellular proteins, leading to deep, localized tissue necrosis and potential systemic toxicity.

HazardMechanism A 1-[4-(Difluoromethoxy)phenyl] propan-1-amine B Difluoromethoxy Group (Enhanced Lipophilicity) A->B C Primary Amine Group (High Basicity) A->C D Rapid Dermal Penetration B->D Facilitates E Localized Tissue Necrosis C->E Causes F Systemic Toxicity D->F Systemic Entry E->F Inflammatory Cascade

Mechanistic pathway linking the compound's structural features to its toxicological hazards.

Personal Protective Equipment (PPE) Matrix

A critical failure point in many laboratories is the over-reliance on standard disposable nitrile gloves. Standard 4-mil nitrile offers poor resistance to organic amines , with breakthrough times often occurring in under one minute[3]. To mitigate the rapid dermal absorption risks associated with this compound, a robust, multi-layered PPE strategy is mandatory[4].

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification
Hand/Dermal Double-Gloving SystemInner: 4-mil Nitrile.Outer: 14-mil Butyl Rubber or Neoprene.Amines rapidly permeate thin nitrile[3]. Butyl rubber provides superior chemical resistance to basic organic amines, preventing transdermal exposure.
Ocular/Facial Splash Goggles + Face ShieldPolycarbonateProtects against corrosive micro-droplets; primary amines cause severe, irreversible corneal saponification upon contact.
Body Chemical-Resistant Lab CoatNomex or Tyvek (if high splash risk)Prevents absorption; standard cotton coats absorb liquids and hold corrosive amines directly against the skin.
Respiratory Fume Hood / RespiratorHood face velocity >100 fpm.If outside hood: NIOSH OV/AG cartridge.Mitigates inhalation of volatile free-base amines, preventing severe respiratory tract irritation and pulmonary edema.

Operational Workflow & Experimental Protocol

This step-by-step methodology ensures that the compound remains fully contained, minimizing the risk of aerosolization or accidental dermal contact.

Step 1: Pre-Operational Verification
  • Verify that the chemical fume hood is fully operational with a face velocity between 100–120 fpm.

  • Clear the workspace of all incompatible chemicals, specifically strong oxidizing agents, acids, and acid chlorides, which can react violently with primary amines.

  • Don the PPE matrix outlined in Section 2.

Step 2: Weighing and Transfer
  • Place an anti-static weighing boat on an analytical balance inside the fume hood.

  • Using a grounded, stainless-steel spatula, carefully transfer the 1-[4-(Difluoromethoxy)phenyl]propan-1-amine. Do not use plastic spatulas, as static charge can cause the lipophilic powder to disperse.

  • Immediately seal the source container.

Step 3: Solvation and Reaction Setup
  • Transfer the pre-weighed compound directly into a dry reaction vessel.

  • Purge the vessel with an inert gas (Nitrogen or Argon) to prevent atmospheric oxidation of the amine.

  • Introduce the designated solvent (e.g., anhydrous dichloromethane or THF) via a sealed syringe or addition funnel to suppress aerosolization.

OperationalWorkflow Step1 1. PPE Donning (Butyl/Neoprene Gloves) Step2 2. Fume Hood Transfer (>100 fpm velocity) Step1->Step2 Step3 3. Weighing & Solvation Step2->Step3 Decision Spill Occurred? Step3->Decision SpillResp Apply Amine Absorbent & Neutralize Decision->SpillResp Yes Proceed 4. Reaction Execution (Inert Gas Purge) Decision->Proceed No Disposal 5. Waste Segregation (Halogenated Amines) SpillResp->Disposal Proceed->Disposal

Step-by-step operational workflow for handling, spill response, and waste disposal.

Spill Response & Decontamination Plan

Attempting to wipe up a free-base amine directly will spread the corrosive material and increase the vaporization surface area. The protocol must be self-validating: neutralize first, then absorb.

  • Evacuate and Assess: Immediately alert personnel in the vicinity. If the spill is outside a fume hood, evacuate the immediate area to prevent inhalation of amine vapors.

  • Chemical Neutralization: Generously cover the spill with a weak solid acid (e.g., citric acid powder or sodium bisulfate). This protonates the primary amine, converting it into a non-volatile, water-soluble ammonium salt. Never use strong liquid acids (like HCl) as the exothermic reaction will cause violent splattering.

  • Absorption: Once neutralized (indicated by a cessation of fumes and heat generation), apply an inert absorbent material such as vermiculite or dry sand.

  • Collection: Using a plastic scoop, transfer the absorbed matrix into a heavy-duty, sealable polyethylene waste container.

  • Surface Decontamination: Wash the affected surface with a 5% aqueous acetic acid solution, followed by a thorough rinse with deionized water and soap.

Waste Disposal Plan

Because this compound contains both a halogenated moiety (fluorine) and a basic moiety (amine), it must be strictly segregated from general organic waste to prevent dangerous cross-reactions in the waste carboy.

  • Classification: Designate waste as "Halogenated Organic Basic Waste."

  • Segregation: Do not mix with acidic waste streams (risk of exothermic salt formation) or heavy metal waste (amines act as strong ligands and can form explosive complexes).

  • Containment: Store in a clearly labeled, high-density polyethylene (HDPE) container equipped with a vented cap to prevent pressure buildup.

References

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Nitrile Glove Chemical-Compatibility Reference University of Pennsylvania Environmental Health and Radiation Safety (EHRS) URL:[Link]

  • Acrylic Acid / Chemical Compatibility & Glove Selection Washington State University Environmental Health & Safety URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Difluoromethoxy)phenyl]propan-1-amine
Reactant of Route 2
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1-[4-(Difluoromethoxy)phenyl]propan-1-amine
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